molecular formula C12H10N2O B3432426 Azoxybenzene CAS No. 21650-65-7

Azoxybenzene

Cat. No.: B3432426
CAS No.: 21650-65-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Description

Azoxybenzene (CAS 495-48-7) is a high-value organic compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.23 g/mol, appearing as a yellow, low-melting solid . It serves as a versatile building block in organic synthesis, with its primary research value lying in its role as a precursor to other nitrogen-containing compounds and its direct application in material science . Specific applications include its use as a foundational unit in the synthesis of liquid crystals for electronic displays, as an ortho-directing group in C-H functionalization chemistry, and as a starting material in the Wallach rearrangement to access ortho-hydroxyazoxy derivatives . Recent methodological research highlights its efficient and selective synthesis from aniline using environmentally friendly oxidants like hydrogen peroxide, underscoring its relevance in modern green chemistry protocols . This product is classified as a Certified Reference Material and is supplied with a typical purity of ≥98% . It is intended for research purposes only in laboratory settings. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and note that hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxido-phenyl-phenyliminoazanium
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InChI

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
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InChI Key

GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
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Molecular Formula

C12H10N2O
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Molecular Weight

198.22 g/mol
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Physical Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
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Density

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C
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Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES

CAS No.

495-48-7, 20972-43-4, 21650-65-7
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Melting Point

97 °F (NTP, 1992), 36 °C
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Foundational & Exploratory

Cis-Trans Isomerization of Azoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cis-trans isomerization of azoxybenzene (B3421426), a fundamental process with implications in photopharmacology, molecular switches, and materials science. This document details the mechanisms, kinetics, and experimental protocols associated with the photochemical and thermal isomerization of this unique class of molecules.

Introduction to this compound Isomerization

This compound, structurally similar to the well-studied azobenzene, exists as two geometric isomers: the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer. The interconversion between these two forms can be triggered by light (photoisomerization) or heat (thermal isomerization). This reversible process leads to significant changes in the molecule's physical and chemical properties, including dipole moment, absorption spectrum, and molecular geometry, making it a key component in the design of photoresponsive systems.

The isomerization process is not only a simple geometric change but is also in competition with other photochemical reactions, such as the rearrangement to 2-hydroxyazobenzene.[1][2][3] Understanding the dynamics and influencing factors of cis-trans isomerization is crucial for controlling the behavior of this compound-containing systems.

Mechanisms of Isomerization

The conversion between cis and trans isomers of this compound can proceed through two primary mechanistic pathways: rotation and inversion.

  • Rotation: This mechanism involves the twisting of the N=N double bond. In the excited state, the π-bond is weakened, allowing for rotation around the N=N axis. This pathway is generally associated with photochemical isomerization.[4][5]

  • Inversion: This pathway involves the linearization of one of the C-N=N bond angles, passing through an sp-hybridized nitrogen transition state. Thermal isomerization is often proposed to proceed via this mechanism.[4][6]

The specific mechanism that dominates can be influenced by factors such as the excitation wavelength, solvent polarity, and the electronic nature of substituents on the aromatic rings.[7]

Photochemical Isomerization

Irradiation of trans-azoxybenzene with UV light (typically in the 320-380 nm range) promotes the molecule to an excited singlet state (S1), from which it can isomerize to the cis form.[1][8][9] The reverse process, cis to trans isomerization, can be induced by irradiation with visible light (around 400-450 nm).[4][8][9] The direct irradiation of trans-azoxybenzene leads to both isomerization and the formation of 2-hydroxyazobenzene, with both products originating from the excited singlet state.[1][2] The rate of photoisomerization is observed to be faster in polar protic solvents.[1][2]

G cluster_photo Photochemical Isomerization trans-Azoxybenzene (S0) trans-Azoxybenzene (S0) trans-Azoxybenzene (S1) trans-Azoxybenzene (S1) cis-Azoxybenzene (S0) cis-Azoxybenzene (S0) 2-Hydroxyazobenzene 2-Hydroxyazobenzene

Thermal Isomerization

The cis isomer of this compound is thermally unstable and will relax back to the more stable trans form in the dark. This process is a first-order reaction, and its rate is highly dependent on the solvent and temperature.[10][11] Polar solvents tend to accelerate the thermal cis-to-trans isomerization.[7] For instance, the rate of isomerization is nearly ten times faster in 95% ethanol (B145695) compared to heptane (B126788) at 25°C.[10]

Quantitative Data

The efficiency and kinetics of this compound isomerization have been quantified through various studies. The following tables summarize key quantitative data.

Table 1: Quantum Yields for Photoisomerization

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event for each photon absorbed.

IsomerizationWavelength (nm)SolventQuantum Yield (Φ)Reference
trans → cis330 - 370Heptane0.11[10]
trans → cis330 - 370Ethanol0.11[10]
cis → trans330 - 370Heptane0.60[10]
cis → trans330 - 370Ethanol0.60[10]
Table 2: Activation Parameters for Thermal cis → trans Isomerization

The activation energy (Ea) and other thermodynamic parameters provide insight into the energy barrier and the nature of the transition state for the thermal back reaction.

SolventActivation Energy (Ea) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal/mol·K)Reference
95% Ethanol2524.4+3.8[10]
Heptane1918.4-13.7[10]
Liquid Crystal Phase15.8 ± 1.7 (66 ± 7 kJ/mol)--[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for studying the isomerization of this compound.

Synthesis and Separation of Isomers
  • Synthesis: Azoxybenzenes can be synthesized by the reductive dimerization of nitrosobenzenes.[12] This method allows for the preparation of a wide range of substituted azoxybenzenes.

  • Separation: The cis and trans isomers can be separated using chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), due to their different polarities.[13] The separation is often performed after irradiation of a solution of the trans isomer to generate a photostationary state containing a significant fraction of the cis isomer.

G cluster_workflow Experimental Workflow Start Start Synthesis Synthesis Irradiation Irradiation Separation Separation Characterization Characterization End End

Photochemical Isomerization Studies
  • Sample Preparation: A dilute solution of trans-azoxybenzene is prepared in the desired solvent (e.g., heptane or ethanol).

  • Irradiation: The solution is irradiated with a light source emitting in the UV range (e.g., a mercury lamp with filters for 330-370 nm).

  • Monitoring: The progress of the isomerization is monitored spectrophotometrically by recording the UV-Vis absorption spectrum at regular intervals. The conversion to the cis isomer is typically observed by a decrease in the absorbance of the trans isomer's π-π* transition band (around 324 nm) and the appearance of the cis isomer's n-π* band.[10]

  • Quantum Yield Determination: The quantum yield is determined by actinometry, using a reference compound with a known quantum yield under the same irradiation conditions.[14]

Thermal Isomerization Kinetics
  • Preparation of cis-Azoxybenzene: A solution of trans-azoxybenzene is irradiated to produce a high concentration of the cis isomer.

  • Thermal Reaction: The irradiated solution is then placed in a thermostated cuvette holder in a spectrophotometer in the dark.

  • Kinetic Monitoring: The thermal back reaction to the trans isomer is followed by monitoring the increase in absorbance at the λmax of the trans isomer over time.

  • Data Analysis: The reaction follows first-order kinetics. The rate constant (k) is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The activation parameters can then be calculated by measuring the rate constant at different temperatures and using the Arrhenius or Eyring equations.[11][15]

Conclusion

The cis-trans isomerization of this compound is a complex process governed by distinct photochemical and thermal pathways. The efficiency and rate of this isomerization are significantly influenced by external stimuli such as light and heat, as well as the surrounding chemical environment, particularly solvent polarity. A thorough understanding of these factors, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and application of this compound-based photoswitchable systems in drug delivery, molecular machinery, and advanced materials. The provided data and methodologies serve as a foundational guide for researchers in these fields.

References

physical and chemical properties of azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Azoxybenzene (B3421426)

Introduction

This compound (C₁₂H₁₀N₂O) is an aromatic organic compound characterized by the functional group R-N=N⁺(O⁻)-R'. It exists as a pale yellow crystalline solid and serves as a significant intermediate in organic synthesis, particularly for dyes, liquid crystals, and pharmaceuticals.[1][2][3][4][5] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis and purification, and a mechanistic exploration of its key reactions.

Physical and Molecular Properties

This compound is a low-melting solid that is practically insoluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[1][6][7] The molecule can exist as cis and trans isomers, which exhibit different physical properties.[1][7] The trans-form is generally more stable. The core C₂N₂O structure of the molecule is planar, with N-N and N-O bond lengths that are nearly identical at approximately 1.23 Å.[8]

General and Physical Properties

The following table summarizes the key physical properties of this compound. Note that values can vary slightly between different sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O[1][2]
Molar Mass 198.22 g/mol [1][2]
Appearance Pale yellow or orange-yellow crystals/needles[1][2][6][7]
Melting Point 32-36 °C (trans-form)[2][6][7][9][10]
87 °C (cis-form)[7]
Boiling Point Decomposes at boiling point[1]
130 °C at 0.9 mmHg[2][6][9][10]
Density 1.159 g/cm³ at 26 °C[1][6][7][10]
Refractive Index ~1.633 - 1.652[2][6]
Solubility

This compound's solubility profile is critical for its application in synthesis and purification.

SolventSolubility DataSource(s)
Water Insoluble (<0.1 g/100 mL at 20 °C)[2][6][7][11]
Ethanol (Absolute) 17.5 parts (w/w) in 100 parts of saturated solution at 16 °C[1][7]
Ligroin 43.5 g in 100 g of ligroin at 15 °C[7]
Ether Soluble[6][7]
Methanol Soluble[10]

Chemical Properties and Reactivity

This compound is classified as an azo compound and exhibits reactivity characteristic of this class.[2] It is generally stable but can decompose upon heating to emit toxic fumes of nitrogen oxides (NOx).[1][2] It is combustible and its dust can form an explosive mixture in air.[2][11]

Reduction

The reduction of this compound can yield different products depending on the reducing agent and conditions. For example, it can be reduced to azobenzene (B91143) and subsequently to hydrazobenzene.[12] The selective photocatalytic reduction of nitrobenzene (B124822) can be controlled to produce this compound, among other products, by varying the solvent.[13]

Oxidation

While this compound is an oxidation product of aniline (B41778) or azobenzene, it can be further oxidized under strong conditions.[14][15] However, the over-oxidation of azobenzene to this compound is not always straightforward, and specific catalytic systems, such as TiO₂ in ionic liquids, have been developed to achieve this transformation selectively.[15]

Wallach Rearrangement

A cornerstone reaction of this compound is the Wallach rearrangement, which occurs in the presence of strong acids like sulfuric acid. This reaction converts this compound into p-hydroxyazobenzene.[16][17][18] The mechanism is complex and believed to proceed through a symmetric dicationic intermediate.[16][18] Kinetic studies show that the reaction involves a two-proton process.[18]

Wallach_Rearrangement Azoxy This compound Protonated Monoprotonated Intermediate Azoxy->Protonated + H⁺ Diprotonated Diprotonated Intermediate Protonated->Diprotonated + H⁺ (RDS) Dication Symmetric Dicationic Intermediate Diprotonated->Dication - H₂O Nucleophilic_Attack Nucleophilic Adduct Dication->Nucleophilic_Attack + H₂O Final_Product p-Hydroxyazobenzene Nucleophilic_Attack->Final_Product

Caption: Mechanism of the Wallach Rearrangement of this compound.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

This is a classical method for preparing this compound.[19][20]

  • Reagents: Nitrobenzene, Sodium Hydroxide (B78521), Methanol.

  • Procedure:

    • To a flask containing 40 mL of methanol, add 10 g of sodium hydroxide pellets.[20]

    • Add 6.2 g of nitrobenzene to the methanolic NaOH solution.[20]

    • Attach a reflux condenser and heat the mixture in a boiling water bath for 1.5 hours with stirring.[20] The reaction proceeds via the condensation of intermediately formed nitrosobenzene (B162901) and phenylhydroxylamine.[8][20]

    • After cooling to room temperature, pour the reaction mixture into approximately 200 mL of ice-cold water to precipitate the crude product.[20]

    • Collect the crude yellow solid by vacuum filtration.

    • Recrystallize the crude product from hot 95% ethanol to obtain pure, needle-shaped crystals of this compound.[20]

This modern approach offers a sustainable route from readily available anilines.[21][22]

  • Reagents: Aniline, Oxone (2KHSO₅·KHSO₄·K₂SO₄), N,N-Diisopropylethylamine (DIPEA), Acetonitrile (CH₃CN), Water.

  • Procedure:

    • To a solution of aniline (0.2 mmol) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add oxone (2.2 equivalents).

    • Stir the mixture at room temperature for 2 hours. This step generates nitrosobenzene in situ.[21][22]

    • Add DIPEA (0.25 equivalents) to the reaction mixture.[21][22]

    • Continue stirring at room temperature for an additional 16 hours.[21]

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with water (5 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[21]

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the crude product by flash column chromatography.[21]

Synthesis_Workflow start Start: Aniline in CH₃CN/H₂O add_oxone 1. Add Oxone (2.2 eq) start->add_oxone stir1 2. Stir for 2h at RT (In-situ Nitrosobenzene formation) add_oxone->stir1 add_dipea 3. Add DIPEA (0.25 eq) stir1->add_dipea stir2 4. Stir for 16h at RT add_dipea->stir2 workup 5. Evaporation & Extraction stir2->workup purify 6. Column Chromatography workup->purify end_product Product: this compound purify->end_product

Caption: Workflow for the one-pot synthesis of this compound from aniline.

Purification
  • Crystallization: The most common method for purifying this compound is crystallization from ethanol or methanol.[4][20] This process effectively removes impurities, yielding pale yellow needles.

  • Sublimation: For higher purity, this compound can be sublimed under vacuum after initial crystallization.[4]

Chemical Relationships and Transformations

This compound is a central intermediate in the redox chemistry of phenyl-nitrogen compounds. Its formation and subsequent reactions link nitrobenzene, aniline, and azobenzene.

Chemical_Relationships Nitrobenzene Nitrobenzene (C₆H₅NO₂) Intermediates Nitrosobenzene & Phenylhydroxylamine Nitrobenzene->Intermediates Partial Reduction Aniline Aniline (C₆H₅NH₂) Aniline->Intermediates Oxidation This compound This compound Aniline->this compound Direct Oxidation (e.g., H₂O₂/Base) Intermediates->this compound Condensation Azobenzene Azobenzene (C₆H₅N=NC₆H₅) This compound->Azobenzene Reduction Azobenzene->this compound Oxidation

Caption: Redox relationships between this compound and related compounds.

Safety and Handling

This compound is moderately toxic by ingestion and skin contact and is a skin and eye irritant.[2][11] When heated to decomposition, it emits toxic fumes of NOx.[1][2] As an azo compound, it can be detonated, particularly when sensitized by metal salts or strong acids.[2][11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with well-defined physical properties and a rich spectrum of chemical reactivity. Its synthesis from either nitrobenzene or aniline provides accessible routes for laboratory and industrial preparation. The Wallach rearrangement remains its most characteristic transformation, offering a pathway to substituted azo compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

The Genesis of Azoxybenzene: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxybenzene (B3421426), a compound of significant interest in organic synthesis and materials science, possesses a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of the discovery of this compound and the evolution of its synthetic methodologies. We present a comparative analysis of historical and contemporary synthetic routes, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and historical progression. This document serves as a comprehensive resource for researchers and professionals engaged in the study and application of azoxy compounds.

Discovery and Historical Context

The story of this compound is closely linked to the pioneering work on aromatic nitro compounds in the 19th century. While Eilhard Mitscherlich is credited with the first synthesis of azobenzene (B91143) in 1834 from nitrobenzene (B124822), it was the Russian chemist Nikolaus Zinin who, in the early 1840s, laid the foundational work that led to the isolation and characterization of this compound.

In 1845, Zinin reported the formation of this compound as an intermediate in the reduction of nitrobenzene to aniline (B41778) using ammonium (B1175870) sulfide. This reaction, which became known as the Zinin reduction , was a pivotal moment in the history of organic synthesis, enabling the conversion of aromatic nitro compounds into a variety of nitrogen-containing derivatives. Zinin's work demonstrated that by carefully controlling the reduction conditions of nitrobenzene, one could isolate intermediates such as this compound. His initial synthesis involved the reduction of nitrobenzene with a solution of potassium hydroxide (B78521) in ethanol, which yielded this compound.

This discovery opened the door to further investigations into the chemistry of azo- and azoxy- compounds, which would later find applications as dyes, indicators, and precursors for more complex organic molecules.

Historical Timeline of Key Discoveries

Azoxybenzene_Discovery_Timeline cluster_1830s 1830s cluster_1840s 1840s 1834 1834 Eilhard Mitscherlich Synthesizes Azobenzene and Nitrobenzene 1842 1842 Nikolaus Zinin Develops the Zinin Reduction (Nitrobenzene to Aniline) 1834->1842 Leads to further reduction studies 1845 1845 Nikolaus Zinin Identifies and Synthesizes This compound 1842->1845 Identifies intermediate

Caption: A timeline illustrating the key discoveries leading to the synthesis of this compound.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has evolved significantly since Zinin's initial discovery. Methods can be broadly categorized into three main approaches: the reduction of nitrobenzene, the oxidation of aniline, and the reductive dimerization of nitrosobenzene (B162901). This section provides a comparative analysis of these methods, with quantitative data summarized in Table 1.

Reduction of Nitrobenzene

The partial reduction of nitrobenzene remains a common and historically significant route to this compound. The key is to use a reducing agent that is mild enough to stop at the azoxy stage without proceeding to azobenzene or aniline.

Common Reducing Agents:

  • Sodium Arsenite: A classic method that provides good yields of this compound.[1]

  • Glucose in Alkaline Medium: An early example of using a sugar as a reducing agent in organic synthesis.

  • Sodium Hydroxide in Methanol: A straightforward method involving the partial reduction of nitrobenzene.

  • Zinin Reduction (Ammonium or Sodium Sulfide): While primarily used for aniline synthesis, modification of conditions can favor this compound formation.[2][3]

Oxidation of Aniline

The oxidation of aniline offers an alternative pathway to this compound. The challenge lies in controlling the oxidation to prevent the formation of other oxidation products.

Common Oxidizing Agents:

  • Hydrogen Peroxide (H₂O₂): A green and efficient oxidant. The selectivity towards this compound can be controlled by the choice of base.[4]

  • Peracetic Acid: A powerful oxidizing agent that can be used for this transformation.

Reductive Dimerization of Nitrosobenzene

This modern approach involves the coupling of two molecules of nitrosobenzene to form this compound. This method often provides high yields and selectivity.[5][6]

Key Features:

  • High Yields: Often exceeds 90%.

  • Mild Conditions: Can be performed at room temperature.

  • One-Pot Procedures: Nitrosobenzene can be generated in situ from aniline, followed by dimerization.[5][6]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for various methods of this compound synthesis, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialReagentsSolvent(s)TemperatureTimeYield (%)Reference(s)
Reduction of Nitrobenzene
Sodium ArseniteNitrobenzeneNa₃AsO₃, NaOHWaterReflux4-5 h82-86[7]
DextroseNitrobenzeneDextrose, NaOHWater55-100°C3 h79-82[7]
Oxidation of Aniline
Hydrogen Peroxide/NaFAnilineH₂O₂, NaFAcetonitrile (B52724)80°C1 h96[4][8]
Dimerization of Nitrosobenzene
DIPEA CatalyzedNitrosobenzeneN,N-Diisopropylethylamine (DIPEA)WaterRoom Temperature16 h92[5][6]
One-Pot Aniline Oxidation & Dimerization
Oxone/DIPEAAnilineOxone, DIPEAAcetonitrile/H₂ORoom Temperature16 h91[5][6]

Table 1: Comparison of Quantitative Data for this compound Synthesis Methods.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for key historical and modern syntheses of this compound.

Historical Method: Reduction of Nitrobenzene with Sodium Arsenite

This protocol is adapted from Organic Syntheses.[7]

Procedure:

  • Prepare a solution of sodium arsenite by dissolving 226 g (1.1 moles) of powdered arsenious oxide in a solution of 275 g (6.9 moles) of sodium hydroxide in 600 mL of water.

  • Dilute the sodium arsenite solution with 600 mL of water and place it in a 2-L three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Add 150 g (125 mL, 1.2 moles) of freshly distilled nitrobenzene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-5 hours.

  • After the reflux period, cool the reaction mixture and separate the oily layer of crude this compound.

  • Wash the crude product with water and then purify by steam distillation to remove any unreacted nitrobenzene, followed by crystallization from ethanol. The expected yield is 82-86%.

Modern Method: Reductive Dimerization of Nitrosobenzene with DIPEA

This protocol is based on a sustainable and environmentally friendly approach.[5][6]

Procedure:

  • In a suitable reaction vessel, dissolve nitrosobenzene (0.2 mmol, 21 mg) and N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg) in 2 mL of water.

  • Stir the solution at room temperature for 16 hours.

  • After the reaction is complete, dilute the mixture with 5 mL of water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with ethyl acetate in hexanes) to afford the desired this compound. The expected yield is 92%.

Modern Method: One-Pot Oxidation of Aniline and Reductive Dimerization

This protocol combines the synthesis of the nitroso intermediate and its dimerization in a single step.[5][6]

Procedure:

  • To a solution of aniline (0.2 mmol, 17 mg) in a 1:1 mixture of acetonitrile and water (2.0 mL), add oxone (2.2 equivalents).

  • Stir the mixture for 2 hours at room temperature.

  • Add DIPEA (0.25 equivalents) to the reaction mixture and continue to stir at room temperature for 16 hours.

  • Evaporate the solvent, dilute the residue with water (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding this compound. The expected yield for the parent this compound is 91%.

Reaction Pathways and Mechanisms

The following diagrams illustrate the chemical transformations involved in the key synthetic routes to this compound.

Reduction of Nitrobenzene to this compound

Nitrobenzene_Reduction Nitrobenzene Nitrobenzene (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) Nitrobenzene->Nitrosobenzene Partial Reduction Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine Further Reduction This compound This compound (C₁₂H₁₀N₂O) Nitrosobenzene->this compound Condensation with Phenylhydroxylamine Phenylhydroxylamine->this compound

Caption: The stepwise reduction of nitrobenzene to this compound.

Oxidation of Aniline to this compound

Aniline_Oxidation Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Aniline->Phenylhydroxylamine Oxidation Nitrosobenzene Nitrosobenzene (C₆H₅NO) Phenylhydroxylamine->Nitrosobenzene Further Oxidation This compound This compound (C₁₂H₁₀N₂O) Phenylhydroxylamine->this compound Nitrosobenzene->this compound Condensation with Phenylhydroxylamine

Caption: The oxidation pathway from aniline to this compound.

Reductive Dimerization of Nitrosobenzene

Nitrosobenzene_Dimerization Nitrosobenzene1 Nitrosobenzene (C₆H₅NO) This compound This compound (C₁₂H₁₀N₂O) Nitrosobenzene1->this compound Reductive Coupling Nitrosobenzene2 Nitrosobenzene (C₆H₅NO) Nitrosobenzene2->this compound

Caption: The direct reductive dimerization of nitrosobenzene to form this compound.

Conclusion

From its discovery in the mid-19th century to the sophisticated synthetic methods of today, this compound has remained a compound of considerable interest. This technical guide has provided a comprehensive overview of its history, from the pioneering work of Nikolaus Zinin to modern, high-yield synthetic protocols. The presented data and experimental details offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of this important molecule and facilitating its application in various scientific endeavors. The evolution of this compound synthesis reflects the broader progress of organic chemistry, moving towards more efficient, selective, and sustainable methodologies.

References

A Technical Guide to the Spectroscopic Profile of Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for azoxybenzene (B3421426), a key chemical intermediate in the synthesis of dyes, liquid crystals, and pharmaceuticals. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbon atoms in its two phenyl rings.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons. The asymmetry of the azoxy group leads to a more complex spectrum than that of the parent azobenzene.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.31d9.92HProtons ortho to the N=N(O) group
8.17m-2HProtons ortho to the N=N group
7.54 - 7.46m-6HProtons meta and para to the azoxy group

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ) ppmAssignment
147.6C-N=N(O)
142.4C-N=N
131.0para-C
129.2ortho-C
128.9meta-C
122.9ortho-C

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is typically employed.[1]

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (δ = 7.26 ppm for ¹H) or the solvent carbon peak (δ = 77.16 ppm for ¹³C) is often used as an internal reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3060MediumAromatic C-H stretch
~1595StrongAromatic C=C stretch
~1490StrongAromatic C=C stretch
~1450StrongN=N stretch (azoxy group)
~1320StrongN-O stretch
~760StrongC-H out-of-plane bend (monosubstituted benzene)
~690StrongC-H out-of-plane bend (monosubstituted benzene)

Table 3: IR Spectroscopic Data for this compound.

Experimental Protocol for IR Spectroscopy

The following outlines a typical procedure for obtaining an FT-IR spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

  • KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solution Method: A solution of this compound can be prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂). The solution is then placed in a liquid cell with windows made of a material transparent to IR radiation (e.g., NaCl or KBr). The NIST WebBook provides data for this compound in a solution of 10% CCl₄ and 2% CS₂.[2]

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions of the conjugated system.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of trans-azoxybenzene in ethanol (B145695) exhibits two main absorption bands.

λ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~320~15,000π → π
~450< 1,000n → π

Table 4: UV-Vis Spectroscopic Data for trans-Azoxybenzene in Ethanol.

Note: The molar absorptivity for the n → π transition is significantly lower than that of the π → π* transition.*

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of this compound is as follows:

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, isopropanol). A dilute solution of known concentration (e.g., 45 µM in isopropanol) is then prepared from the stock solution.[1]

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the this compound solution, is placed in the sample compartment. The spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). The instrument measures the absorbance of the sample at each wavelength.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound_Synthesis Synthesis & Purification of this compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Compound_Synthesis->NMR_Analysis IR_Analysis IR Spectroscopy Compound_Synthesis->IR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Compound_Synthesis->UV_Vis_Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Analysis->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR_Analysis->IR_Data UV_Vis_Data Absorption Maxima (Electronic Transitions) UV_Vis_Analysis->UV_Vis_Data Structure_Determination Structure Confirmation NMR_Data->Structure_Determination IR_Data->Structure_Determination UV_Vis_Data->Structure_Determination

Figure 1: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Electronic Landscape of Azoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybenzene (B3421426), with the chemical formula C₁₂H₁₀N₂O, is an aromatic organic compound that has garnered significant interest in various scientific fields, including materials science for liquid crystals and medicinal chemistry.[1] Its unique electronic structure and bonding, characterized by the central azoxy functional group (-N=N⁺(-O⁻)-), give rise to its distinct physicochemical properties and reactivity. This in-depth technical guide provides a comprehensive overview of the electronic structure and bonding in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Molecular Geometry and Bonding

The geometry of the this compound molecule, particularly the trans isomer, has been elucidated through experimental techniques such as X-ray crystallography and gas electron diffraction, as well as theoretical calculations. The core of the molecule, comprising the C-N-N-O-C framework, is generally planar or nearly planar, which facilitates π-electron delocalization across the entire system.[2][3]

Bond Lengths and Angles

Quantitative data from gas electron diffraction and X-ray crystallography studies provide precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the nature of the chemical bonds and the overall molecular architecture.

ParameterValue (Gas Electron Diffraction)[3]Value (X-ray Crystallography)[4]
Bond Lengths (Å)
N=N1.271 (3)-
N-O1.271 (3)-
N(O)-C1.464 (7)-
N-C1.414 (assumed from N(O)-C)-
C-C (phenyl, avg.)1.400 (1)-
**Bond Angles (°) **
∠O-N=N127.7 (16)-
∠O-N-C119.0 (13)-
∠N(O)-N-C121.3 (13)-
Crystal Lattice Parameters
a-5.844 Å
b-15.864 Å
c-11.073 Å
α-90.00°
β-103.30°
γ-90.00°

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by a delocalized π-system extending over the two phenyl rings and the central azoxy group. This delocalization is a key factor in its stability and spectroscopic properties. Theoretical studies, often employing Density Functional Theory (DFT), provide insights into the molecular orbitals (MOs) of this compound.[5]

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's reactivity and electronic transition properties. In this compound, the HOMO is typically a π-orbital with significant contributions from the phenyl rings and the N=N bond, while the LUMO is a π*-antibonding orbital.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily attributed to:

  • π → π transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed as strong absorption bands in the ultraviolet region.

  • n → π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths, often extending into the visible region, which accounts for the yellow color of this compound.[2]

Experimental Protocols

Synthesis of this compound from Nitrobenzene (B124822)

A common and illustrative method for the synthesis of this compound is the partial reduction of nitrobenzene.

Principle: This reaction proceeds through the formation of two key intermediates: nitrosobenzene (B162901) and phenylhydroxylamine. The subsequent condensation of these intermediates yields this compound.[6]

Experimental Protocol (based on a typical laboratory procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (B78521) in methanol.

  • Addition of Reactant: To this solution, add nitrobenzene.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude this compound will precipitate out as a yellow solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

Characterization Techniques

Principle: X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern that can be used to reconstruct the electron density map and, subsequently, the molecular structure.

Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined to best fit the experimental data.

Principle: Gas electron diffraction is used to determine the molecular structure of substances in the gas phase. A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the interatomic distances.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A focused beam of high-energy electrons is passed through the gas.

  • Data Acquisition: The scattered electrons form a diffraction pattern on a detector.

  • Structural Analysis: The radial distribution of scattered electron intensity is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the two phenyl rings in this compound typically appear as complex multiplets in the downfield region of the spectrum.

    • ¹³C NMR: Shows signals for the different carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenyl rings and those directly attached to the nitrogen atoms provide valuable structural information.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key vibrational modes for this compound include N=N stretching, N-O stretching, and various C-H and C=C vibrations of the aromatic rings.

  • UV-Visible (UV-Vis) Spectroscopy:

    • UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As mentioned earlier, the spectrum of this compound is characterized by strong π → π* absorptions in the UV region and weaker n → π* absorptions at longer wavelengths.

Signaling Pathways and Logical Relationships

The synthesis of this compound from nitrobenzene involves a series of well-defined chemical transformations. This logical relationship can be visualized as a pathway.

Synthesis_of_this compound Nitrobenzene Nitrobenzene Reduction1 Partial Reduction Nitrobenzene->Reduction1 Nitrosobenzene Nitrosobenzene Reduction1->Nitrosobenzene Reduction2 Further Reduction Nitrosobenzene->Reduction2 Condensation Condensation Nitrosobenzene->Condensation Phenylhydroxylamine Phenylhydroxylamine Reduction2->Phenylhydroxylamine Phenylhydroxylamine->Condensation This compound This compound Condensation->this compound

References

An In-depth Technical Guide to the Solubility of Azoxybenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of azoxybenzene (B3421426) in various common organic solvents. The information contained herein is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require precise solubility data and experimental methodologies for their work with this compound.

Core Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a critical consideration for its application in synthesis, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTemperature (°C)SolubilityNotes
Absolute Ethanol1617.5 g / 100 g solvent (w/w)-
Ligroin1543.5 g / 100 g solventLigroin is a saturated hydrocarbon fraction of petroleum.
Ethanol2028.5 g / 100 mLSource indicates 285,000 mg/L.[1]
Water20< 0.1 g / 100 mLInsoluble.[2]
Water20< 1 mg/mLInsoluble.[3]
Ether-SolubleQualitative data.[2]
Methanol-SolubleQualitative data.[4]
Petroleum Ether-SolubleQualitative data.[2]
Acetone-No quantitative data available-
Chloroform-No quantitative data available-
Toluene-No quantitative data available-

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like this compound in an organic solvent is a fundamental experimental procedure. The gravimetric method is a widely accepted and straightforward approach for obtaining quantitative solubility data.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or heating mantle

  • Stirring plate and magnetic stir bars

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

    • Place the flask in a thermostatically controlled water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stir bar for a sufficient period to ensure equilibrium is reached. This can take several hours. It is advisable to monitor the concentration of the solution at different time points to confirm that it has reached a plateau.

  • Sample Collection:

    • Once the solution is saturated and has been allowed to settle, carefully withdraw a precise volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated or pre-cooled volumetric pipette to match the temperature of the solution.

    • To avoid introducing undissolved solid particles, it is recommended to filter the solution through a syringe filter that is compatible with the organic solvent and has been pre-conditioned to the experimental temperature.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound should be used.

    • Once the solvent is completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent until a constant weight is achieved.

    • Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of solution collected (mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of the solubility of an organic compound such as this compound. This process is fundamental in chemical research and development for tasks ranging from reaction solvent selection to purification via recrystallization.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_analysis Data Analysis and Application start Start: Select Compound and Solvents prep_compound Prepare Pure Compound (this compound) start->prep_compound prep_solvents Prepare and Characterize Solvents start->prep_solvents qual_test Perform Small-Scale Solubility Test (e.g., 10 mg in 0.5 mL solvent) prep_compound->qual_test prep_solvents->qual_test observe_rt Observe at Room Temperature qual_test->observe_rt observe_heat Observe with Heating observe_rt->observe_heat observe_cool Observe upon Cooling observe_heat->observe_cool classify Classify as: Soluble, Partially Soluble, or Insoluble observe_cool->classify gravimetric Gravimetric Method: Prepare Saturated Solution classify->gravimetric If quantitative data is needed filtration Isolate Known Volume of Supernatant gravimetric->filtration evaporation Evaporate Solvent filtration->evaporation weighing Weigh Residual Solute evaporation->weighing calculation Calculate Solubility (g/100mL) weighing->calculation data_table Tabulate Quantitative Solubility Data calculation->data_table application Determine Suitability for Applications (e.g., Recrystallization, Reaction Medium) data_table->application end End: Technical Report application->end

Caption: Logical workflow for determining the solubility of an organic compound.

References

An In-Depth Technical Guide to the Thermochemical Properties of Azoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the cis and trans isomers of azoxybenzene (B3421426). A thorough understanding of these properties is crucial for applications in materials science, drug development, and molecular machinery. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and the structural relationship between the isomers.

Quantitative Thermochemical Data

The following table summarizes the available quantitative thermochemical data for the cis and trans isomers of this compound. The data has been compiled from various experimental and computational studies.

Thermochemical Propertytrans-Azoxybenzenecis-Azoxybenzene
Molar Mass ( g/mol ) 198.22198.22
Melting Point (°C) 36[1]Data not available
Enthalpy of Formation (gas, 298.15 K, kJ/mol) Data not availableData not available
Enthalpy of Combustion (solid, 298.15 K, kJ/mol) Data not availableData not available
Enthalpy of Sublimation (kJ/mol) Data not availableData not available
Enthalpy of Fusion (kJ/mol) Data not availableData not available
Activation Energy for cis-to-trans Isomerization (kJ/mol) N/A66 ± 7 (in liquid crystal phase)[2]

Note: There is a significant lack of experimentally determined thermochemical data for the individual isomers of this compound in the scientific literature. Much of the available information pertains to the more stable trans isomer without explicit comparison to the cis form. Computational studies could provide valuable estimates for these missing values.

Isomerization and Stability

This compound exists as two geometric isomers: trans-azoxybenzene and cis-azoxybenzene. The trans isomer is the thermodynamically more stable form due to its lower steric hindrance. The isomerization between these two forms can be induced by photochemical or thermal means.

The photochemical conversion from the trans to the cis isomer is typically achieved by irradiation with ultraviolet light.[2][3] The reverse thermal relaxation from the higher-energy cis isomer back to the trans isomer occurs spontaneously, and the rate of this process is dependent on temperature and the surrounding medium.[2] The activation energy for the thermal cis-to-trans isomerization in a liquid crystal phase has been determined to be 66 ± 7 kJ/mol.[2]

G Logical Relationship between this compound Isomers trans trans-Azoxybenzene (More Stable) cis cis-Azoxybenzene (Less Stable) trans->cis  UV Light cis->trans  Heat / Visible Light

Isomerization pathways of this compound.

Experimental Protocols

The determination of the thermochemical properties of this compound isomers relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the this compound isomer (typically 0.5-1.0 g) is placed in a sample crucible inside the bomb calorimeter.[4][5]

  • Fuse Wire: A fuse wire of known length and mass is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.[4]

  • Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[6][7]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A high-precision thermometer and a stirrer are placed in the water.[4]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[7]

  • Calculations: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat released by the fuse wire and any side reactions.[5]

G Experimental Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Data Analysis weigh Weigh Sample pellet Press into Pellet weigh->pellet fuse Attach Fuse Wire pellet->fuse place Place Sample in Bomb fuse->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge Bomb in Water pressurize->submerge equilibrate Equilibrate Temperature submerge->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature Change ignite->record calculate Calculate Heat of Combustion record->calculate

Workflow for determining enthalpy of combustion.
Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid, from which the enthalpy of sublimation can be derived.

Methodology:

  • Sample Loading: A small amount of the this compound isomer is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Heating and Mass Loss Measurement: The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured with a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[8]

G Experimental Workflow for Knudsen Effusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis load Load Sample into Knudsen Cell vacuum Place Cell in High Vacuum load->vacuum heat Heat to a Set Temperature vacuum->heat measure Measure Rate of Mass Loss heat->measure repeat Repeat at Different Temperatures measure->repeat calc_vp Calculate Vapor Pressure measure->calc_vp repeat->heat plot Plot ln(P) vs 1/T calc_vp->plot calc_hsub Determine Enthalpy of Sublimation plot->calc_hsub

Workflow for determining enthalpy of sublimation.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the enthalpy of fusion (melting).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the this compound isomer is sealed in a DSC pan.

  • Instrument Setup: An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The enthalpy of fusion is determined by integrating the area of the peak in the heat flow versus temperature curve that corresponds to the melting transition.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound isomers. While there is a foundational understanding of their cis-trans isomerization and the relative stability of the isomers, a significant gap exists in the experimental determination of key thermochemical data such as the enthalpies of formation, combustion, sublimation, and fusion for both isomers. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these crucial measurements. Further experimental and computational studies are essential to populate the thermochemical landscape of this compound isomers, which will undoubtedly accelerate their application in advanced materials and therapeutic development.

References

photochemical behavior of azoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photochemical Behavior of Azoxybenzene (B3421426) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical behaviors of this compound derivatives. It covers key photochemical reactions, quantitative data, detailed experimental protocols, and the underlying mechanisms relevant to research and development. Azoxybenzenes are a versatile class of compounds whose unique photoresponsive properties make them valuable in materials science, medicinal chemistry, and as synthetic intermediates.[1][2]

The photochemical behavior of this compound derivatives is primarily characterized by two significant processes: reversible trans-cis isomerization and intramolecular rearrangement reactions. These transformations are initiated by the absorption of light, typically in the UV region, which excites the molecule to a higher energy state.

Photoinduced trans-cis Isomerization

Like the more widely studied azobenzenes, azoxybenzenes undergo reversible isomerization around the central N=N bond upon irradiation.[3][4] The trans isomer is generally the more thermodynamically stable form.

  • trans to cis Isomerization: Irradiation with UV light (typically 330-370 nm) promotes the excitation of the trans isomer, leading to the formation of the cis isomer.[3][5] This process proceeds until a photostationary state is reached, which is a dynamic equilibrium with a specific ratio of trans and cis isomers.[4]

  • cis to trans Isomerization: The less stable cis isomer can revert to the trans form through two pathways:

    • Photochemical Back-Isomerization: Irradiation with visible light (e.g., >400 nm) can drive the conversion from the cis back to the trans isomer.[5][6]

    • Thermal Relaxation: In the absence of light, the cis isomer will thermally relax back to the more stable trans isomer over time.[4][6] The rate of this relaxation is dependent on temperature and the solvent environment.

The absorption spectra of the trans and cis isomers are distinct, a property that allows for the spectroscopic monitoring of the isomerization process.[6] This photo-optic behavior is foundational to their use in applications like liquid crystals, where a small concentration of the cis isomer can significantly alter the material's phase transition temperature.[4][6]

G cluster_photo Photochemical Isomerization Cycle trans trans-Azoxybenzene (More Stable) cis cis-Azoxybenzene (Less Stable) trans->cis  UV Light  (e.g., 330-370 nm) cis->trans  Visible Light (>400 nm) or Thermal Relaxation   G cluster_rearrangement Photo-Wallach Rearrangement Workflow start This compound Derivative excited Excited State (n,π*) start->excited UV Irradiation product ortho-Hydroxyazobenzene Product excited->product Intramolecular Oxygen Migration G cluster_synthesis General Photochemical Synthesis Pathway nitro Nitroarene nitroso Aryl Nitroso Intermediate nitro->nitroso Photoreduction hydroxylamine Aryl Hydroxylamine Intermediate nitro->hydroxylamine Photoreduction azoxy This compound Product nitroso->azoxy Condensation hydroxylamine->azoxy Condensation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azoxybenzene Derivatives for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of azoxybenzene (B3421426) derivatives, a class of compounds widely utilized in the development of liquid crystal materials. The protocols outlined below focus on the synthesis of a homologous series of 4,4'-dialkoxyazoxybenzenes, which are known to exhibit nematic and smectic liquid crystal phases.

Introduction

This compound derivatives are a significant class of mesogenic compounds due to their rod-like molecular structure and the presence of a polar central azoxy bridge, which contribute to the formation of liquid crystalline phases. The length of the terminal alkoxy chains plays a crucial role in determining the transition temperatures and the type of mesophase exhibited. This document details a reliable synthetic route via the reductive coupling of 4-n-alkoxynitrobenzenes and the subsequent characterization of the resulting liquid crystalline properties.

Data Presentation

The liquid crystalline properties of the synthesized 4,4'-dialkoxyazoxybenzenes are summarized in the table below. The transition temperatures were determined by Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Table 1: Phase Transition Temperatures of a Homologous Series of 4,4'-dialkoxyazoxybenzenes (CnH2n+1O-C6H4-N(O)=N-C6H4-OCnH2n+1)

n (Alkyl Chain Length)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic/Isotropic Transition (°C)
1118135-
2136167-
3109125-
498115-
584122100
680125108
779121115
882120118
985119-
1088118-
1191117-
1293116-

Note: The presence and type of smectic phases can vary. The data presented is a representative summary from various sources.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the precursor 4-n-alkoxynitrobenzene and the final 4,4'-dialkoxythis compound liquid crystals.

Protocol 1: Synthesis of 4-n-Alkoxynitrobenzene

This protocol describes the synthesis of the nitroaromatic precursor via a Williamson ether synthesis.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 100 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding 1-bromoalkane (0.11 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain the pure 4-n-alkoxynitrobenzene.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of 4,4'-dialkoxythis compound by Reductive Coupling

This protocol details the synthesis of the final this compound derivative.[1]

Materials:

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of 4-n-alkoxynitrobenzene (0.05 mol) in 200 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of ammonium chloride (0.1 mol) in 20 mL of deionized water.

  • Add the ammonium chloride solution to the ethanolic solution of the nitro compound.

  • Stir the mixture vigorously and begin adding zinc powder (0.2 mol) portion-wise over a period of 1 hour, maintaining the temperature at 25-30 °C. The reaction is exothermic, and cooling may be required.

  • After the addition of zinc is complete, continue stirring for an additional 3-4 hours at room temperature.

  • Monitor the reaction by TLC until the starting nitro compound is consumed.

  • Filter the reaction mixture to remove the excess zinc powder and zinc oxide.

  • Wash the residue with hot ethanol.

  • Combine the filtrate and washings and reduce the volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the crude product.

  • Filter the crude product and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and ethanol.

  • Dry the purified 4,4'-dialkoxythis compound in a vacuum oven.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 3-5 mg of the purified this compound derivative into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected isotropic point at a rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample at the same rate to a temperature below the crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain accurate transition temperatures.

  • The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

Protocol 4: Characterization by Polarizing Optical Microscopy (POM)

Instrumentation:

  • Polarizing Optical Microscope equipped with a hot stage and a temperature controller.

Procedure:

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Place the slide on the hot stage of the microscope.

  • Heat the sample slowly while observing the texture through the crossed polarizers.

  • Note the temperature at which the crystalline solid melts into a birefringent fluid (liquid crystal phase).

  • Continue heating until the field of view becomes completely dark, which indicates the transition to the isotropic liquid phase (clearing point).

  • Slowly cool the sample from the isotropic phase and observe the formation of characteristic liquid crystal textures (e.g., nematic schlieren or marbled textures, smectic focal conic or fan textures).

  • Correlate the observed transition temperatures with the data obtained from DSC.

Visualizations

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis cluster_characterization Characterization 4-Nitrophenol 4-Nitrophenol 1-Bromoalkane 1-Bromoalkane Williamson_Ether_Synthesis Williamson Ether Synthesis 1-Bromoalkane->Williamson_Ether_Synthesis 4-n-Alkoxynitrobenzene 4-n-Alkoxynitrobenzene Williamson_Ether_Synthesis->4-n-Alkoxynitrobenzene Reductive_Coupling Reductive Coupling (Zn, NH4Cl) 4-n-Alkoxynitrobenzene->Reductive_Coupling Crude_this compound Crude 4,4'-dialkoxy- This compound Reductive_Coupling->Crude_this compound Purification Recrystallization Crude_this compound->Purification Pure_this compound Pure 4,4'-dialkoxy- This compound Purification->Pure_this compound DSC DSC Analysis Pure_this compound->DSC POM POM Analysis Pure_this compound->POM Liquid_Crystal_Properties Liquid Crystal Properties DSC->Liquid_Crystal_Properties POM->Liquid_Crystal_Properties

Caption: Synthetic and characterization workflow for this compound liquid crystals.

Reductive_Coupling_Mechanism Reduction_Step1 Reduction with Zn/NH4Cl Nitroso_Intermediate Nitroso Intermediate (R-Ar-N=O) Reduction_Step1->Nitroso_Intermediate Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-Ar-NHOH) Reduction_Step1->Hydroxylamine_Intermediate Nitroso_Intermediate->Reduction_Step1 Further Reduction Condensation Condensation Nitroso_Intermediate->Condensation Hydroxylamine_Intermediate->Condensation Azo_Intermediate Azo Intermediate (R-Ar-N=N-Ar-R) Condensation->Azo_Intermediate Oxidation Oxidation Azo_Intermediate->Oxidation This compound 4,4'-dialkoxythis compound (R-Ar-N(O)=N-Ar-R) Oxidation->this compound

Caption: Proposed reaction pathway for the reductive coupling of 4-n-alkoxynitrobenzene.

References

Application Notes and Protocols for the Analytical Characterization of Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of azoxybenzene (B3421426). Detailed protocols for each method are outlined to ensure reliable and reproducible results in a laboratory setting.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, reaction media, or biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of this compound. Reversed-phase chromatography is typically the method of choice.

Data Presentation

ParameterMethod 1Method 2
Column C18 (e.g., Newcrom C18)C18
Mobile Phase Acetonitrile (B52724):Water with Phosphoric Acid[1]Methanol (B129727):Water (80:20 to 90:10 v/v)[2][3]
Flow Rate Not SpecifiedNot Specified
Temperature Ambient50 °C[2][3]
Detection UV-VisUV-Vis
Retention Time Varies with exact conditionsIncreases with higher water content[2]
Detection Limit Not Specified0.2 ng[2][3]

Experimental Protocol: HPLC Analysis of this compound

Objective: To separate and quantify this compound using reversed-phase HPLC.

Materials:

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid (for MS compatibility)[1]

  • This compound standard

  • Sample containing this compound

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Mobile Phase Preparation:

    • Method 1: Prepare a suitable mixture of acetonitrile and water. Add a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[1]

    • Method 2: Prepare a mobile phase consisting of a mixture of methanol and water, for example, in a ratio of 85:15 (v/v).[2]

  • Instrument Setup:

    • Install a C18 column into the HPLC system.

    • Set the column oven temperature to 50 °C for the methanol-water method.[2][3]

    • Set the UV-Vis detector to a wavelength appropriate for this compound (e.g., based on its UV-Vis spectrum, around 320 nm).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve or dilute the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Record the chromatograms and the retention times.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Relationship: HPLC Method Development

HPLC_Method_Development cluster_0 Mobile Phase Optimization cluster_1 Instrument Parameters Solvent_Ratio Adjust Solvent Ratio (e.g., ACN:Water or MeOH:Water) Acid_Modifier Add Acid Modifier (e.g., H3PO4, Formic Acid) Solvent_Ratio->Acid_Modifier Analysis Perform Analysis Acid_Modifier->Analysis Column_Selection Select Column (e.g., C18) Temperature_Control Set Temperature (e.g., 50 °C) Column_Selection->Temperature_Control Flow_Rate Set Flow Rate (e.g., 1.0 mL/min) Temperature_Control->Flow_Rate Flow_Rate->Analysis Mobile Phase Optimization Mobile Phase Optimization Instrument Parameters Instrument Parameters Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: HPLC method development workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like this compound. However, it's noted that this compound can have thermal instability, which should be considered during method development.[2]

Data Presentation

ParameterValue
Ionization Mode Electron Ionization (EI)
Molecular Ion (M+) m/z 198
Key Fragment Ions m/z 77 (C₆H₅⁺), m/z 105, m/z 182 ([M-O]⁺)

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and characterize this compound using GC-MS.

Materials:

  • GC-MS grade solvent (e.g., dichloromethane, ethyl acetate)

  • This compound standard

  • Sample containing this compound

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Instrument Setup:

    • Install a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the injector temperature (e.g., 250 °C). Use a lower temperature if thermal degradation is a concern.

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a few minutes.

    • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

    • Set the MS parameters: scan range (e.g., m/z 40-400), ionization energy (e.g., 70 eV).

  • Sample Preparation:

    • Dissolve the this compound standard and the sample in a suitable volatile solvent.

  • Analysis:

    • Inject the sample into the GC-MS system.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to determine the retention time of this compound.

    • Examine the mass spectrum corresponding to the this compound peak.

    • Identify the molecular ion peak and the characteristic fragment ions. Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Mass_Analyzer Mass Analyzer MS_Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition (TIC and Mass Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis (Library Matching) Data_Acquisition->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical structure and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. Azo compounds are known to have a strong absorption band in the visible region.[3][4][5]

Data Presentation

ParameterValueReference
λmax (π → π transition)~320-350 nm[6]
λmax (n → π transition)~450 nm[6]
Molar Absorptivity (ε) Concentration-dependent[7]

Experimental Protocol: UV-Vis Spectroscopy of this compound

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima.

Materials:

  • Spectroscopic grade solvent (e.g., ethanol, isopropanol)

  • This compound sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-800 nm).

  • Analysis:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Data Presentation

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~1600, ~1490, ~1450Aromatic C=C stretch
~1460N=N stretch
~1310N-O stretch
~760, ~690C-H out-of-plane bend

Note: Peak positions are approximate and can vary slightly.

Experimental Protocol: IR Spectroscopy of this compound

Objective: To obtain the IR spectrum of this compound and identify its characteristic functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer

  • KBr (for solid samples) or a suitable solvent (for solution)

  • Agate mortar and pestle

  • Pellet press

Procedure (for KBr pellet):

  • Sample Preparation:

    • Grind a small amount of this compound with dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.

Data Presentation

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~8.30doubletProtons ortho to N=N(O)
~8.17doubletProtons ortho to N=N
~7.54-7.46multipletMeta and para protons
¹³C NMR ~148.3singletCarbon attached to N=N(O)
~144.0singletCarbon attached to N=N
~131.6singletPara carbon
~129.6singletOrtho/Meta carbons
~128.8singletOrtho/Meta carbons
~125.5singletOrtho/Meta carbons
~122.3singletOrtho/Meta carbons

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.[8]

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Set the parameters for ¹H and ¹³C NMR acquisition (e.g., number of scans, relaxation delay).

  • Analysis:

    • Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is useful for determining the thermal stability and decomposition profile of this compound. Studies on azobenzene (B91143) dyes show that thermal degradation often involves the loss of the azo group as nitrogen gas.[9]

Experimental Protocol: TGA of this compound

Objective: To evaluate the thermal stability and decomposition of this compound.

Materials:

  • This compound sample

  • TGA instrument

  • Inert gas (e.g., nitrogen) or air

Procedure:

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the desired atmosphere (e.g., nitrogen flow at 20 mL/min).

  • Analysis:

    • Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) in the TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis:

    • Plot the mass change as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum mass loss from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at different stages of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of this compound

Objective: To determine the melting point and other thermal transitions of this compound.

Materials:

  • This compound sample

  • DSC instrument

  • Aluminum or hermetically sealed pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Set the desired atmosphere (e.g., nitrogen flow at 50 mL/min).

  • Analysis:

    • Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • Calculate the enthalpy of the transitions by integrating the peak area.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh Sample TGA_Heat Heat in Controlled Atmosphere TGA_Sample->TGA_Heat TGA_Measure Measure Mass Loss TGA_Heat->TGA_Measure TGA_Analyze Analyze TGA/DTG Curves TGA_Measure->TGA_Analyze DSC_Sample Weigh and Seal Sample DSC_Heat Heat with Reference DSC_Sample->DSC_Heat DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure DSC_Analyze Analyze Thermogram DSC_Measure->DSC_Analyze

Caption: General workflow for TGA and DSC analysis.

References

experimental protocol for the Wallach rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Wallach Rearrangement of Azoxybenzene (B3421426)

Application Note

Introduction

The Wallach rearrangement is a classic organic reaction that converts an aromatic azoxy compound into a hydroxy-substituted azo compound under strong acidic conditions.[1] Discovered by Otto Wallach in 1880, this reaction typically involves treating an this compound with concentrated sulfuric acid to yield, predominantly, the para-hydroxyazobenzene.[1] The reaction is of significant interest for the synthesis of functionalized azo dyes, which have applications in various fields, including materials science and pharmaceuticals. The mechanism is understood to involve a diprotonated, dicationic intermediate, making it a subject of extensive mechanistic and kinetic studies.[1][2] This document provides a detailed experimental protocol for the laboratory-scale synthesis of 4-hydroxyazobenzene from this compound.

Mechanism Overview

The reaction mechanism, while not known with absolute certainty, is supported by significant experimental evidence.[1] It commences with the protonation of the oxygen atom of the azoxy group by two equivalents of a strong acid, such as sulfuric acid. This step is challenging and believed to be the rate-determining step of the overall reaction.[3] The resulting dicationic intermediate is a potent electrophile. Subsequently, a nucleophile, which isotopic labeling studies have shown to be a water molecule from the solvent, attacks the para-position of one of the benzene (B151609) rings.[1] A series of deprotonation steps then follows to neutralize the intermediate, leading to the final aromatic product, 4-hydroxyazobenzene.

Safety Precautions

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Reacts violently with water, generating significant heat. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) are mandatory at all times.

  • Handling: Always add acid slowly to other solutions, particularly when quenching with ice/water, to control the exothermic reaction. Have an appropriate spill kit (e.g., sodium bicarbonate) readily available.

Experimental Protocol: Synthesis of 4-Hydroxyazobenzene

This protocol details the conversion of this compound to 4-hydroxyazobenzene using concentrated sulfuric acid.

Materials and Equipment

  • This compound

  • Concentrated Sulfuric Acid (96-98%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL) with a stopper

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers (400 mL, 250 mL)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Heating mantle or hot plate with an oil bath

  • Standard laboratory glassware

Procedure

  • Reaction Setup:

    • Place 2.0 g of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Prepare an ice bath to cool the flask.

  • Acid Addition:

    • In a chemical fume hood, carefully and slowly add 20 mL of concentrated (96%) sulfuric acid to the flask containing the this compound. The addition should be done portion-wise while stirring and cooling the flask in the ice bath to manage the heat generated.

    • After the addition is complete, a deep orange or reddish solution should form.

  • Reaction Execution:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Gently heat the reaction mixture to 50-60°C using a water or oil bath and maintain this temperature with continuous stirring for 1.5 to 2 hours.

    • Reaction progress can be monitored by thin-layer chromatography (TLC) if desired, by carefully taking a small aliquot, quenching it in ice water, neutralizing, and extracting with an organic solvent.

  • Quenching the Reaction:

    • Fill a 400 mL beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water.

    • While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker. A precipitate will form. This step is highly exothermic and must be performed slowly in a fume hood.

  • Workup and Isolation:

    • Allow the quenched mixture to stand for 15-20 minutes to ensure complete precipitation.

    • Isolate the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual sulfuric acid.

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to a 250 mL beaker.

    • Dissolve the solid in a minimal amount of hot ethanol.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals of 4-hydroxyazobenzene by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the final product in a desiccator or a vacuum oven at low heat.

  • Characterization:

    • Determine the melting point of the dried product (literature m.p. ~152-154°C).

    • Obtain an infrared (IR) spectrum to identify the characteristic O-H stretch of the phenol (B47542) group.

    • Characterize further using ¹H NMR, ¹³C NMR, and mass spectrometry as required.

Quantitative Data

The reaction conditions for the Wallach rearrangement can be adapted for various substrates. The following table summarizes typical parameters for the parent reaction and highlights the impact of reaction conditions.

ParameterValue / ConditionNotes
Substrate This compound---
Catalyst Sulfuric Acid (H₂SO₄)Other strong acids like trichloroacetic acid have been used but are less common.[4]
Acid Concentration 85-98% (w/w)Reaction rate increases significantly with acid concentration.[2][3] Above ~99%, sulfonation of the product can become a competitive side reaction.[3][5]
Temperature 25-75°CHigher temperatures increase the reaction rate but may also promote side reactions.[2]
Reaction Time 1 - 20 hoursHighly dependent on temperature and acid concentration. A reaction at 60°C in 96% H₂SO₄ may take 1-2 hours. A reaction at 25°C can take significantly longer.
Typical Yield 50-70%Yields are variable. One study using trichloroacetic acid reported a 51% yield of the para product and 4.4% of the ortho isomer.[4]

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the key steps in the proposed mechanism for the Wallach rearrangement.

Wallach_Mechanism sub This compound h1 + H⁺ mono Monoprotonated Intermediate h1->mono First Protonation h2 + H⁺ (RDS) di Dicationic Intermediate h2->di Second Protonation h2o + H₂O (Nucleophilic Attack) attacked Adduct h2o->attacked Attack on Ring deprot - 2H⁺ prod 4-Hydroxyazobenzene (Product) deprot->prod Rearomatization Experimental_Workflow start 1. Combine this compound & H₂SO₄ at 0°C react 2. Heat Reaction (e.g., 60°C, 1.5h) start->react quench 3. Quench on Ice Water react->quench filter1 4. Isolate Crude Solid (Vacuum Filtration) quench->filter1 wash 5. Wash with H₂O (until neutral) filter1->wash purify 6. Recrystallize (from hot ethanol) wash->purify filter2 7. Isolate Pure Crystals (Vacuum Filtration) purify->filter2 dry 8. Dry Product filter2->dry end 9. Characterize (m.p., IR, NMR) dry->end

References

Azoxybenzene: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Azoxybenzene (B3421426), a compound characterized by the (Z)- or (E)-1,2-diphenyldiazene 1-oxide structure, serves as a pivotal intermediate in a wide array of synthetic organic reactions. Its unique chemical properties make it a valuable precursor for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, dyes, and liquid crystals. This document provides an in-depth overview of the applications of this compound, detailed experimental protocols for its synthesis and key transformations, and quantitative data to support these methodologies.

Applications in Synthesis

This compound's utility in organic synthesis stems from its reactive azoxy group, which can undergo various transformations. It is a crucial building block in the creation of complex organic molecules.

  • Pharmaceuticals and Bioactive Compounds: The azoxy functional group is recognized as a bioisostere of amide and alkene functionalities and has been incorporated into molecules with promising anticancer properties.[1] Natural products containing the azoxy moiety have demonstrated cytotoxic, nematocidal, and antimicrobial activities.[2] Furthermore, this compound derivatives are key intermediates in the synthesis of various biologically active compounds.[3]

  • Dyes and Pigments: Historically and currently, this compound is a significant intermediate in the synthesis of azo dyes.[4] The reduction of this compound leads to azobenzene (B91143), the chromophore responsible for the vibrant colors of these dyes. The Wallach rearrangement of this compound provides a route to hydroxyazobenzenes, which are also used as dyes.

  • Agrochemicals: Certain azoxy compounds have been investigated for their potential use as insecticides.[5] The development of novel agrochemicals sometimes involves synthetic pathways where this compound or its derivatives are key intermediates.

  • Liquid Crystals and Polymers: The rigid, rod-like structure of certain this compound derivatives makes them suitable for applications in liquid crystal displays and as components of advanced polymers.[3]

  • Fine Chemical Synthesis: The azoxy group can act as an ortho-directing group in C-H functionalization reactions, enabling the regioselective introduction of various substituents.[3] The Wallach rearrangement, a classic reaction of azoxybenzenes, provides a facile route to substituted hydroxyazo compounds.[6]

Key Reactions and Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, primarily through the reduction of nitrobenzene (B124822) or the oxidation of aniline (B41778).

Protocol 1: Synthesis of this compound by Reductive Dimerization of Nitrosobenzene (B162901)

This method offers a simple and effective route to substituted azoxybenzenes without the need for additional catalysts or reagents.[3]

Materials:

  • Substituted Nitrosobenzene

  • Isopropanol

Procedure:

  • Dissolve the substituted nitrosobenzene in isopropanol.

  • Heat the solution under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: One-Pot Synthesis of this compound from Aniline

This environmentally friendly approach utilizes a one-pot procedure for the oxidation of anilines followed by reductive dimerization.[1]

Materials:

  • Aniline

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Oxone (2KHSO5·KHSO4·K2SO4)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve aniline (0.2 mmol) in a 1:1 mixture of CH3CN/H2O (2.0 mL).

  • Add oxone (2.2 equivalents) to the solution and stir for 2 hours at room temperature.

  • Add DIPEA (0.25 equivalents) to the reaction mixture and continue stirring at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Partial Reduction of Nitrobenzene to this compound

This classic method involves the partial reduction of nitrobenzene using methanol (B129727) in an alkaline medium.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add a solution of NaOH in methanol.

  • Add nitrobenzene to the flask.

  • Heat the reaction mixture in a boiling water bath and reflux for 1.5 hours.

  • After reflux, allow the flask to cool to room temperature.

  • Pour the contents of the flask into approximately 200 mL of ice-cold water to precipitate the crude product.

  • Collect the crude this compound by vacuum filtration.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure, needle-shaped crystals of this compound.

Key Transformations of this compound

Protocol 4: The Wallach Rearrangement

The Wallach rearrangement is the acid-catalyzed conversion of this compound to hydroxyazobenzene.[6][8]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H2SO4)

Procedure:

  • Carefully dissolve this compound in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution carefully with a suitable base (e.g., sodium carbonate).

  • Collect the precipitated p-hydroxyazobenzene by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization.

Protocol 5: Reduction of this compound to Azobenzene

This compound can be reduced to azobenzene, a key component of many azo dyes.[9]

Materials:

  • This compound

  • Zinc dust

  • Sodium hydroxide (NaOH)

  • Methanol

  • 95% Ethanol (for recrystallization)

Procedure:

  • While this protocol is for the synthesis of azobenzene from nitrobenzene, a similar reductive step can be applied to this compound. A detailed procedure for the reduction of nitrobenzene to azobenzene using zinc dust and sodium hydroxide in methanol is available in Organic Syntheses.[9]

  • Generally, the this compound would be refluxed with a reducing agent like zinc dust in an alkaline methanolic solution.

  • After the reaction is complete, the mixture is filtered hot to remove inorganic salts.

  • The methanol is distilled from the filtrate, and the residue is chilled to crystallize the azobenzene.

  • The crude product is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and its derivatives under various conditions.

Table 1: Synthesis of Azoxybenzenes via Reductive Dimerization of Nitrosobenzenes

EntrySubstrateSolventYield (%)Reference
1NitrosobenzeneIsopropanol60[3]
24-ChloronitrosobenzeneIsopropanol55[3]
34-MethylnitrosobenzeneIsopropanol48[3]

Table 2: One-Pot Synthesis of Azoxybenzenes from Anilines [1]

EntryAniline DerivativeYield (%)
1Aniline91
24-Fluoroaniline88
34-Chloroaniline85
44-Bromoaniline84
54-tert-Butylaniline78

Table 3: Partial Reduction of Nitrobenzene to this compound

EntryReducing SystemYield (%)Reference
1Methanol / NaOH12[7]

Visualizations

Reaction_Scheme Nitrobenzene Nitrobenzene This compound This compound Nitrobenzene->this compound Reduction Aniline Aniline Aniline->this compound Oxidation Nitrosobenzene Nitrosobenzene Nitrosobenzene->this compound Reductive Dimerization Azobenzene Azobenzene This compound->Azobenzene Reduction Hydroxyazobenzene p-Hydroxyazobenzene This compound->Hydroxyazobenzene Wallach Rearrangement Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene Reduction

Caption: General reaction pathways involving this compound.

Workflow cluster_synthesis Synthesis of this compound (from Aniline) start Start dissolve Dissolve Aniline in CH3CN/H2O start->dissolve add_oxone Add Oxone, Stir 2h dissolve->add_oxone add_dipea Add DIPEA, Stir 16h add_oxone->add_dipea evaporate Evaporate Solvent add_dipea->evaporate extract Extract with EtOAc evaporate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Derivatives This compound This compound Intermediate Pharmaceuticals Pharmaceuticals (e.g., Anticancer agents) This compound->Pharmaceuticals Further Functionalization Agrochemicals Agrochemicals (e.g., Insecticides) This compound->Agrochemicals Structural Modification Dyes Azo Dyes & Pigments This compound->Dyes Reduction & Rearrangement Materials Liquid Crystals & Polymers This compound->Materials Derivatization

Caption: Relationship of this compound to its derivatives.

References

Application Notes and Protocols for Azoxybenzene in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Azoxybenzene (B3421426) and its derivatives are pivotal intermediates in the synthesis of a wide array of azo dyes. While not typically used as dyes themselves, their significance lies in their role as precursors to the intensely colored azo compounds that form the backbone of the dye and pigment industry. The conversion of an azoxy functional group (-N=N(O)-) to an azo group (-N=N-) is a key transformation that allows for the creation of a vast palette of colors.

The general synthetic strategy involves the initial formation of an this compound derivative, often through the reduction of a corresponding nitroaromatic compound. This azoxy intermediate is then reduced to the corresponding azobenzene (B91143). The resulting azobenzene, which contains an azo chromophore, can be further functionalized. For instance, if the azobenzene derivative contains a primary aromatic amine group, it can undergo diazotization and subsequent azo coupling reactions to generate more complex and intensely colored bis-azo or poly-azo dyes. This multi-step approach offers a high degree of control over the final structure and, consequently, the color and properties of the dye.

The stability of the this compound intermediate makes it a convenient and isolable precursor in the manufacturing process. The subsequent reduction to azobenzene is typically a high-yielding step. The final diazotization and coupling reactions are well-established and versatile, allowing for the introduction of various coupling components to fine-tune the dye's characteristics, such as its shade, fastness properties, and solubility. This modularity is a key reason for the enduring importance of this synthetic route in the dye industry.

Experimental Protocols

The following is a composite multi-step protocol for the synthesis of a bis-azo dye, demonstrating the utility of an this compound intermediate. This protocol starts with the synthesis of a substituted this compound from a nitroaromatic precursor, followed by its reduction to an azobenzene derivative, and finally, its conversion to a bis-azo dye.

Part 1: Synthesis of 4,4'-Dihydroxythis compound from p-Nitrophenol

This protocol is adapted from the general principle of reducing nitroarenes to azoxybenzenes.

Materials:

  • p-Nitrophenol

  • Glucose

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve p-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add a solution of glucose in water to the flask.

  • Heat the mixture under reflux for 2-3 hours. The color of the solution will change as the reaction progresses.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4,4'-dihydroxythis compound.

  • The product can be purified by recrystallization from ethanol.

Part 2: Reduction of 4,4'-Dihydroxythis compound to 4,4'-Dihydroxyazobenzene

This protocol is based on the reduction of azoxyarenes using hydrazine (B178648) hydrate (B1144303) and magnesium.[1]

Materials:

Procedure:

  • Suspend 4,4'-dihydroxythis compound in methanol in a round-bottom flask.

  • Add magnesium turnings to the suspension.

  • Add hydrazine hydrate dropwise to the mixture while stirring at room temperature.

  • The reaction is exothermic. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove magnesium salts.

  • Evaporate the methanol from the filtrate to obtain the crude 4,4'-dihydroxyazobenzene.

  • Purify the product by recrystallization.

Part 3: Synthesis of a Bis-Azo Dye from 4-Aminoazobenzene (B166484) (as an analogue for a reduced and aminated azobenzene derivative)

This protocol for the synthesis of p-((p-(phenylazo)phenyl)azo)phenol is a representative example of converting an amino-azobenzene derivative into a bis-azo dye.[2][3]

Materials:

Procedure:

Diazotization:

  • In a beaker, create a fine suspension of 4-aminoazobenzene in a mixture of concentrated hydrochloric acid and water.[2]

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • Add a small amount of urea to destroy any excess nitrous acid.

Azo Coupling:

  • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.[2]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution. A brightly colored precipitate will form immediately.[2]

  • Continue stirring in the ice bath for another 30 minutes to complete the coupling reaction.[2]

  • Isolate the crude bis-azo dye by vacuum filtration.

  • Wash the precipitate with a saturated sodium chloride solution to aid in the removal of impurities ("salting out").

  • Dry the final product. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 4,4'-Dihydroxythis compound

ReagentMolar RatioKey Conditions
p-Nitrophenol1.0Starting Material
Glucose1.5Reducing Agent
Sodium Hydroxide4.0Alkaline Medium
SolventEthanol/Water-
TemperatureReflux~80-100°C
Reaction Time2-3 hours-
Product 4,4'-Dihydroxythis compound Yield: ~70-80%

Table 2: Reagents and Conditions for the Reduction to 4,4'-Dihydroxyazobenzene

ReagentMolar RatioKey Conditions
4,4'-Dihydroxythis compound1.0Starting Material
Magnesium2.0Catalyst
Hydrazine Hydrate3.0Reducing Agent
SolventMethanol-
TemperatureRoom Temperature~25°C
Reaction Time1-2 hours-
Product 4,4'-Dihydroxyazobenzene Yield: >90% [1]

Table 3: Reagents and Conditions for the Synthesis of a Bis-Azo Dye

ReagentMolar RatioKey Conditions
4-Aminoazobenzene1.0Starting Material
Sodium Nitrite1.1Diazotizing Agent
Hydrochloric Acid3.0Acidic Medium
Phenol1.0Coupling Component
Sodium Hydroxide2.0Alkaline Medium
Temperature0-5 °CDiazotization & Coupling
Reaction Time~1 hour-
Product p-((p-(phenylazo)phenyl)azo)phenol Yield: ~85-95%

Mandatory Visualization

experimental_workflow start Nitroaromatic Precursor (e.g., p-Nitrophenol) This compound This compound Intermediate (e.g., 4,4'-Dihydroxythis compound) start->this compound  Reduction (e.g., with Glucose) azobenzene Azobenzene Derivative (e.g., 4-Aminoazobenzene) This compound->azobenzene  Reduction (e.g., with Hydrazine Hydrate) diazonium Diazonium Salt azobenzene->diazonium  Diazotization (NaNO₂, HCl, 0-5°C) dye Final Azo Dye (e.g., Bis-Azo Dye) diazonium->dye  Azo Coupling (with Coupling Component)

Experimental workflow for azo dye synthesis.

azo_coupling_mechanism diazonium Diazonium Cation (Ar-N₂⁺) intermediate Sigma Complex (Wheland Intermediate) diazonium->intermediate Electrophilic Attack coupling_component Electron-Rich Coupling Component (e.g., Phenol) coupling_component->intermediate azo_dye Azo Dye (Ar-N=N-Ar'-OH) intermediate->azo_dye Deprotonation

Azo coupling reaction mechanism.

References

Application Notes and Protocols: Azoxybenzene as a Photoswitch in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of azoxybenzene (B3421426) as a photoswitchable molecule in materials science. While less common than its close relative, azobenzene (B91143), this compound offers unique photochemical properties that are of interest in specific applications, particularly in the field of liquid crystals. This document details the synthesis, photoswitching characteristics, and a primary application of this compound, with comparative data to contextualize its performance.

Introduction to this compound Photoswitches

This compound is a photochromic molecule that can undergo reversible isomerization between its trans and cis isomers upon exposure to light of specific wavelengths. This photoisomerization leads to significant changes in its molecular geometry, dipole moment, and absorption spectrum, making it a candidate for the development of smart materials. The trans isomer is generally more thermodynamically stable, while the cis isomer is a metastable state that can revert to the trans form either thermally or photochemically.

The primary photochemical processes of this compound upon irradiation include:

  • cis-trans Isomerization: Reversible conversion between the two geometric isomers.

  • Wallach Rearrangement: Photochemical rearrangement to form hydroxyazobenzene, particularly under acidic conditions.[1]

  • Photoreduction: Reduction to azobenzene can occur, especially in the presence of a sensitizer.

While the application of this compound as a photoswitch is not as widespread as azobenzene, its unique properties have been leveraged in the field of liquid crystals, where the geometric change upon isomerization can disrupt the liquid crystalline phase, leading to a photo-controlled nematic-isotropic transition.[2]

Quantitative Data on this compound Photoswitching

The photoswitching efficiency and stability of this compound are critical parameters for its application in materials. The following table summarizes key quantitative data for this compound's photoisomerization.

ParameterValueConditionsReference(s)
trans → cis Isomerization
Wavelength (λmax)330-370 nmHeptane (B126788) and Ethanol[3]
Quantum Yield (Φ_t-c_)0.11Heptane and Ethanol[3]
cis → trans Isomerization
Wavelength (λmax)Short-wavelength visible lightDilute solution[2]
Quantum Yield (Φ_c-t_)0.60Heptane and Ethanol[3]
Thermal Relaxation (cis → trans)
Activation Energy (Ea)25 kcal/mol95% Ethanol[3]
19 kcal/molHeptane[3]
(66 ± 7) kJ/molLiquid crystal phase[2][4]
Half-life (t_1/2_)~4 hours at room temp.Calculated from rate constant[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound through the reductive dimerization of nitrosobenzene (B162901).[5]

Materials:

Procedure:

  • Dissolve nitrosobenzene in isopropanol in a round-bottom flask equipped with a magnetic stir bar. The concentration can be in the range of 0.1-0.5 M.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Continue refluxing for several hours until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the this compound product and evaporate the solvent to obtain the purified solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Nitrosobenzene Nitrosobenzene Reflux Reflux in Isopropanol Nitrosobenzene->Reflux Isopropanol Isopropanol Isopropanol->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Column Chromatography Evaporation->Chromatography This compound This compound Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol outlines the procedure for monitoring the photoisomerization of this compound using UV-Vis spectroscopy.

Materials:

  • This compound solution (e.g., in heptane or ethanol)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED)

  • Visible light source (e.g., >400 nm)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., heptane) to have an absorbance maximum around 1.0.

  • Transfer the solution to a quartz cuvette and record the initial absorption spectrum. This spectrum corresponds to the thermally stable trans-isomer.

  • Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm) for a set period (e.g., 30 seconds).

  • Record the absorption spectrum again. You should observe a decrease in the π-π* transition peak (around 320-350 nm) and a potential change in the n-π* transition region.

  • Repeat steps 3 and 4 until no further significant changes in the spectrum are observed, indicating that a photostationary state (PSS) has been reached.

  • To observe the reverse cis to trans isomerization, irradiate the PSS sample with visible light (e.g., >400 nm) and record the spectra at intervals until the original trans-isomer spectrum is recovered.

  • Alternatively, to measure thermal relaxation, keep the PSS sample in the dark at a constant temperature and record the absorption spectrum at regular time intervals to monitor the recovery of the trans-isomer peak.

Diagram of Photoswitching Characterization Workflow:

G Photoswitching Characterization start Prepare this compound Solution measure_trans Record UV-Vis Spectrum (trans-isomer) start->measure_trans irradiate_uv Irradiate with UV Light (e.g., 365 nm) measure_trans->irradiate_uv end Characterization Complete measure_pss Record UV-Vis Spectrum (Photostationary State) irradiate_uv->measure_pss irradiate_vis Irradiate with Visible Light (>400 nm) measure_pss->irradiate_vis Photochemical Reversion measure_thermal Keep in Dark (Thermal Relaxation) measure_pss->measure_thermal Thermal Reversion irradiate_vis->measure_trans measure_thermal->measure_trans

Caption: Workflow for UV-Vis characterization of photoswitching.

Application Note: Photo-control of a Nematic Liquid Crystal Phase

Introduction: The trans-to-cis isomerization of this compound results in a significant change in molecular shape from a relatively linear trans form to a bent cis form. In a liquid crystal host, the linear trans-isomers can align with the liquid crystal director, while the bent cis-isomers act as defects, disrupting the long-range order. This disruption can lead to a light-induced nematic-to-isotropic phase transition at a temperature below the thermal clearing point of the pristine liquid crystal.

Materials:

  • This compound derivative (e.g., 4,4'-dihexyloxythis compound)

  • Polarizing Optical Microscope (POM) with a heating stage

  • UV light source

Protocol:

  • Prepare a thin film of the this compound liquid crystal on a glass slide.

  • Place the slide on the heating stage of the POM and heat it above its clearing point to the isotropic phase.

  • Cool the sample slowly into the nematic phase and observe the characteristic texture under crossed polarizers.

  • While observing under the POM, irradiate a region of the sample with UV light (e.g., 365 nm).

  • Observe the disappearance of the birefringent nematic texture in the irradiated region, indicating a transition to the isotropic phase due to the formation of cis-isomers.

  • Turn off the UV light and observe the thermal relaxation back to the nematic phase as the cis-isomers convert back to the trans form.

Diagram of Photo-controlled Phase Transition:

G Photo-control of Liquid Crystal Phase cluster_trans trans-Azoxybenzene cluster_cis cis-Azoxybenzene trans_state Ordered Nematic Phase (Birefringent) cis_state Disordered Isotropic Phase (Dark under crossed polarizers) trans_state->cis_state UV Irradiation (trans → cis) cis_state->trans_state Thermal Relaxation or Visible Light (cis → trans)

Caption: Logic of photo-controlled phase transition in an this compound liquid crystal.

Concluding Remarks

This compound presents an interesting, though less explored, alternative to azobenzene as a photoswitch. Its photoisomerization properties have been characterized, and its application in controlling the phase of liquid crystals has been demonstrated. For researchers and scientists in materials science and drug development, this compound could be a valuable tool in applications where its specific absorption profile and thermal relaxation kinetics are advantageous. Further research into incorporating this compound into other material platforms such as polymers and gels could unveil new functionalities and applications for this class of photoswitches.

References

Protocol for the Photochemical Isomerization of Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the photochemical isomerization of azoxybenzene (B3421426), a process of significant interest in the development of photoswitchable molecules for various applications, including drug delivery and materials science. This compound, like the more commonly studied azobenzene, can exist as two geometric isomers: the thermodynamically stable trans-(or E)-isomer and the metastable cis-(or Z)-isomer. The reversible conversion between these two forms can be precisely controlled by light, allowing for spatiotemporal control over molecular properties.

The trans-isomer of this compound can be converted to the cis-isomer by irradiation with ultraviolet (UV) light. Conversely, the cis-isomer can be reverted to the trans-form using visible light or through thermal relaxation.[1][2] The distinct photochemical and physical properties of the two isomers form the basis of their application as molecular switches.

This protocol outlines the experimental procedures for inducing and monitoring the photochemical isomerization of this compound in solution. It includes methods for sample preparation, irradiation conditions for both trans-to-cis and cis-to-trans isomerization, and analytical techniques for quantifying the isomeric ratio, primarily through High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy. While the absorption spectra of trans- and cis-azoxybenzene are similar to those of azobenzene, precise quantitative data for this compound is essential for accurate experimental design and interpretation.[1][2]

Quantitative Data

A comprehensive search of scientific literature did not yield specific experimental values for the quantum yields of photoisomerization or the molar extinction coefficients for the individual E and Z isomers of unsubstituted this compound. The data for the closely related compound, azobenzene, is well-documented and is provided here for reference and as a basis for experimental design with this compound. Researchers should determine these parameters for this compound experimentally for precise quantification.

Table 1: Photochemical and Spectroscopic Properties of Azobenzene (for reference)

Propertytrans (E)-Azobenzenecis (Z)-AzobenzeneReference
λmax (π→π) ~320 nm~280 nm[3]
λmax (n→π) ~440 nm~430 nm[3]
Molar Extinction Coefficient (ε) at π→π* λmax HighLow[3]
Molar Extinction Coefficient (ε) at n→π* λmax LowHigher than trans[3]
Photoisomerization Quantum Yield (ΦE→Z) Wavelength dependent-[4]
Photoisomerization Quantum Yield (ΦZ→E) -Wavelength dependent[4]

Experimental Protocols

General Materials and Equipment
  • trans-Azoxybenzene (solid)

  • Spectroscopic grade solvents (e.g., methanol (B129727), acetonitrile, hexane)

  • Quartz cuvettes for UV-Vis spectroscopy and irradiation

  • UV lamp with specific wavelength emission (e.g., 365 nm)

  • Visible light source (e.g., LED with λ > 420 nm)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Protocol for trans-to-cis (E-to-Z) Photoisomerization

This protocol describes the conversion of the stable trans-azoxybenzene to the cis-isomer using UV light.

  • Sample Preparation:

    • Prepare a stock solution of trans-azoxybenzene in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be chosen to have an absorbance of approximately 1 at the λmax of the π→π* transition of the trans-isomer.

    • Transfer an appropriate volume of the stock solution into a quartz cuvette.

  • Initial Analysis:

    • Record the initial UV-Vis absorption spectrum of the trans-azoxybenzene solution. This will serve as the baseline (t=0).

    • If using HPLC for quantification, inject a sample of the initial solution to obtain the chromatogram corresponding to the pure trans-isomer.

  • Photochemical Irradiation:

    • Place the cuvette containing the sample under a UV lamp (e.g., a 365 nm LED).

    • Irradiate the solution for a defined period (e.g., 1-5 minutes). It is advisable to stir the solution during irradiation to ensure homogeneity.

  • Monitoring the Isomerization:

    • After the initial irradiation period, record the UV-Vis spectrum again. A decrease in the absorbance of the π→π* band of the trans-isomer and an increase in the n→π* band are indicative of cis-isomer formation.

    • Repeat the irradiation and spectral measurement in intervals until the spectrum no longer changes, indicating that a photostationary state (PSS) has been reached.

    • For HPLC analysis, inject aliquots of the irradiated solution at different time points to monitor the appearance of the cis-isomer peak and the decrease of the trans-isomer peak.

Protocol for cis-to-trans (Z-to-E) Photoisomerization

This protocol describes the conversion of the cis-rich photostationary state back to the stable trans-isomer using visible light.

  • Starting Material:

    • Use the solution from the previous protocol that has reached the photostationary state under UV irradiation and is rich in the cis-isomer.

  • Photochemical Irradiation:

    • Irradiate the cis-rich solution with a visible light source (e.g., a >420 nm LED).

    • Irradiate for a defined period (e.g., 5-10 minutes), with stirring.

  • Monitoring the Isomerization:

    • Record the UV-Vis spectrum at intervals. The spectrum should gradually revert to the initial spectrum of the trans-isomer.

    • Use HPLC to monitor the decrease of the cis-isomer peak and the corresponding increase of the trans-isomer peak until the solution has returned to its initial state.

Analytical Protocol: HPLC Separation of this compound Isomers

This method is adapted from the work of Jasim et al. for the separation of this compound and its derivatives.[5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol and water is effective. The optimal composition should be determined empirically, but a starting point is 80-90% methanol in water (v/v).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The detection wavelength should be set at the λmax of one of the isomers, for example, at the π→π* transition of the trans-isomer.

  • Procedure:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the this compound solution (either the initial trans-isomer solution, the irradiated solution, or standards of purified isomers if available).

    • Record the chromatogram. The trans and cis isomers should elute at different retention times.

    • The relative peak areas can be used to determine the isomeric ratio in the sample. For accurate quantification, calibration curves should be prepared using isolated and purified isomers.

Visualizations

Photochemical_Isomerization_Workflow cluster_trans_to_cis trans-to-cis Isomerization cluster_cis_to_trans cis-to-trans Isomerization cluster_analysis Analysis prep_trans Prepare trans-Azoxybenzene Solution uv_irrad Irradiate with UV Light (e.g., 365 nm) prep_trans->uv_irrad Expose to UV photons uv_vis UV-Vis Spectroscopy prep_trans->uv_vis Initial Spectrum hplc HPLC Analysis prep_trans->hplc Initial Ratio pss Photostationary State (cis-rich mixture) uv_irrad->pss Isomerization uv_irrad->uv_vis Monitor Progress vis_irrad Irradiate with Visible Light (>420 nm) pss->vis_irrad Expose to visible photons pss->uv_vis Final Spectrum pss->hplc PSS Ratio trans_regen Regenerated trans-Azoxybenzene vis_irrad->trans_regen Isomerization vis_irrad->uv_vis Monitor Reversion trans_regen->hplc Final Ratio

Caption: Experimental workflow for the photochemical isomerization of this compound.

Azoxybenzene_Isomerization_Cycle trans trans-Azoxybenzene (E-isomer) cis cis-Azoxybenzene (Z-isomer) trans->cis UV Light (e.g., 365 nm) cis->trans Visible Light (>420 nm) or Heat

Caption: Reversible photochemical isomerization of this compound between its trans and cis forms.

References

Application Notes and Protocols for Azoxybenzene Derivatives in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybenzene (B3421426) derivatives have emerged as a promising class of organic materials for nonlinear optical (NLO) applications. Their unique electronic and structural properties, particularly the presence of the azoxy functional group (-N=N(O)-) and the extended π-conjugated systems, give rise to significant second- and third-order NLO responses. These properties make them attractive candidates for a range of applications, including optical switching, optical limiting, two-photon absorption (TPA) based bio-imaging and photodynamic therapy, and in the development of advanced photonic and optoelectronic devices.[1][2] The ability to tune their NLO properties through synthetic modification of donor-acceptor groups and extension of π-conjugation offers a high degree of molecular engineering.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound derivatives for NLO applications.

Key Applications

  • Optical Limiting: Materials that exhibit strong nonlinear absorption can be used to protect sensitive optical components and human eyes from high-intensity laser radiation.

  • Optical Switching: The nonlinear refractive index of these materials allows for the manipulation of light with light, forming the basis for all-optical switching and data processing.[1]

  • Two-Photon Bio-imaging: this compound derivatives with large TPA cross-sections can be used as fluorescent probes for high-resolution, deep-tissue imaging with reduced phototoxicity.[2]

  • Photodynamic Therapy: TPA can be utilized to activate photosensitizing drugs with near-infrared light, which has better tissue penetration, for targeted cancer therapy.

  • Frequency Conversion: Materials with high second-order nonlinearity can be used for second-harmonic generation (SHG), converting laser light to shorter wavelengths.

Data Presentation: Nonlinear Optical Properties of this compound Derivatives

The following tables summarize key quantitative NLO data for a selection of this compound derivatives from the literature. This data is crucial for selecting appropriate candidates for specific applications and for understanding structure-property relationships.

Table 1: Third-Order Nonlinear Optical Properties of this compound Derivatives

CompoundSolventλ (nm)Nonlinear Refractive Index, n₂ (cm²/W)Nonlinear Absorption Coefficient, β (cm/GW)Third-Order Susceptibility, χ⁽³⁾ (esu)Reference
Orange IVDMSO532---[5]
Azobenzene (B91143) Derivative 1CH₂Cl₂532--1.8 x 10⁻¹²[6]
Azobenzene Derivative 2CHX532--1.1 x 10⁻¹²[6]
PDPAlq3Solution657.2-1.7642 x 10⁻¹² (m²/W)1.12 x 10⁻⁶ (m/W)-[7]
IR140DMSO514.5---[8]

Table 2: Two-Photon Absorption Properties of this compound Derivatives

CompoundSolventλ (nm)TPA Cross-Section, σ₂ (GM¹)Reference
Azobenzene (1a)DMSO--[9]
Mono-azobenzene (2a)DMSO--[9]
Bis-azobenzene (3a)DMSO--[9]
D-π-D (2c)DMSO-~10x that of 2a[9]
D-π-D (3c)DMSO-~10x that of 3a[9]
Azobenzene Derivative with Amine DonorChloroform--[10]
Quinoidal Diazaacene-Bithiophene Derivative-1400-1600up to 4100[11]
Quinoidal Diazaacene-Bithiophene Derivative-850-950up to 51770[11]
Rhodamine BMethanol800~75[2]

¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Table 3: Second-Order Nonlinear Optical Properties of Push-Pull this compound Derivatives

CompoundMethodFirst Hyperpolarizability, β (10⁻³⁰ esu)Reference
Pyrrole Hydrazone 3B-48.83[12]
Pyrrole Hydrazone 3C-63.89[12]
2,5-disubstituted tetrazole (1d)HRS-[10]
Stilbene series (OH, CN)DFT-[13]
Azoarene series (OH, CN)DFT-[13]

Experimental Protocols

Protocol 1: Synthesis of a Push-Pull this compound Derivative

This protocol describes a general method for the synthesis of an this compound derivative with donor and acceptor substituents, which is a common strategy to enhance NLO properties.[14]

Materials:

  • Substituted nitrosobenzene (B162901) (acceptor-substituted)

  • Substituted aniline (B41778) (donor-substituted)

  • Glacial acetic acid

  • Ethanol (B145695)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted nitrosobenzene (1 equivalent) in a minimal amount of glacial acetic acid with gentle warming.

  • Addition of Aniline: To the stirred solution, add the substituted aniline (1 equivalent) dissolved in ethanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate out.

  • Filtration and Washing: Filter the precipitate and wash thoroughly with water to remove any remaining acetic acid.

  • Purification: Dry the crude product and purify it by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the pure this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Measurement of Third-Order Nonlinearity using the Z-Scan Technique

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[1][15]

Experimental Setup:

  • A stable, high-power laser with a Gaussian beam profile (e.g., Nd:YAG laser).

  • A focusing lens.

  • A sample holder mounted on a computer-controlled translation stage that can move the sample along the beam propagation direction (z-axis).

  • An aperture placed in the far-field.

  • Two photodetectors: one to measure the light passing through the aperture (closed-aperture Z-scan) and another to measure the total transmitted light (open-aperture Z-scan).

  • A beam splitter to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.

Procedure:

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, chloroform) at a known concentration. The solution is placed in a cuvette of known path length (typically 1 mm).

  • Beam Alignment: Align the laser beam to pass through the center of the focusing lens and the aperture.

  • Open-Aperture Z-scan: Remove the aperture (or use a fully open aperture). Translate the sample along the z-axis through the focal point of the lens. Record the transmitted intensity as a function of the sample position (z). This measurement is sensitive to nonlinear absorption. A valley in the normalized transmittance curve at the focus indicates reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).

  • Closed-Aperture Z-scan: Place a small aperture in the far-field. Repeat the translation of the sample along the z-axis and record the transmitted intensity through the aperture as a function of z. This measurement is sensitive to both nonlinear refraction and nonlinear absorption.

  • Data Analysis:

    • The nonlinear absorption coefficient (β) is determined by fitting the open-aperture Z-scan data.

    • To determine the nonlinear refractive index (n₂), the closed-aperture data is divided by the open-aperture data to remove the influence of nonlinear absorption. The resulting curve will show a peak-valley or valley-peak signature. A peak followed by a valley indicates a positive n₂ (self-focusing), while a valley followed by a peak indicates a negative n₂ (self-defocusing). The magnitude of n₂ is determined by fitting this curve.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Protocol 3: Measurement of Second-Harmonic Generation (SHG) Efficiency using the Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a rapid and straightforward method for screening materials for their SHG efficiency.

Experimental Setup:

  • A high-intensity pulsed laser (e.g., Q-switched Nd:YAG laser at 1064 nm).

  • A sample holder for the powdered material.

  • A series of filters to block the fundamental laser wavelength and transmit the second-harmonic signal (e.g., at 532 nm).

  • A photomultiplier tube (PMT) or a photodiode to detect the SHG signal.

  • An oscilloscope to measure the signal from the detector.

  • A reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate (B84403) - KDP).

Procedure:

  • Sample Preparation: Grind the crystalline this compound derivative into a fine powder and pack it into a sample cell (e.g., a capillary tube or between two glass slides). The particle size should be relatively uniform.

  • Measurement:

    • Direct the pulsed laser beam onto the powdered sample.

    • Measure the intensity of the generated second-harmonic light using the detector.

    • Replace the sample with the reference material (KDP) and measure its SHG intensity under the same experimental conditions.

  • Data Analysis: The SHG efficiency of the sample is determined relative to that of the reference material. The intensity of the SHG signal is proportional to the square of the effective second-order nonlinear optical coefficient (d_eff).

Mandatory Visualizations

Experimental_Workflow_for_NLO_Characterization cluster_synthesis Synthesis & Purification cluster_nlo_measurements Nonlinear Optical Measurements cluster_analysis Data Analysis & Evaluation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, UV-Vis) Purification->Characterization SamplePrep Sample Preparation (Solution or Thin Film) Characterization->SamplePrep ZScan Z-Scan Measurement (n₂, β, χ⁽³⁾) SamplePrep->ZScan TPA Two-Photon Absorption Cross-Section (σ₂) SamplePrep->TPA SHG Second-Harmonic Generation (SHG) Efficiency SamplePrep->SHG DataAnalysis Data Analysis & Fitting ZScan->DataAnalysis TPA->DataAnalysis SHG->DataAnalysis StructureProperty Structure-Property Relationship Analysis DataAnalysis->StructureProperty Application Evaluation for Specific Application StructureProperty->Application

Caption: Experimental workflow for the characterization of NLO properties of this compound derivatives.

Structure_Property_Relationship cluster_factors Structural Factors cluster_properties Nonlinear Optical Properties MolecularStructure Molecular Structure of this compound Derivative PiConjugation Extent of π-Conjugation MolecularStructure->PiConjugation DonorAcceptor Donor-Acceptor Strength MolecularStructure->DonorAcceptor MolecularSymmetry Molecular Symmetry MolecularStructure->MolecularSymmetry Hyperpolarizability Hyperpolarizability (β, γ) PiConjugation->Hyperpolarizability Increases TPA_cross_section TPA Cross-Section (σ₂) PiConjugation->TPA_cross_section Increases DonorAcceptor->Hyperpolarizability Increases DonorAcceptor->TPA_cross_section Increases SHG_efficiency SHG Efficiency MolecularSymmetry->SHG_efficiency Affects (non-centrosymmetric required)

Caption: Key structure-property relationships in NLO this compound derivatives.

References

Synthesis of Unsymmetrical Azoxybenzene Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of unsymmetrical azoxybenzene (B3421426) compounds. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their diverse biological activities and unique physicochemical properties. The following sections detail key synthetic methodologies, present quantitative data for representative reactions, and provide step-by-step experimental protocols.

I. Introduction

Unsymmetrical azoxybenzenes are a class of aromatic compounds characterized by the presence of an azoxy functional group (-N(O)=N-) linking two differently substituted phenyl rings. The asymmetry in their structure gives rise to unique electronic and steric properties, making them valuable scaffolds in drug discovery and development. Their synthesis, however, requires careful control of regioselectivity to avoid the formation of undesired symmetrical byproducts. This document outlines reliable methods for the selective synthesis of these valuable compounds.

II. Synthetic Methodologies

Several effective methods have been developed for the synthesis of unsymmetrical this compound compounds. The most prominent approaches include the reductive dimerization of nitrosobenzenes, the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes, and the condensation of nitroso compounds with arylhydroxylamines.

Reductive Dimerization of Nitrosobenzenes

This method involves the reaction of two different nitrosobenzene (B162901) derivatives, leading to the formation of the unsymmetrical this compound. The reaction can be carried out without the need for a catalyst, often using an alcohol as both the solvent and the reducing agent.[1][2][3] The choice of solvent and the electronic nature of the substituents on the nitrosobenzene rings can influence the reaction rate and yield.[1] Electron-withdrawing groups on one of the nitrosobenzene reactants can enhance reactivity.[1]

Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Anilines with Nitrosoarenes

A versatile and efficient method for the synthesis of unsymmetrical azoxybenzenes is the copper-catalyzed coupling of anilines with nitrosoarenes, using molecular oxygen from the air as the oxidant.[4] This approach is attractive due to its use of a readily available and inexpensive copper catalyst and environmentally benign oxidant.[4] The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[4]

Condensation of Nitrosoaromatics and Arylhydroxylamines

The condensation of a nitrosoaromatic compound with an arylhydroxylamine is a direct method to form the azoxy linkage. This reaction can be promoted under various conditions, including photochemically. One approach involves the in-situ generation of the hydroxylamine (B1172632) intermediate from the corresponding nitroaromatic compound and amine, followed by condensation with a nitrosoaromatic compound.[5]

III. Experimental Protocols

The following are detailed protocols for the synthesis of unsymmetrical this compound compounds based on the methodologies described above.

Protocol 1: Synthesis of Unsymmetrical this compound via Reductive Dimerization of Nitrosobenzenes

This protocol describes the synthesis of an unsymmetrical this compound by reacting two different substituted nitrosobenzenes in isopropanol (B130326).

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • In a round-bottom flask, dissolve substituted nitrosobenzene A (1.0 mmol) and substituted nitrosobenzene B (1.0 mmol) in isopropanol (10 mL).

  • Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the unsymmetrical this compound.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure unsymmetrical this compound.

Purification Notes: The polarity of the eluent for column chromatography may need to be optimized based on the specific substituents on the this compound. A typical starting eluent is 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling of an Aniline (B41778) with a Nitrosoarene

This protocol details the synthesis of an unsymmetrical this compound using a copper catalyst and air as the oxidant.

Materials:

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Substituted Nitrosoarene (e.g., 4-chloronitrosobenzene)

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Dichloromethane

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a two-necked round-bottom flask

  • Magnetic stirrer with heating plate

  • Balloon filled with oxygen or an air pump

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a Schlenk tube, add the substituted aniline (0.5 mmol), substituted nitrosoarene (0.6 mmol), CuBr (10 mol%), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with oxygen (or introduce a gentle stream of air).

  • Add toluene (2.0 mL) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours under an oxygen atmosphere (balloon) or with continuous gentle airflow.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired unsymmetrical this compound.

IV. Data Presentation

The following tables summarize quantitative data for the synthesis of representative unsymmetrical this compound compounds using the described methodologies.

Table 1: Reductive Dimerization of Nitrosobenzenes

Nitrosobenzene ANitrosobenzene BSolventTime (h)Yield (%)
4-Chloronitrosobenzene4-MethylnitrosobenzeneIsopropanol555
Nitrosobenzene4-BromonitrosobenzeneIsopropanol660
4-Nitronitrosobenzene4-MethoxynitrosobenzeneIsopropanol465

Table 2: Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling

AnilineNitrosoareneCatalystBaseTemp (°C)Time (h)Yield (%)
Aniline4-ChloronitrosobenzeneCuBrK₂CO₃801285
4-MethylanilineNitrosobenzeneCuBrK₂CO₃801282
4-Methoxyaniline4-NitronitrosobenzeneCuBrK₂CO₃801278

V. Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of unsymmetrical this compound compounds.

G Workflow for Reductive Dimerization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Nitrosobenzene A Nitrosobenzene A Mix & Reflux Mix & Reflux Nitrosobenzene A->Mix & Reflux Nitrosobenzene B Nitrosobenzene B Nitrosobenzene B->Mix & Reflux Isopropanol Isopropanol Isopropanol->Mix & Reflux Solvent Evaporation Solvent Evaporation Mix & Reflux->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Product Isolation Product Isolation Column Chromatography->Product Isolation

Caption: Reductive Dimerization Workflow

G Workflow for Copper-Catalyzed Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Reaction Setup Reaction Setup Aniline->Reaction Setup Nitrosoarene Nitrosoarene Nitrosoarene->Reaction Setup CuBr CuBr CuBr->Reaction Setup K2CO3 K2CO3 K2CO3->Reaction Setup Toluene Toluene Toluene->Reaction Setup Heating under O2 Heating under O2 Reaction Setup->Heating under O2 Filtration Filtration Heating under O2->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Isolation Product Isolation Column Chromatography->Product Isolation

Caption: Copper-Catalyzed Coupling Workflow

G General Purification Workflow Crude Product Crude Product Load Crude Product Load Crude Product Crude Product->Load Crude Product Prepare Silica Gel Column Prepare Silica Gel Column Prepare Silica Gel Column->Load Crude Product Elute with Solvent Gradient Elute with Solvent Gradient Load Crude Product->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: General Purification Workflow

References

Application Notes and Protocols for the Electrochemical Reduction of Azoxybenzene to Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the electrochemical reduction of azoxybenzene (B3421426) to aniline (B41778). This method offers a green and efficient alternative to traditional chemical reduction processes, which often rely on harsh reagents and high temperatures. The electrochemical approach allows for precise control over the reaction conditions, leading to high yields and selectivity. These protocols are intended for researchers in organic synthesis, electrochemistry, and drug development who are interested in sustainable and controlled methods for the synthesis of aromatic amines.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, polymers, and agrochemicals. The electrochemical reduction of this compound presents a compelling route to aniline, proceeding through a series of well-defined intermediates. This process typically involves the sequential reduction of this compound to azobenzene (B91143), then to hydrazobenzene (B1673438), and finally, the cleavage of the N-N bond to yield two molecules of aniline. The selectivity and efficiency of this transformation are highly dependent on the electrode material, applied potential, and electrolyte composition. This document outlines a robust protocol utilizing high-surface-area electrodes for this conversion and details the analytical methods for reaction monitoring and product quantification.

Reaction Pathway and Mechanism

The electrochemical reduction of this compound to aniline is a multi-step process involving the transfer of electrons and protons. The generally accepted reaction pathway is as follows:

  • This compound to Azobenzene: The initial step is the reduction of the azoxy group to an azo group.

  • Azobenzene to Hydrazobenzene: The azobenzene intermediate is then further reduced to hydrazobenzene.

  • Hydrazobenzene to Aniline: The final step involves the reductive cleavage of the N-N single bond in hydrazobenzene to form two molecules of aniline.

An electrocatalytic hydrogenation (ECH) mechanism is often proposed for the hydrogenolysis of the N-N bond, particularly on catalytic electrode surfaces like Devarda copper and Raney nickel.[1] In this mechanism, adsorbed hydrogen atoms on the electrode surface, generated from the electrolysis of water or other protic species in the electrolyte, are the primary reducing agents.

ReactionPathway This compound This compound Azobenzene Azobenzene This compound->Azobenzene +2e-, +2H+ Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene +2e-, +2H+ Aniline Aniline Hydrazobenzene->Aniline +2e-, +2H+

Caption: Electrochemical reduction pathway of this compound to aniline.

Experimental Protocols

This section provides a detailed protocol for the electrochemical reduction of this compound to aniline using a controlled-potential electrolysis setup.

Materials and Reagents
Equipment
  • Potentiostat/Galvanostat

  • Electrochemical cell (H-type or divided cell with a porous separator)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Electrolysis cluster_workup Work-up and Analysis A Prepare Electrolyte (e.g., 1.0 M KOH in 50% aq. Methanol) B Assemble Electrochemical Cell (H-type, divided) A->B D Dissolve this compound in Catholyte B->D C Prepare Electrodes (e.g., Devarda Copper Cathode) C->B E Apply Controlled Potential (e.g., -1.0 V vs. SCE) D->E F Monitor Reaction Progress (e.g., by HPLC) E->F G Neutralize Catholyte F->G Upon Completion H Extract Aniline (e.g., with Diethyl Ether) G->H I Dry and Concentrate Extract H->I J Analyze Product (HPLC, GC-MS) I->J

Caption: Workflow for the electrochemical synthesis of aniline.

Detailed Procedure
  • Electrolyte Preparation: Prepare a 50% (v/v) aqueous methanol solution. Dissolve KOH or NaOH to a final concentration of 1.0 M.

  • Electrochemical Cell Setup:

    • Use a divided H-type electrochemical cell with a porous glass frit or a Nafion membrane to separate the cathodic and anodic compartments.

    • Place the Devarda copper or Raney nickel working electrode in the cathodic chamber and the platinum or graphite counter electrode in the anodic chamber.

    • Position the reference electrode (SCE or Ag/AgCl) as close as possible to the working electrode in the cathodic compartment.

    • Add the prepared electrolyte to both compartments.

  • Electrolysis:

    • Dissolve a known amount of this compound in the catholyte. A typical concentration is 0.02 M.

    • Begin stirring the catholyte.

    • Apply a constant potential of -1.0 V vs. SCE to the working electrode.

    • The electrolysis can also be carried out at a constant current density of approximately 2.2 A/dm².

    • Monitor the progress of the reaction by taking small aliquots from the catholyte at regular intervals and analyzing them by HPLC. The reaction is complete when this compound is no longer detected.

  • Product Work-up and Purification:

    • After the electrolysis is complete, carefully neutralize the catholyte with a dilute HCl solution.

    • Transfer the neutralized solution to a separatory funnel and extract the aniline with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude aniline.

    • Further purification, if necessary, can be achieved by distillation.

Data Presentation

The following tables summarize the quantitative data for the electrochemical reduction of this compound to aniline under different conditions.

Table 1: Performance of Different Electrode Materials for Aniline Synthesis

Working ElectrodeElectrolyteApplied Potential (V vs. SCE)Chemical Yield of Aniline (%)Current Efficiency (%)
Devarda CopperNeutral (aq. Methanol)-0.685-10080-100
Devarda CopperBasic (aq. Methanol)-1.085-10080-100
Raney NickelNeutral (aq. Methanol)-0.685-10080-100
Raney NickelBasic (aq. Methanol)-1.085-10080-100

Table 2: HPLC Method for Analysis of Reaction Mixture

ParameterValue
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[2]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Conclusion

The electrochemical reduction of this compound to aniline using high-surface-area catalytic electrodes like Devarda copper and Raney nickel is a highly efficient and selective method. The protocols outlined in this document provide a comprehensive guide for researchers to implement this green synthetic route. By carefully controlling the experimental parameters, particularly the applied potential and electrolyte conditions, high yields and current efficiencies can be consistently achieved. The use of HPLC allows for accurate monitoring of the reaction progress and quantification of the final product. This electrochemical approach holds significant promise for the sustainable production of aniline and its derivatives in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of azoxybenzene (B3421426) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance experimental outcomes.

1. Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I rectify this?

  • Answer: Low or no yield in this compound synthesis can stem from several factors related to reagents, reaction conditions, and experimental setup. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Quality:

      • Purity of Starting Materials: Impurities in your aniline (B41778) or nitrobenzene (B124822) derivatives can interfere with the reaction. Ensure the purity of your starting materials using techniques like NMR or GC-MS.

      • Activity of Oxidizing/Reducing Agents: The effectiveness of oxidizing agents like Oxone® or reducing agents can degrade over time. Use fresh, properly stored reagents. For instance, the efficiency of H₂O₂ can be compromised by improper storage.[1]

      • Catalyst Activity: If using a catalyst such as DIPEA, ensure it is of high purity and has not been contaminated. In some cases, the choice of a weak base like NaF can significantly improve yield in oxidation reactions of anilines.[1]

    • Reaction Conditions:

      • Temperature: Temperature is a critical parameter. For the oxidation of anilines, temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote the formation of byproducts.[2] A screening of temperatures is recommended to find the optimal balance for your specific substrate.

      • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

      • Solvent Choice: The solvent can significantly influence the reaction outcome. For the reductive dimerization of nitrosobenzenes, solvents like ethanol (B145695) and water have been shown to produce high yields.[3] However, in some cases, a solvent like DMSO may result in lower yields due to extraction difficulties.[3]

      • pH Control: For certain reactions, the pH of the medium is crucial. For example, in the oxidation of anilines with H₂O₂, the use of a mild base is reported to favor the formation of this compound.[1]

    • Experimental Setup:

      • Moisture and Air Sensitivity: Some reaction intermediates may be sensitive to moisture or air. Ensure your glassware is dry and, if necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Formation of Azobenzene (B91143) as a Major Byproduct

  • Question: My reaction is producing a significant amount of azobenzene alongside the desired this compound. How can I minimize the formation of this byproduct?

  • Answer: The formation of azobenzene is a common side reaction, particularly in the reduction of nitroaromatics where over-reduction can occur.[4] In the oxidation of anilines, it can also be a competing product. Here are strategies to improve selectivity for this compound:

    • Control of Reaction Conditions:

      • Temperature: Higher reaction temperatures can sometimes favor the formation of azobenzene.[2] Running the reaction at a lower temperature may improve selectivity for the this compound product.

      • Choice of Reagents: The choice of oxidizing or reducing agent and catalyst is critical. For instance, in the oxidation of anilines, the combination of H₂O₂ with a mild base like NaF has been shown to be highly selective for this compound.[1] In contrast, some catalytic systems may favor the formation of azo compounds.[5]

      • Solvent and Additives: The solvent system and the presence of certain additives can influence the product distribution. For example, in the oxidation of anilines, changing the solvent and additive can switch the major product from azobenzene to this compound.

3. Difficulty in Product Purification

  • Question: I am having trouble purifying my crude this compound product. What are the common impurities and the best purification methods?

  • Answer: Common impurities in crude this compound include unreacted starting materials, azobenzene, and other side products. The purification strategy will depend on the nature of these impurities.

    • Common Purification Techniques:

      • Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from its byproducts. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes.[6]

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

      • Extraction: Liquid-liquid extraction is used during the work-up to separate the product from water-soluble impurities.[6]

    • Removing Specific Impurities:

      • Unreacted Starting Materials: These can often be removed by washing the organic layer with an appropriate aqueous solution (e.g., a dilute acid or base wash depending on the nature of the starting material).

      • Azobenzene: Separation of this compound from azobenzene can be challenging due to their similar polarities. Careful optimization of the eluent system for column chromatography is often necessary.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Q1: What are the primary methods for synthesizing this compound?

    • A1: The main synthetic routes to this compound are the oxidation of anilines and the reduction of nitrobenzenes or nitrosobenzenes.[7] A common and environmentally friendly approach involves the oxidation of anilines using an oxidant like Oxone® in the presence of a catalyst such as N,N-Diisopropylethylamine (DIPEA).[3] Another effective method is the reductive dimerization of nitrosobenzenes, which can also be catalyzed by DIPEA.[3]

  • Q2: Which method generally gives a higher yield?

    • A2: The yield can vary significantly depending on the specific substrate and reaction conditions. However, recent methods utilizing DIPEA as a catalyst for the reductive dimerization of nitrosobenzenes in water have reported excellent yields, often exceeding 90%.[3] The one-pot synthesis from anilines using Oxone® and DIPEA also provides good to moderate yields.[3]

Reaction Mechanisms

  • Q3: What is the proposed mechanism for the DIPEA-catalyzed synthesis of this compound from nitrosobenzene (B162901)?

    • A3: The proposed mechanism involves a radical pathway. It is suggested that DIPEA forms an electron donor-acceptor (EDA) complex with nitrosobenzene, leading to a single electron transfer to generate a DIPEA radical cation and a nitrosobenzene radical anion. This initiates a cascade of radical reactions, ultimately leading to the formation of the this compound product.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound synthesis, providing a comparison of different reaction conditions and their impact on product yield.

Table 1: Effect of Solvent and Catalyst Amount on the Yield of this compound from Nitrosobenzene [3]

EntrySolventDIPEA (equivalents)Yield (%)
1Acetonitrile2.089
2Ethanol2.095
3Water2.093
4Methanol2.089
5DMSO2.071
6Water1.094
7Water0.589
8Water0.2592

Table 2: Yield of Azoxybenzenes from the One-Pot Oxidation and Reductive Dimerization of Anilines [3]

EntryAniline DerivativeYield (%)
1Aniline91
24-Methylaniline85
34-Methoxyaniline82
44-Fluoroaniline88
54-Chloroaniline86
64-Bromoaniline84
73-Methylaniline89
82-Methylaniline61

Table 3: Effect of Base on the Oxidation of Aniline to this compound [1]

EntryBaseYield (%)
1NaOAc78
2Na₂CO₃Similar to NaOAc
3KF87
4KF dihydrate89
5NaFup to 99

Experimental Protocols

Protocol 1: Synthesis of this compound from Nitrosobenzene via Reductive Dimerization [6]

  • Reaction Setup: To a solution of nitrosobenzene (0.2 mmol, 21 mg) in 2 mL of water, add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with 5 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using an eluent of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: One-Pot Synthesis of this compound from Aniline via Oxidation and Reductive Dimerization [6]

  • Oxidation: To a solution of aniline (0.2 mmol, 17 mg) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add Oxone® (2.2 equivalents) and stir for 2 hours at room temperature.

  • Dimerization: Add DIPEA (0.25 equivalents) to the reaction mixture and continue to stir at room temperature for 16 hours.

  • Work-up and Concentration: Evaporate the solvent, dilute the residue with water (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by appropriate methods such as column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and proposed reaction mechanisms.

experimental_workflow_nitrosobenzene cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Nitrosobenzene + DIPEA in Water react Stir at Room Temperature (16 hours) start->react workup Dilute with Water Extract with Ethyl Acetate react->workup dry Dry Organic Layers (MgSO4) workup->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound from nitrosobenzene.

experimental_workflow_aniline cluster_start Oxidation cluster_dimerization Dimerization cluster_workup Work-up & Purification cluster_end Final Product start Aniline + Oxone in CH3CN/H2O oxidize Stir at Room Temperature (2 hours) start->oxidize add_dipea Add DIPEA oxidize->add_dipea dimerize Stir at Room Temperature (16 hours) add_dipea->dimerize workup Evaporate Solvent Dilute with Water Extract with Ethyl Acetate dimerize->workup dry Dry Organic Layers (MgSO4) workup->dry concentrate Concentrate dry->concentrate end Crude this compound concentrate->end

Caption: One-pot experimental workflow for this compound synthesis from aniline.

reaction_mechanism_dipea cluster_initiation Initiation cluster_propagation Propagation & Dimerization cluster_termination Product Formation A Nitrosobenzene + DIPEA B Electron Donor-Acceptor (EDA) Complex A->B Formation of C Single Electron Transfer (SET) B->C Leads to D Nitrosobenzene Radical Anion + DIPEA Radical Cation C->D Generates E Radical Cascade D->E Initiates F Dimerization of Radical Intermediates E->F Leads to G This compound F->G Forms

Caption: Proposed radical mechanism for DIPEA-catalyzed this compound synthesis.

References

Technical Support Center: Purification of Azoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of azoxybenzene (B3421426) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Based on solubility data, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] this compound is soluble in hot ethanol and less soluble at lower temperatures, which is the ideal characteristic for a recrystallization solvent.

Q2: What is the expected melting point of pure this compound?

The melting point of pure this compound is approximately 36°C.[1][2] A sharp melting point within a narrow range (e.g., 35-36°C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q3: My purified this compound is still yellow. Is this normal?

Yes, pure this compound exists as pale yellow, needle-like crystals.[1][2] The color is inherent to the compound and not necessarily an indication of impurity.

Q4: Can I use a solvent other than ethanol?

While ethanol is recommended, other solvents like petroleum ether can also be used, as this compound is soluble in it.[1][2] However, the ideal solvent should be selected based on its ability to dissolve this compound at high temperatures and have low solubility at low temperatures to ensure a good yield. Always perform a small-scale test to determine the suitability of an alternative solvent.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is highly concentrated, but crystallization has not been initiated.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly. 2. Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the impure this compound, causing it to melt before it crystallizes.1. Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly. 2. Lower the Cooling Temperature: Cool the solution slowly and then place it in an ice bath to promote solidification.
The yield of recrystallized this compound is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration. 3. Washing with warm solvent: The crystals were washed with solvent that was not sufficiently cold, causing some of the product to redissolve.1. Concentrate the Mother Liquor: If the filtrate has not been discarded, evaporate some of the solvent and cool to recover a second crop of crystals. 2. Ensure Hot Filtration is Done Quickly: Use a pre-heated funnel and filter flask to prevent cooling and crystallization during this step. 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product has a low melting point or a broad melting range. Incomplete removal of impurities: The recrystallization process was not efficient enough to remove all impurities.Repeat the Recrystallization: Perform a second recrystallization, ensuring slow cooling to allow for the formation of pure crystals. Consider using a different solvent if the impurities have similar solubility profiles in ethanol.

Quantitative Data

ParameterValueSource
Melting Point 36°C[1][2]
Solubility in Water Insoluble (<0.1 g/100 mL at 20°C)[1]
Solubility in Absolute Ethanol 17.5 g / 100 g of ethanol at 16°C[2]
Other Solvents Soluble in ether and petroleum ether[1][2]

Experimental Protocol: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.

Materials:

  • Crude this compound

  • 95% or absolute ethanol

  • Erlenmeyer flasks (2)

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of hot ethanol until the this compound just completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel in a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Leave the vacuum on to pull air through the crystals to help them dry. Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound add_solvent Add minimal hot ethanol start->add_solvent dissolve Heat and stir to dissolve add_solvent->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool slowly to room temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold ethanol vacuum_filtration->wash_crystals dry_crystals Dry the crystals wash_crystals->dry_crystals end_product Pure this compound Crystals dry_crystals->end_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_guide cluster_no_crystals Issue: No Crystals cluster_oiling_out Issue: Oiling Out cluster_low_yield Issue: Low Yield start Problem Encountered During Recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out'? start->oiling_out low_yield Yield is very low? start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes evaporate Action: Evaporate excess solvent and re-cool too_much_solvent->evaporate Yes supersaturated Action: Induce crystallization (scratch/seed) too_much_solvent->supersaturated No add_more_solvent Action: Reheat, add more solvent, and re-cool slowly oiling_out->add_more_solvent Yes check_filtrate Action: Concentrate mother liquor to recover more product low_yield->check_filtrate Yes

Caption: Troubleshooting decision-making for this compound recrystallization.

References

Technical Support Center: Synthesis of Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azoxybenzene (B3421426). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Presence of Azobenzene (B91143) as a Side Product

Question: My reaction mixture shows a significant amount of azobenzene along with the desired this compound. How can I minimize its formation?

Answer: The formation of azobenzene is a common side reaction in this compound synthesis and can occur through two primary pathways: the reduction of the desired this compound or the condensation of aniline (B41778) with nitrosobenzene (B162901) intermediates. To minimize its formation, consider the following troubleshooting steps:

  • Control of Reaction Temperature: Elevated temperatures can promote the reduction of this compound to azobenzene. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Reducing Agent (for Nitrobenzene (B124822) Reduction): The strength and stoichiometry of the reducing agent are critical. Over-reduction is a common cause of azobenzene formation. Fine-tuning the amount of the reducing agent or using a milder reagent can favor the formation of this compound.

  • Reaction Time: Prolonged reaction times can lead to the further reduction of this compound. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the formation of the desired product is maximized.

  • Solvent Selection: The choice of solvent can influence the selectivity of the reaction. For instance, in the photocatalytic reduction of nitrobenzene, using tetrahydrofuran (B95107) (THF) as a solvent has been shown to favor the formation of this compound, while ethanol (B145695) can promote the formation of azobenzene.[1]

Issue 2: Presence of Unreacted Nitrobenzene or Nitrobenzene as a Side Product

Question: I am observing a significant amount of nitrobenzene in my final product mixture when synthesizing this compound from aniline. What could be the cause and how can I prevent it?

Answer: The presence of nitrobenzene as a side product in the oxidation of anilines to azoxybenzenes is often related to the reaction conditions, particularly the basicity of the reaction medium.

  • Base Regulation: The strength of the base used can significantly influence the product distribution. Strong bases like sodium methoxide (B1231860) (NaOMe) tend to favor the formation of nitrobenzene, while milder bases such as sodium fluoride (B91410) (NaF) promote the formation of this compound.[2]

  • Oxidizing Agent: The choice and amount of the oxidizing agent are crucial. An excess of a strong oxidizing agent can lead to the over-oxidation of aniline to nitrobenzene. Careful control of the stoichiometry of the oxidant is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound?

A1: The most common side products encountered during the synthesis of this compound are azobenzene and nitrobenzene. Their formation is highly dependent on the synthetic route and reaction conditions employed.

Q2: Which analytical techniques are best for monitoring the reaction and identifying side products?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. For more detailed analysis and quantification of the product and side products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.

Q3: Can the formation of side products be completely avoided?

A3: While it may be challenging to completely eliminate the formation of side products, their presence can be significantly minimized by carefully controlling the reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of solvent and catalyst.

Q4: How can I purify this compound from its side products?

A4: Column chromatography is a highly effective method for separating this compound from azobenzene and nitrobenzene due to their different polarities. Recrystallization from a suitable solvent, such as ethanol, can also be used to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data on the yields of this compound and its side products under different experimental conditions.

Table 1: Selective Oxidation of Aniline to this compound and Nitrobenzene by Regulating Basicity [2]

EntryBaseSolventThis compound Yield (%)Nitrobenzene Yield (%)
1NaOAcMeCN7821
2NaFMeCN99-
3K2CO3MeCN65-
4NaOMeMeCN-12
5NaOMeEtOH/MeCN (4:1)396

Table 2: Photocatalytic Reduction of Nitrobenzene to this compound and Azobenzene [1]

EntrySolventProductConversion (%)Selectivity (%)
1MethanolAniline>9999
2EthanolAzobenzene9174
3TetrahydrofuranThis compound9999

Experimental Protocols

Synthesis of this compound via Oxidation of Aniline[2]
  • To a solution of aniline (2.00 mmol) in acetonitrile (B52724) (4 mL), add sodium fluoride (NaF) (2.0 equiv).

  • Add 30% aqueous hydrogen peroxide (H2O2) (10 equiv) to the mixture.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound via Reductive Dimerization of Nitrosobenzene
  • To a solution of nitrosobenzene (0.2 mmol, 21 mg) in 2 mL of water, add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg).

  • Stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with 5 mL of water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate eluent system to afford the desired product.

Mandatory Visualization

Reaction_Pathways cluster_oxidation Oxidation of Aniline cluster_reduction Reduction of Nitrobenzene Aniline Aniline Nitrosobenzene_ox Nitrosobenzene Aniline->Nitrosobenzene_ox [O] Azoxybenzene_ox This compound Nitrosobenzene_ox->Azoxybenzene_ox Condensation Nitrobenzene_ox Nitrobenzene (Side Product) Nitrosobenzene_ox->Nitrobenzene_ox [O] (Strong Base) Nitrobenzene_red Nitrobenzene Nitrosobenzene_red Nitrosobenzene Nitrobenzene_red->Nitrosobenzene_red [H] Phenylhydroxylamine N-Phenylhydroxylamine Nitrosobenzene_red->Phenylhydroxylamine [H] Azoxybenzene_red This compound Nitrosobenzene_red->Azoxybenzene_red Condensation w/ N-Phenylhydroxylamine Azobenzene_red Azobenzene (Side Product) Azoxybenzene_red->Azobenzene_red [H] (Over-reduction)

Caption: Reaction pathways for this compound synthesis.

Troubleshooting_Workflow Start Start: This compound Synthesis CheckPurity Analyze Product Mixture (TLC, HPLC, GC-MS) Start->CheckPurity SideProduct Significant Side Product(s) Detected? CheckPurity->SideProduct Azobenzene Predominant Side Product: Azobenzene? SideProduct->Azobenzene Yes End End: Pure this compound SideProduct->End No Nitrobenzene Predominant Side Product: Nitrobenzene? Azobenzene->Nitrobenzene No OptimizeTemp Decrease Reaction Temperature Azobenzene->OptimizeTemp Yes OptimizeBase Use Milder Base (e.g., NaF) Nitrobenzene->OptimizeBase Yes Nitrobenzene->End No OptimizeTime Reduce Reaction Time OptimizeTemp->OptimizeTime OptimizeReagent Adjust Reducing Agent Stoichiometry/Type OptimizeTime->OptimizeReagent OptimizeReagent->CheckPurity OptimizeOxidant Adjust Oxidizing Agent Stoichiometry OptimizeBase->OptimizeOxidant OptimizeOxidant->CheckPurity

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Preventing Byproduct Formation in the Wallach Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wallach rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on minimizing byproduct formation.

Troubleshooting Guides

This section addresses common issues encountered during the Wallach rearrangement and provides step-by-step guidance to mitigate them.

Issue 1: Significant formation of sulfonated byproducts.

  • Question: My reaction is producing a high percentage of sulfonated p-hydroxyazobenzene. How can I prevent this?

  • Answer: Sulfonation is a common side reaction, particularly at very high concentrations of sulfuric acid. Here’s how you can address this issue:

    Root Cause Analysis:

    • High Sulfuric Acid Concentration: Sulfuric acid concentrations approaching 100% are highly effective sulfonating agents. The desired rearrangement and the undesired sulfonation are competing reactions.

    • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of sulfonation.

    Troubleshooting Steps:

    • Optimize Sulfuric Acid Concentration:

      • Reduce the sulfuric acid concentration to a range of 80-95% (w/w). While the reaction rate might be slower at lower concentrations, it significantly disfavors the sulfonation pathway.[1]

      • Refer to the data below to select an optimal concentration that balances reaction rate and byproduct formation.

    • Control Reaction Temperature:

      • Maintain a lower reaction temperature, typically between 0°C and 25°C. This will slow down both the desired rearrangement and the sulfonation, but often the selectivity for the desired product improves.

    • Consider Alternative Acid Catalysts:

      • Explore the use of solid acid catalysts such as zeolites (e.g., H-Beta, H-ZSM-5) or sulfated zirconia.[2][3] These can offer shape selectivity, favoring the formation of the para-isomer and reducing side reactions like sulfonation due to steric constraints within the catalyst pores.

    Experimental Protocol to Minimize Sulfonation:

    • Preparation: Cool the desired amount of 85% (w/w) sulfuric acid to 0°C in an ice bath.

    • Reaction Setup: In a separate flask, dissolve the azoxybenzene (B3421426) substrate in a minimal amount of a suitable inert solvent (if necessary for solubility, though direct addition to the acid is preferred).

    • Addition: Slowly add the this compound solution to the chilled sulfuric acid with vigorous stirring.

    • Reaction: Maintain the reaction temperature at 0-5°C and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

    • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry the product.

    • Purification: Purify the crude product by recrystallization or column chromatography to separate the desired p-hydroxyazobenzene from any residual sulfonated byproducts.

Issue 2: Formation of the ortho-hydroxyazobenzene isomer.

  • Question: I am observing the formation of the o-hydroxyazobenzene isomer alongside my desired p-hydroxyazobenzene. How can I improve the para-selectivity?

  • Answer: The formation of the ortho-isomer is a common byproduct. The ratio of para to ortho product is influenced by both electronic and steric factors.

    Root Cause Analysis:

    • Electronic Effects: The hydroxyl group is an ortho, para-director in electrophilic aromatic substitution.

    • Steric Hindrance: The bulkiness of the azoxy group and any substituents on the aromatic rings can influence the accessibility of the ortho positions.

    • Catalyst Choice: The type of acid catalyst can affect the transition state and thus the regioselectivity.

    Troubleshooting Steps:

    • Utilize Shape-Selective Catalysts:

      • Employ solid acid catalysts like zeolites. The pore structure of zeolites can sterically hinder the formation of the bulkier transition state leading to the ortho-isomer, thereby enhancing para-selectivity.[2][3]

    • Substituent Effects:

      • Be aware that the electronic nature and size of substituents on the this compound can influence the ortho/para ratio. Electron-donating groups can activate the ortho and para positions, while bulky substituents may favor para substitution due to steric hindrance.

    Experimental Protocol for High Para-Selectivity using Zeolite Catalysts:

    • Catalyst Activation: Activate the zeolite catalyst (e.g., H-ZSM-5) by heating it under vacuum to remove any adsorbed water.

    • Reaction Setup: Suspend the activated zeolite in a suitable inert solvent (e.g., toluene, chlorobenzene) in a reaction flask.

    • Addition: Add the this compound substrate to the suspension.

    • Reaction: Heat the reaction mixture to the desired temperature (this will depend on the specific zeolite and substrate) and stir vigorously. Monitor the reaction progress.

    • Work-up: After the reaction is complete, cool the mixture and filter to recover the catalyst.

    • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the product by recrystallization or chromatography to isolate the p-hydroxyazobenzene.

Issue 3: Presence of azobenzene (B91143) (reduction byproduct) in the product mixture.

  • Question: My final product is contaminated with azobenzene. What causes its formation and how can I avoid it?

  • Answer: The formation of azobenzene indicates a reduction side reaction has occurred.

    Root Cause Analysis:

    • Reductive Conditions: Certain impurities or reaction conditions can lead to the reduction of the azoxy group.

    • Disproportionation: In some cases, side reactions involving disproportionation can lead to the formation of both oxidized and reduced species.

    Troubleshooting Steps:

    • Ensure Oxidant-Free Conditions:

      • Use high-purity reagents and solvents to avoid introducing any potential reducing agents.

      • Ensure the reaction is carried out in an inert atmosphere if sensitivity to air is suspected, although this is less common for the Wallach rearrangement.

    • Moderate Reaction Conditions:

      • Avoid excessively high temperatures and prolonged reaction times, as these can sometimes promote side reactions, including reduction.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Wallach rearrangement?

    • A1: The Wallach rearrangement is an acid-catalyzed isomerization of an azoxyarene to a hydroxyazoarene.[4] The currently accepted mechanism involves the diprotonation of the azoxy oxygen, followed by the loss of a water molecule to form a dicationic intermediate. This intermediate is then attacked by a water molecule from the solvent at the para position, followed by deprotonation to yield the p-hydroxyazobenzene product.[4]

  • Q2: Why does the reaction favor para-substitution?

    • A2: While the hydroxyl group is an ortho, para-director, the para-product is generally favored due to steric hindrance at the ortho positions from the bulky azo group.[5]

  • Q3: Can I use other strong acids besides sulfuric acid?

    • A3: Yes, other strong acids like perchloric acid and fluorosulfonic acid can also catalyze the Wallach rearrangement. However, sulfuric acid is the most commonly used. The choice of acid can influence the reaction rate and the byproduct profile.

  • Q4: How do substituents on the this compound affect the reaction?

    • A4: Substituents can have a significant impact on the reaction rate and regioselectivity. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down. The position and size of the substituents can also influence the ortho/para product ratio.

Data on Byproduct Formation

The following table summarizes the influence of sulfuric acid concentration on the product distribution in the Wallach rearrangement of this compound.

Sulfuric Acid Concentration (% w/w)Temperature (°C)p-Hydroxyazobenzene (%)o-Hydroxyazobenzene (%)Sulfonated Byproducts (%)Reference
8525HighLowNegligibleGeneral observation
9625ModerateLowModerateGeneral observation
>9925LowLowHigh[1]

Note: This table is a qualitative representation based on literature findings. Exact percentages can vary with specific reaction conditions.

Visualizing Reaction Pathways and Workflows

Diagram 1: Simplified Mechanism of the Wallach Rearrangement

Wallach_Rearrangement cluster_elimination cluster_addition This compound This compound Protonated1 Monoprotonated Intermediate This compound->Protonated1 + H⁺ Protonated2 Diprotonated Intermediate Protonated1->Protonated2 + H⁺ Dication Dicationic Intermediate Protonated2->Dication H2O_loss - H₂O Adduct Water Adduct Dication->Adduct H2O_add + H₂O Product p-Hydroxyazobenzene Adduct->Product - 2H⁺

Caption: Simplified reaction pathway for the Wallach rearrangement.

Diagram 2: Troubleshooting Logic for Byproduct Formation

Troubleshooting_Logic Start Byproduct Formation Observed Byproduct_ID Identify Main Byproduct Start->Byproduct_ID Sulfonated Sulfonated Product Byproduct_ID->Sulfonated Sulfonation Ortho_Isomer Ortho-Isomer Byproduct_ID->Ortho_Isomer Isomerization Reduced_Product Reduced Product (Azobenzene) Byproduct_ID->Reduced_Product Reduction Action_Sulfonated1 Lower H₂SO₄ Concentration (80-95%) Sulfonated->Action_Sulfonated1 Action_Sulfonated2 Lower Reaction Temperature (0-25°C) Sulfonated->Action_Sulfonated2 Action_Sulfonated3 Use Solid Acid Catalyst Sulfonated->Action_Sulfonated3 Action_Ortho1 Use Shape-Selective Catalyst (e.g., Zeolite) Ortho_Isomer->Action_Ortho1 Action_Reduced1 Use High Purity Reagents Reduced_Product->Action_Reduced1 Action_Reduced2 Moderate Reaction Conditions (Temp, Time) Reduced_Product->Action_Reduced2

Caption: Decision tree for troubleshooting byproduct formation.

Diagram 3: Experimental Workflow for Minimizing Byproducts

Experimental_Workflow Start Start: this compound Substrate Catalyst_Choice Select Catalyst Start->Catalyst_Choice Sulfuric_Acid Sulfuric Acid Catalyst_Choice->Sulfuric_Acid Conventional Solid_Acid Solid Acid (e.g., Zeolite) Catalyst_Choice->Solid_Acid Selective Reaction_Conditions_H2SO4 Optimize H₂SO₄ Conc. & Temperature Sulfuric_Acid->Reaction_Conditions_H2SO4 Reaction_Conditions_Solid Optimize Solvent & Temperature Solid_Acid->Reaction_Conditions_Solid Reaction_H2SO4 Perform Reaction in H₂SO₄ Reaction_Conditions_H2SO4->Reaction_H2SO4 Reaction_Solid Perform Reaction with Solid Acid Reaction_Conditions_Solid->Reaction_Solid Workup_H2SO4 Quench with Ice & Precipitate Reaction_H2SO4->Workup_H2SO4 Workup_Solid Filter to Remove Catalyst Reaction_Solid->Workup_Solid Purification Purify Product (Recrystallization/Chromatography) Workup_H2SO4->Purification Workup_Solid->Purification Analysis Analyze Product Purity (HPLC, NMR) Purification->Analysis Final_Product High-Purity p-Hydroxyazobenzene Analysis->Final_Product

Caption: General experimental workflow for a selective Wallach rearrangement.

References

Technical Support Center: Optimizing Azoxybenzene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of azoxybenzene (B3421426) synthesis via reduction pathways. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and established experimental protocols to navigate the complexities of this compound reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the reduction of nitroaromatics to azoxybenzenes.

Q1: My reaction yield of this compound is consistently low. What are the likely causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Try incrementally increasing the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Reagents: The activity of your reducing agent (e.g., NaBH₄, Zinc dust) can degrade over time. Use freshly opened or properly stored reagents. The quality of the catalyst is also critical; ensure it is active and not poisoned.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Experiment with different solvent systems to improve solubility.

  • Side Reactions: Undesired side reactions, such as polymerization or dehalogenation, can consume the starting material.[1] The reaction conditions may need to be milder, or a more selective catalyst might be required.

Q2: The primary product of my reaction is aniline (B41778), not this compound. How can I prevent over-reduction?

A2: The formation of aniline is a classic example of over-reduction. This compound is an intermediate in the reduction of nitrobenzene (B124822) to aniline.[2][3] To stop the reaction at the azoxy stage:

  • Control Reaction Time: Carefully monitor the reaction progress and stop it as soon as the this compound product is maximized, before significant conversion to aniline occurs.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the subsequent reduction steps more than the initial ones.

  • Adjust Stoichiometry: Use a stoichiometric or slightly excess amount of the reducing agent. A large excess will drive the reaction towards the fully reduced product, aniline.

  • Catalyst Choice: Some catalysts are more selective than others. For instance, Ru single atoms on CeO₂ have shown high selectivity for this compound over aniline.[4] Conversely, Ru nanoparticles tend to favor aniline formation.[4]

Q3: I am observing multiple unexpected spots on my TLC plate. What are these byproducts and how can I minimize them?

A3: The reduction of nitroaromatics can proceed through a condensation pathway involving nitrosobenzene (B162901) and phenylhydroxylamine intermediates to form this compound.[5][6] This pathway can be followed by further reduction to azobenzene (B91143) and hydrazobenzene (B1673438) before reaching aniline.[7] The presence of multiple spots likely indicates a mixture of these intermediates and products.

  • Solvent and Base Effects: The choice of solvent and the presence or absence of a base can strongly influence reaction selectivity.[5] For example, in one photocatalytic system, using methanol (B129727) as a solvent favored aniline, while tetrahydrofuran (B95107) (THF) favored this compound.[5][8]

  • Atmosphere Control: Some intermediates, like N-arylhydroxylamines, can be oxidized by air to form nitrosobenzenes, which then condense to form azoxybenzenes.[1][9] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can provide better control over the reaction pathway.

Q4: My catalyst seems to lose activity after a few runs. What causes catalyst deactivation and how can I prevent it?

A4: Catalyst deactivation is a common issue.

  • Poisoning: Impurities in the substrate or solvent can adsorb to the catalyst's active sites, blocking them. Ensure high purity of all reagents and solvents.

  • Leaching: The active metal may leach from the support into the reaction mixture.

  • Sintering: At higher temperatures, small metal nanoparticles can agglomerate into larger, less active particles.

  • Regeneration: Depending on the catalyst, regeneration procedures may be possible. For heterogeneous catalysts, this could involve washing with specific solvents or calcination. For instance, one BiO(OH)/activated carbon catalyst showed only slight deactivation after nine cycles.[10]

Data Presentation: Comparison of Reduction Conditions

The following table summarizes various optimized conditions for the reduction of nitroaromatics to azoxybenzenes, providing a comparative overview of different methodologies.

Catalyst / PromoterReducing AgentSolventTemperature (°C)Time (h)Yield / SelectivityReference
Bismuth PowderNaBH₄MethanolRoom Temp4.5"Good yields"[1]
BiO(OH)/Activated CarbonNaBH₄MethanolRoom TempN/A27-90% Yield[10]
NoneNaBH₄Diglyme90-100655% Yield[11]
Anhydrous AlCl₃Zinc PowderAcetonitrile (B52724)Room Temp140-88% Yield
Ru-SAs/CeO₂H₂N/A (Flow Reactor)N/AN/A88.2% Selectivity[4]
CdS/NH₂-MIL-125N₂H₄·H₂OTetrahydrofuran (THF)Room Temp24High Selectivity[5][8]
Ag-Cu Alloy NPsVisible LightIsopropanolRoom TempN/AHigh Selectivity[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Reduction using Sodium Borohydride (B1222165) and Bismuth Powder[1]
  • Preparation: In a round-bottom flask, dissolve the nitroarene substrate (5 mmol) in methanol (20 mL).

  • Catalyst Addition: Add bismuth powder (2.5 mmol) to the solution.

  • Reduction: Place the flask in an ice-water bath and establish an inert nitrogen atmosphere. Gradually add sodium borohydride (15 mmol) to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir for 0.5 hours at room temperature.

  • Workup (Part 1): Filter the reaction mixture to remove the catalyst.

  • Workup (Part 2): To the filtrate, add a small amount of solid sodium hydroxide. Continue stirring for 4 hours at room temperature under air (this facilitates the condensation of intermediates).

  • Isolation: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction using Zinc Powder and Aluminum Chloride[12]
  • Preparation: In a flask, prepare a stirred mixture of Zinc powder (10 mmol) and anhydrous aluminum chloride (10 mmol) in dry acetonitrile (10 mL).

  • Substrate Addition: Prepare a solution of the nitro-compound (5 mmol) in dry acetonitrile (10 mL) and add it to the stirred Zn/AlCl₃ mixture. The reaction mixture will turn black.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Pour the black solution into an aqueous ammonium (B1175870) chloride solution (100 mL).

  • Extraction: Extract the product with chloroform (B151607) (2 x 50 mL).

  • Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator. Recrystallize the crude product from methanol to obtain the pure this compound.

Protocol 3: Reduction using Sodium Borohydride in Diglyme[11]
  • Preparation: In a flask equipped with a reflux condenser under a nitrogen atmosphere, mix nitrobenzene (12 g) with purified diethylene glycol dimethyl ether (diglyme, 20 mL).

  • Reagent Addition: Add sodium borohydride (2.0 g) to the mixture.

  • Reaction: Heat the reaction under reflux at 90-100°C for six hours.

  • Workup: Cool the reaction mixture and dilute it with water. Acidify the solution and then steam-distill to remove any unreacted nitrobenzene.

  • Isolation: Extract the residue from the steam distillation with n-hexane.

  • Purification: Remove the hexane (B92381) by evaporation to yield the crude product. Recrystallize to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways in this compound synthesis.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep Prepare Substrate Solution (Nitroarene in Solvent) add_reagents Add Catalyst/Promoter & Reducing Agent prep->add_reagents react Stir under Controlled Temperature & Atmosphere add_reagents->react monitor Monitor Progress (TLC, GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze Reaction_Pathway cluster_main Main Condensation Pathway NB Nitrobenzene NSB Nitrosobenzene NB->NSB Reduction PH Phenylhydroxylamine NB->PH Reduction AOB This compound NSB->AOB Condensation PH->AOB Condensation AB Azobenzene AOB->AB Over-reduction AN Aniline AB->AN Over-reduction

References

Technical Support Center: Synthesis of Sterically Hindered Azoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered azoxybenzenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing sterically hindered azoxybenzenes?

A1: The main difficulties arise from the steric bulk of substituents, particularly at the ortho positions of the benzene (B151609) ring. This steric hindrance can lead to several issues:

  • Low Reaction Rates and Yields: Bulky groups can impede the approach of reactants and catalysts, increasing the activation energy and slowing down the reaction. This often results in lower conversion to the desired product.[1][2]

  • Formation of Side Products: Forcing reaction conditions, such as high temperatures, to overcome steric hindrance can promote the formation of undesired byproducts like azo compounds and nitro compounds.[3]

  • Incomplete Reactions: In cases of extreme steric hindrance, the reaction may fail to proceed to completion.[2]

Q2: Which synthetic routes are commonly used for sterically hindered azoxybenzenes, and what are their limitations?

A2: The two primary methods are the oxidation of aromatic amines (anilines) and the reductive coupling of nitroaromatics or nitroso compounds.[1][4]

  • Oxidation of Anilines: This method can be effective, but over-oxidation to nitro compounds is a common side reaction.[3][5] The choice of oxidant and reaction conditions is critical for selectivity.

  • Reductive Dimerization of Nitrosobenzenes: This is a versatile method. However, both ortho substituents and electron-donating groups can inhibit the conversion of nitroso compounds to the corresponding azoxy compounds.[1] Yields for sterically encumbered ortho-substituted substrates are often not as high as for para- and meta-substituted ones.[1]

Q3: How does the position of the sterically hindering group affect the reaction outcome?

A3: Substituents at the ortho position have the most significant impact due to their proximity to the reacting nitrogen center. This can directly obstruct the formation of the N=N(O) bond. Meta and para substituents, even if bulky, generally have a less pronounced steric effect on the reaction rate and yield, although they can still influence the electronic properties of the starting material.[1][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of sterically hindered azoxybenzenes.

Issue 1: Low or No Yield

Question: My reaction to synthesize a sterically hindered azoxybenzene (B3421426) is resulting in a very low yield or is not proceeding at all. What are the possible causes and solutions?

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Sterically hindered reactions often require more forcing conditions. Gradually increase the reaction time and monitor the progress using TLC or LC-MS. If extending the time is ineffective, consider cautiously increasing the reaction temperature in small increments.[3][7]
Inappropriate Solvent The solvent's polarity can influence reactant solubility and reaction rate. Screen a variety of solvents to find one that provides the best balance of solubility and reactivity. Ensure the solvent is anhydrous and free of impurities.[3]
Poor Catalyst Performance or Choice The catalyst may be poisoned by impurities or may not be suitable for the sterically demanding substrate. Ensure all reagents and solvents are of high purity.[3] Consider screening different catalysts. For instance, in some aniline (B41778) oxidation methods, a molybdenum oxide catalyst has been shown to be effective.[8]
Steric Hindrance Preventing Reactant Approach This is the fundamental challenge. If optimizing conditions fails, a different synthetic route may be necessary. For example, if aniline oxidation is failing, a reductive dimerization of the corresponding nitrosobenzene (B162901) might be more successful, or vice versa.[1]
Issue 2: Formation of Azo or Nitro Byproducts

Question: My final product is contaminated with significant amounts of the corresponding azo or nitro compounds. How can I improve the selectivity for the this compound?

Possible Cause Suggested Solution
Over-oxidation or Over-reduction The reaction conditions are too harsh, leading to further oxidation to the nitro compound or complete reduction to the azo compound.[3]
For Aniline Oxidations: Lower the reaction temperature and monitor the effect on byproduct formation.[3] The choice of base can also control selectivity; weak bases may favor this compound formation while strong bases might lead to nitrobenzenes.[5][9]
For Nitro/Nitroso Reductions: The choice of reducing agent is critical. Milder reducing agents or precise control of stoichiometry can help prevent over-reduction to the azo compound. Methods using glucose or DIPEA have been developed for better selectivity.[6][10]
Incorrect Reaction pH The pH can be crucial, especially for reactions involving acid or base catalysts. Carefully control and monitor the pH throughout the reaction, as deviations can favor side reactions.[3]
Condensation Side Reactions In some approaches, the condensation of anilines with nitrosoarenes can generate azo compounds as byproducts.[11] Choosing a method that avoids the simultaneous presence of both species, or optimizing conditions to favor the azoxy pathway, is key.

Quantitative Data

The following table summarizes yields for the synthesis of azoxybenzenes with sterically hindering substituents using a DIPEA-catalyzed reductive dimerization of nitrosobenzenes.

SubstituentPositionYield (%)Reference
tert-butylpara78[6][12]
n-pentylpara75[6][12]
1,2,3-trifluoroortho, meta68[6][12]

Note: While tert-butyl and n-pentyl are at the para-position, they demonstrate the effect of bulky groups on the yield. The trifluoro-substituted example shows a reduced yield with ortho-substitution.

Experimental Protocols

Protocol 1: Synthesis of Azoxybenzenes from Anilines (One-Pot Oxidation–Reductive Dimerization)

This protocol is adapted from a method utilizing oxone and DIPEA.[6]

Methodology:

  • To a solution of the substituted aniline (0.2 mmol) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add oxone (2.2 equivalents).

  • Stir the mixture for 2 hours at room temperature. During this time, the aniline is oxidized to the nitrosobenzene intermediate.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.25 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, evaporate the solvent.

  • Dilute the residue with H₂O (5 mL) and extract the product with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Azoxybenzenes from Nitrosobenzenes (Reductive Dimerization)

This protocol describes the reductive dimerization of a nitrosobenzene derivative using DIPEA in an aqueous medium.[6]

Methodology:

  • To a solution of the substituted nitrosobenzene (0.2 mmol) in 2 mL of H₂O, add DIPEA (0.25 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the mixture with H₂O (5 mL).

  • Extract the product with EtOAc (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired this compound.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis start Select Sterically Hindered Substrate (Aniline or Nitrosobenzene) reaction Perform Synthesis: - Oxidation of Aniline - Reductive Dimerization start->reaction Choose Protocol monitor Monitor Reaction (TLC, LC-MS) reaction->monitor Periodically workup Aqueous Workup & Extraction reaction->workup Reaction Complete monitor->reaction purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for the synthesis of sterically hindered azoxybenzenes.

troubleshooting_tree start Low Yield or Byproduct Formation? cause_low_yield Possible Cause: - Low Temperature/Time - Poor Solvent - Steric Hindrance start->cause_low_yield Low Yield cause_byproduct Possible Cause: - Over-reaction - Incorrect pH - Side Condensation start->cause_byproduct Byproducts Present solution_low_yield Solution: 1. Increase Temp/Time 2. Screen Solvents 3. Change Synthetic Route cause_low_yield->solution_low_yield solution_byproduct Solution: 1. Milder Conditions 2. Adjust Oxidant/Reductant 3. Control pH cause_byproduct->solution_byproduct

Caption: Decision tree for troubleshooting common issues in hindered this compound synthesis.

reaction_mechanism cluster_oxidation Step 1: Oxidation (if starting from aniline) cluster_dimerization Step 2: Reductive Dimerization aniline Sterically Hindered Aniline nitroso Sterically Hindered Nitrosobenzene aniline->nitroso Oxone two_nitroso 2 x Nitrosobenzene nitroso->two_nitroso Enters Dimerization dimer Intermediate Dimer two_nitroso->dimer DIPEA (catalyst) azoxy Sterically Hindered This compound dimer->azoxy Reductive Coupling

References

Technical Support Center: Degradation Pathways of Azoxybenzene Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation of azoxybenzene (B3421426). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known degradation pathways to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound when exposed to UV light?

A1: The main degradation pathway for this compound under UV irradiation, particularly in acidic conditions, is the photochemical Wallach rearrangement. This intramolecular rearrangement primarily yields ortho-hydroxyazobenzene and para-hydroxyazobenzene.[1] In the presence of a photocatalyst like nitrogen-doped titanium dioxide (N-TiO2) in aqueous methanol (B129727), other products such as azobenzene, aniline (B41778), and 2-phenylindazoles have been identified.[2]

Q2: Does the solvent affect the degradation pathway of this compound?

A2: Yes, the solvent can significantly influence the degradation pathway. The photochemical Wallach rearrangement is promoted in acidic environments. In neutral or different solvent systems, other degradation routes may become more prominent. For instance, in aqueous methanol with a photocatalyst, reduction of the azoxy group to an azo group and subsequent cleavage to aniline is observed.[2] The choice of solvent can also affect the quantum yield and kinetics of the degradation process.

Q3: What is the general mechanism of the photochemical Wallach rearrangement?

A3: The photochemical Wallach rearrangement is believed to proceed through a dicationic intermediate.[1] Isotopic labeling studies have shown that the oxygen atom in the resulting hydroxyl group comes from the solvent (water) and not from the azoxy group itself.[1]

Q4: Can I monitor the degradation of this compound using UV-Vis spectroscopy?

A4: Yes, UV-Vis spectroscopy is a convenient method for monitoring the degradation of this compound. The disappearance of the characteristic absorbance peaks of this compound and the appearance of new peaks corresponding to the degradation products, such as hydroxyazobenzenes, can be tracked over time to determine the reaction kinetics.

Q5: What are the key experimental parameters to control during a photodegradation study of this compound?

A5: Key parameters to control include:

  • Wavelength and intensity of the UV source: These will directly impact the rate of degradation.

  • Solvent: The polarity and pH of the solvent can influence the degradation pathway.

  • Concentration of this compound: The initial concentration can affect the reaction kinetics.

  • Presence or absence of oxygen: Oxygen can participate in secondary reactions.

  • Temperature: While photochemical reactions are often less temperature-dependent than thermal reactions, temperature can still influence reaction rates and side reactions.

Troubleshooting Guides

This section addresses common issues encountered during the photodegradation experiments of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible degradation rates 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample positioning relative to the light source. 3. Temperature variations between experiments. 4. Changes in solvent composition (e.g., evaporation).1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Use a fixed sample holder to ensure consistent geometry. 3. Use a thermostatted reaction vessel. 4. Keep the reaction vessel sealed or use a condenser.
Unexpected peaks in HPLC or GC-MS analysis 1. Contaminated solvents or reagents. 2. Formation of unexpected side products due to impurities or reaction with the solvent. 3. Degradation of the sample in the injector port of the GC.1. Use high-purity solvents and reagents. Run a blank analysis of the solvent. 2. Purify the starting material. Consider the reactivity of the solvent under UV irradiation. 3. This compound can be thermally labile; use a lower injector temperature for GC analysis. HPLC is often a more suitable technique.[3][4]
Low or no degradation observed 1. Incorrect UV wavelength for excitation of this compound. 2. Low UV lamp intensity. 3. The solvent is absorbing the UV light (inner filter effect). 4. The concentration of this compound is too high, leading to self-quenching or incomplete irradiation of the sample.1. Ensure the lamp emission spectrum overlaps with the absorbance spectrum of this compound. 2. Check the age and specifications of the UV lamp. 3. Choose a solvent that is transparent at the irradiation wavelength. 4. Perform experiments at lower concentrations or use a reactor with a shorter path length.
Precipitate formation during the experiment 1. Formation of insoluble degradation products. 2. The solvent is not suitable for the degradation products.1. Analyze the precipitate to identify its composition. 2. Choose a different solvent system that can solubilize both the reactant and the expected products.

Data Presentation

Quantitative data on the photodegradation of this compound is not extensively available in the literature. The following table summarizes typical parameters that should be measured and provides illustrative data for related azo compounds to serve as a reference.

Parameter Value/Range Conditions Compound Reference
Quantum Yield (Φ) Varies with wavelengthMethanolAzobenzene[5]
Degradation Rate Constant (k) Dependent on UV intensity, [H₂O₂], pHUV/H₂O₂Reactive Azo Dyes[4]
Major Degradation Products o-hydroxyazobenzene, p-hydroxyazobenzeneUV, acidic conditionsThis compound[1]
Major Degradation Products Azobenzene, AnilineUV, N-TiO₂ photocatalyst, aq. MethanolThis compound[2]

Experimental Protocols

Monitoring this compound Photodegradation by UV-Vis Spectroscopy

Objective: To determine the kinetics of this compound degradation under UV irradiation.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., methanol, acetonitrile (B52724), or a buffered aqueous solution)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Transfer an aliquot of the stock solution into a quartz cuvette and dilute to the desired starting concentration.

  • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum (Time = 0). Identify the λmax of this compound.

  • Place the cuvette in a holder at a fixed distance from the UV lamp. Ensure the solution is continuously stirred.

  • At regular time intervals, remove the cuvette from the UV source and record the full UV-Vis spectrum or the absorbance at λmax.

  • Continue the irradiation and measurements until a significant decrease in the absorbance of this compound is observed, or for a predetermined total irradiation time.

  • Plot the concentration of this compound (calculated from absorbance using the Beer-Lambert law) versus time to determine the reaction order and rate constant.

Identification of Degradation Products by HPLC-MS

Objective: To separate and identify the degradation products of this compound.

Materials:

  • Irradiated this compound solution

  • HPLC system with a UV detector and a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • HPLC grade solvents (e.g., acetonitrile and water with 0.1% formic acid for MS compatibility)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a sample of this compound that has been irradiated with UV light for a sufficient time to generate degradation products.

  • Filter an aliquot of the irradiated solution through a 0.22 µm syringe filter.

  • Develop an HPLC method for the separation of this compound and its potential products. A typical starting point for a C18 column is a gradient elution with a mobile phase of acetonitrile and water.[3][4]

  • Inject the filtered sample into the HPLC-MS system.

  • Monitor the separation using the UV detector and identify the peaks corresponding to the remaining this compound and the newly formed products.

  • Analyze the mass spectra of the product peaks to determine their molecular weights.

  • Use fragmentation patterns from MS/MS analysis to elucidate the structures of the degradation products. Compare the results with the expected masses of potential products like hydroxyazobenzene and azobenzene.

Visualizations

Degradation Pathways of this compound

DegradationPathways This compound This compound UV_acid UV Light (Acidic Conditions) This compound->UV_acid UV_photocatalyst UV Light (N-TiO2, aq. Methanol) This compound->UV_photocatalyst o_Hydroxyazobenzene o-Hydroxyazobenzene UV_acid->o_Hydroxyazobenzene Photochemical Wallach Rearrangement p_Hydroxyazobenzene p-Hydroxyazobenzene UV_acid->p_Hydroxyazobenzene Photochemical Wallach Rearrangement Azobenzene Azobenzene UV_photocatalyst->Azobenzene Reduction Aniline Aniline Azobenzene->Aniline Cleavage

Caption: Proposed degradation pathways of this compound under different UV irradiation conditions.

Experimental Workflow for Product Identification

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare this compound Solution B UV Irradiation A->B C Collect Samples at Time Intervals B->C D Filter Sample C->D E HPLC-MS Injection D->E F Data Acquisition (UV and MS Spectra) E->F G Product Identification F->G

Caption: A typical experimental workflow for the identification of this compound photodegradation products.

References

troubleshooting low conversion in azoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azoxybenzene (B3421426) Reactions

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion in this compound synthesis?

A1: Low conversion is a common issue that can typically be traced back to several key factors:

  • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short for the specific substrates being used.[1]

  • Electronic Effects of Substrates: The electronic properties of substituents on the aniline (B41778) or nitrosobenzene (B162901) starting materials significantly influence reactivity. Electron-donating groups tend to slow down or inhibit the reaction, whereas electron-withdrawing groups generally enhance it.[2][3]

  • Steric Hindrance: Bulky groups, particularly in the ortho position of the aromatic ring, can impede the reaction and lower conversion rates.[3]

  • Catalyst Inefficiency: Some catalysts, especially certain organocatalysts, may exhibit low turnover efficiency, requiring higher catalyst loading or longer reaction times.[4]

  • Impure Starting Materials: The quality and purity of the starting materials are critical; impurities can interfere with the reaction, leading to low yields.[5][6]

Q2: How do different substituents on the aromatic ring affect the reaction outcome?

A2: Substituents have a pronounced effect on the synthesis of azoxybenzenes:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or cyano (CN) generally increase the reaction rate and lead to higher conversion.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH₃) or alkyl groups can retard the reaction.[2] In such cases, adjusting reaction conditions, such as introducing an acidic environment, may improve reactivity.[2]

  • Ortho-Substituents: Regardless of their electronic nature, substituents in the ortho position can sterically hinder the reaction, often resulting in lower yields compared to meta or para-substituted analogues.[3]

Q3: I'm observing significant byproduct formation. How can this be minimized?

A3: Byproduct formation is often linked to reaction conditions and the specific synthetic route.

  • Over-reduction: In reactions involving the reduction of nitroarenes, harsh reducing agents or prolonged reaction times can lead to the formation of azoarenes or anilines, bypassing the desired this compound product.[2]

  • Side Reactions from Anilines: When synthesizing from anilines, side products such as diaza compounds can form.[7]

  • High Temperature: Elevated temperatures can sometimes promote the formation of byproducts. Finding an optimal temperature is often a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions.[1] Careful monitoring of the reaction's progress using techniques like TLC or HPLC is recommended to determine the optimal stopping point before significant byproducts accumulate.[1]

Q4: What are the best analytical methods for monitoring my reaction and assessing purity?

A4: To effectively track the progress of your reaction and determine the purity of the final product, a combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the consumption of starting materials and the formation of the product in real-time.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is invaluable for assessing the purity of the crude and purified product.[1][8]

  • Gas Chromatography (GC): Often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC is a powerful tool for purity analysis, especially for volatile compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure of the final product and can be used to determine the conversion of the starting material in the crude reaction mixture.[4]

Troubleshooting Guide

Issue 1: Low Conversion with Electron-Rich or Sterically Hindered Substrates
  • Question: My reaction with an electron-donating group (e.g., methoxy) or an ortho-substituent is showing very low conversion. What steps should I take?

  • Answer: This is a known challenge.[2][3] Consider the following adjustments:

    • Increase Reaction Time and Temperature: These reactions often require more forcing conditions. Gradually increase the temperature in 10°C increments and extend the reaction time, monitoring progress carefully by TLC or HPLC to avoid degradation.[1]

    • Modify pH: For the reductive dimerization of nitrosobenzenes with electron-donating groups, introducing acidic conditions can sometimes improve reactivity.[2]

    • Change Catalyst System: If using a mild catalyst, switching to a more robust system may be necessary. For instance, some protocols utilize cost-effective bases like DIPEA in water, which has shown broad substrate applicability.[7][11]

Issue 2: Reaction Stalls or Proceeds Inefficiently
  • Question: My reaction starts but seems to stall before completion, or the overall conversion is poor even with electron-withdrawing groups. What could be the problem?

  • Answer: If the substrate itself is not the issue, investigate the reaction setup and components:

    • Check Starting Material Purity: Impurities in the starting materials are a common cause of reaction inhibition.[5][6][12] Consider purifying your starting materials before use.

    • Solvent Choice: The solvent plays a critical role. In systems with gel-bound catalysts, the solvent must allow for adequate swelling of the polymer support.[4] For other systems, ensure your starting materials are fully soluble. Isopropanol has been noted for its high efficiency in some procedures and can also serve as the reducing agent.[2][3]

    • Catalyst Activity: Ensure your catalyst is active. If using a solid-supported catalyst, ensure proper mixing and mass transfer. For organocatalyzed reactions that are known for lower turnover, increasing the catalyst loading might be necessary.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Reductive Dimerization of Nitrosobenzene

This table summarizes the effect of different solvents and additives on the conversion of a nitrosoarene to an azoxyarene in a microfluidic reactor with a gel-bound proline organocatalyst.

EntrySolventAdditive (1 eq)Conversion (%)[4]
1DMFNone0
2DMSONone0
3DMFCyclohexanone58
4DMSOCyclohexanone72

Data adapted from a study on continuous flow synthesis.[4]

Table 2: General Effect of Substituents on this compound Yield

This table provides a qualitative summary of how different substituent types on the nitrosobenzene starting material affect product yield in a typical reductive dimerization reaction.

Substituent PositionSubstituent TypeGeneral Effect on Yield/Conversion
ParaElectron-Withdrawing (e.g., -Cl, -Br)Good to High[11]
ParaElectron-Donating (e.g., -CH₃, -OCH₃)Moderate to Good (may require longer reaction times)[2][11]
OrthoAny Group (e.g., -Cl, -CH₃)Generally Lower (due to steric hindrance)[3]
MetaElectron-Withdrawing (e.g., -Cl)Good[11]

Experimental Protocols

Protocol 1: Reductive Dimerization of Nitrosobenzene with DIPEA

This protocol describes a general, environmentally friendly method for synthesizing azoxybenzenes at room temperature.[7][11]

  • To a solution of the desired nitrosobenzene (0.2 mmol) in 2.0 mL of water, add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 0.25 equiv).

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Upon completion, dilute the mixture with water (5 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired this compound.[7]

Protocol 2: One-Pot Synthesis of Azoxybenzenes from Anilines

This procedure allows for the synthesis of azoxybenzenes directly from anilines without isolating the nitroso intermediate.[2][7]

  • Dissolve the aniline (0.2 mmol) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL).

  • Add Oxone® (potassium peroxymonosulfate) (2.2 equiv) to the solution and stir for 2 hours at room temperature to form the nitrosobenzene derivative in situ.

  • Add DIPEA (0.25 equiv) to the reaction mixture and continue to stir at room temperature for an additional 16 hours.

  • Evaporate the solvent, dilute the residue with water (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.[7]

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_substrate Are substrates electron-rich or sterically hindered? start->check_substrate check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_substrate->check_conditions No increase_conditions Increase Temp/Time or Change Solvent/pH check_substrate->increase_conditions Yes check_purity Verify Starting Material Purity check_conditions->check_purity check_conditions->increase_conditions check_catalyst Assess Catalyst (Activity, Loading) check_purity->check_catalyst purify_sm Purify Starting Materials check_purity->purify_sm adjust_catalyst Increase Catalyst Loading or Use Different Catalyst check_catalyst->adjust_catalyst

Caption: Troubleshooting workflow for low conversion.

Logical_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcome Substrate Substrate (Electronics, Sterics) Conversion Conversion Rate Substrate->Conversion Byproducts Byproduct Formation Substrate->Byproducts ortho-substituents can increase side reactions Conditions Conditions (Temp, Time, Solvent) Conditions->Conversion Conditions->Byproducts High temp can increase byproducts Catalyst Catalyst (Type, Loading) Catalyst->Conversion

References

Technical Support Center: Separation of Cis and Trans Isomers of Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of azoxybenzene (B3421426).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating cis and trans isomers of this compound?

A1: The two primary methods for separating cis and trans isomers of this compound are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. HPLC offers high resolution and is suitable for both analytical and preparative scale separations.[1] Fractional crystallization is a simpler, cost-effective method that leverages the solubility differences between the two isomers.[2]

Q2: I am observing poor separation between the cis and trans peaks in my HPLC chromatogram. What should I do?

A2: Poor resolution in HPLC can be due to several factors. First, optimize your mobile phase. For this compound isomers, a mobile phase of methanol (B129727) and water is commonly used.[1] Try adjusting the methanol concentration; a lower percentage of the organic solvent will generally increase retention times and may improve separation. You can also consider using a different column with a different stationary phase chemistry or a longer column to increase the number of theoretical plates. Finally, ensure your column is not overloaded by injecting a smaller sample volume.

Q3: My crystallization of this compound isomers is not yielding pure crystals. What could be the problem?

A3: Impure crystals from crystallization can result from the solution being cooled too quickly, leading to the trapping of impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of well-defined, pure crystals. Another common issue is using an inappropriate solvent or an incorrect solvent-to-solute ratio. For this compound, the trans isomer is known to be less soluble in petroleum ether, which can be exploited for separation.[2] If the isomers are co-crystallizing, you may need to perform multiple recrystallization steps to achieve the desired purity.

Q4: How can I prevent the isomerization of the cis isomer back to the more stable trans isomer during my separation experiment?

A4: The cis isomer of this compound can thermally and photochemically revert to the trans isomer.[3] To minimize thermal isomerization, it is advisable to perform the separation at lower temperatures where the rate of isomerization is significantly reduced. To prevent photoisomerization, protect your samples from light, especially UV light, by using amber vials or covering your glassware with aluminum foil.[4] This is particularly important during long HPLC runs or extended crystallization procedures.

Q5: How can I confirm the identity and purity of my separated cis and trans isomers?

A5: The identity and purity of the separated isomers can be confirmed using various spectroscopic techniques. 1H NMR and 13C NMR spectroscopy will show distinct chemical shifts for the protons and carbons of the cis and trans isomers due to their different spatial arrangements.[5][6] UV-Vis spectroscopy is also a useful tool, as the two isomers have different absorption maxima (λmax).[7][8]

Troubleshooting Guides

HPLC Separation
IssuePossible Cause(s)Suggested Solution(s)
Poor resolution of cis and trans peaks Mobile phase composition is not optimal.Adjust the methanol/water ratio. A lower methanol concentration may improve separation.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
Inappropriate column.Use a longer column or a column with a different stationary phase.
Peak tailing Active sites on the column interacting with the analyte.Use a mobile phase additive, such as a small amount of acid or base, to improve peak shape.
Column degradation.Replace the column.
Cis isomer peak is smaller than expected or absent Isomerization on the column.Run the separation at a lower temperature. Protect the HPLC system from light.
Irreproducible retention times Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
Fractional Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the solute.
The wrong solvent is being used.Ensure you are using a solvent in which the desired isomer has low solubility at cool temperatures (e.g., petroleum ether for trans-azoxybenzene).
Crystals are impure Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Low yield of crystals Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.
Significant amount of the desired isomer remains in the mother liquor.Concentrate the mother liquor and perform a second crystallization.
Cis isomer crystallizes with the trans isomer The solubility difference in the chosen solvent is not large enough.Experiment with different solvents or solvent mixtures.

Experimental Protocols

Preparative HPLC Separation of Cis and Trans this compound

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • Start with 70% Methanol (B).

    • Increase to 95% Methanol (B) over 20 minutes.

    • Hold at 95% Methanol (B) for 5 minutes.

    • Return to 70% Methanol (B) over 1 minute.

    • Equilibrate at 70% Methanol (B) for 5 minutes before the next injection.

  • Flow Rate: 4 mL/min.

  • Detection: UV detector at 320 nm (for the trans isomer) and a wavelength where the cis isomer absorbs (e.g., around 280 nm or 440 nm, though the latter is a weak transition).

  • Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a small injection to determine the retention times and then scale up.

  • Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition (70% methanol).

  • Fraction Collection: Collect the eluent corresponding to the peaks of the cis and trans isomers in separate fractions.

  • Post-Separation: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the isomers using NMR or UV-Vis spectroscopy.

Fractional Crystallization of Cis and Trans this compound

This protocol is based on the differential solubility of the isomers in petroleum ether. The trans isomer is significantly less soluble in cold petroleum ether than the cis isomer.

  • Dissolution: Dissolve the mixture of cis and trans this compound isomers in a minimal amount of hot petroleum ether. Gently heat the mixture in a warm water bath to facilitate dissolution.

  • Slow Cooling: Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: As the solution cools, the less soluble trans isomer will start to crystallize out of the solution.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the trans isomer.

  • Filtration: Collect the crystals of the trans isomer by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor containing the cis isomer.

  • Drying: Allow the crystals to air-dry or dry them in a desiccator.

  • Isolation of cis Isomer: The filtrate will be enriched in the cis isomer. The solvent can be carefully evaporated to obtain the cis isomer, which may require further purification.

  • Purity Check: Check the purity of the separated isomers using TLC, HPLC, or by measuring their melting points.

Data Presentation

Spectroscopic Data for this compound Isomers
Isomer1H NMR Chemical Shifts (δ, ppm)13C NMR Chemical Shifts (δ, ppm)UV-Vis λmax (in Methanol)
trans Aromatic protons typically appear in the range of 7.4-8.3 ppm.Aromatic carbons typically appear in the range of 122-153 ppm.~320 nm (strong, π-π* transition), ~440 nm (weak, n-π* transition)[8][9]
cis Aromatic protons are generally more shielded and appear upfield compared to the trans isomer, typically in the range of 6.8-7.5 ppm.[6]Aromatic carbons also show shifts compared to the trans isomer.~280 nm (strong, π-π* transition), ~430 nm (stronger than trans, n-π* transition)[8][9]

Note: Specific chemical shifts can vary depending on the solvent and the specific substituents on the benzene (B151609) rings.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isomerization Isomerization cluster_separation Separation cluster_analysis Analysis synthesis Synthesize this compound (e.g., reduction of nitrobenzene) isomerization Photoisomerization to enrich cis-isomer (UV irradiation) synthesis->isomerization Crude Product hplc Preparative HPLC isomerization->hplc Isomer Mixture crystallization Fractional Crystallization isomerization->crystallization Isomer Mixture analysis_hplc Purity Check (Analytical HPLC) hplc->analysis_hplc Collected Fractions crystallization->analysis_hplc Isolated Crystals & Filtrate analysis_nmr Identity Confirmation (NMR) analysis_hplc->analysis_nmr analysis_uv Identity Confirmation (UV-Vis) analysis_hplc->analysis_uv

Caption: Experimental workflow for the separation and analysis of this compound isomers.

troubleshooting_hplc start Poor HPLC Separation q1 Are peaks co-eluting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no solution1 Adjust mobile phase gradient or change column a1_yes->solution1 q2 Is there peak tailing? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution2 Add mobile phase modifier or replace column a2_yes->solution2 solution3 Check for system leaks or inconsistent temperature a2_no->solution3

Caption: Troubleshooting logic for common HPLC separation issues.

References

Technical Support Center: Catalyst Selection for the Selective Reduction of Nitrobenzene to Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of nitrobenzene (B124822) to azoxybenzene (B3421426).

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective reduction of nitrobenzene to this compound.

Issue 1: Low Selectivity towards this compound (Over-reduction to Aniline or Azobenzene)

  • Potential Cause: The catalyst is too active, or the reaction conditions are too harsh, leading to the further reduction of the desired this compound product.

  • Recommended Solutions:

    • Catalyst Modification:

      • For bimetallic catalysts, such as Ag-Cu alloys, the ratio of the metals can significantly impact selectivity. An optimal Ag-Cu molar ratio of 4:1 has been shown to favor the formation of this compound.[1] Alloying copper with silver can shift the product selectivity from azobenzene (B91143) to this compound.[1]

      • For supported catalysts, the choice of support can influence activity and selectivity.

    • Reaction Condition Optimization:

      • Solvent Selection: The choice of solvent is a critical parameter affecting reaction selectivity.[2][3] For instance, in the photocatalytic reduction of nitrobenzene using a CdS/NH2-MIL-125 nanocomposite, high selectivity for this compound was achieved in tetrahydrofuran (B95107) (THF).[2][3] In contrast, using methanol (B129727) led to the formation of aniline, while ethanol (B145695) favored azobenzene.[2][3]

      • Hydrogen Source: The type and amount of hydrogen donor can influence the reaction pathway.

      • Temperature and Pressure: Lowering the reaction temperature and pressure can help to prevent over-reduction.

      • Light Wavelength (for Photocatalysis): Tuning the wavelength of incident light can manipulate product selectivity between this compound and aniline.[1]

Issue 2: Incomplete Conversion of Nitrobenzene

  • Potential Cause: The catalyst may be deactivated, the reaction time could be insufficient, or the reaction conditions may not be optimal.

  • Recommended Solutions:

    • Catalyst Activity:

      • Ensure the catalyst is properly activated before the reaction.

      • Check for potential catalyst poisons in the reactants or solvent.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

    • Concentration of Reactants: Adjust the concentration of nitrobenzene and the hydrogen source.

Issue 3: Catalyst Deactivation and Poor Reusability

  • Potential Cause: Leaching of the active metal, agglomeration of nanoparticles, or fouling of the catalyst surface.

  • Recommended Solutions:

    • Catalyst Support: Using a robust support material can help to stabilize the catalyst and prevent agglomeration.

    • Reaction Conditions: Operating under milder reaction conditions can extend the catalyst's lifetime.

    • Catalyst Regeneration: Depending on the nature of the catalyst, regeneration procedures such as washing or calcination may be possible. For example, the CdS/MOF photocatalyst has demonstrated good reusability over several cycles with only a slight decrease in performance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the reduction of nitrobenzene to this compound?

A1: The reduction of nitrobenzene is a stepwise process. The key intermediates are nitrosobenzene (B162901) and N-phenylhydroxylamine. These two intermediates can then condense to form this compound.[3]

Q2: How does the choice of solvent influence the product selectivity?

A2: The solvent can play multiple roles in the reaction, including acting as a hydrogen source and influencing the relative rates of the different reaction pathways.[3] For example, in a photocatalytic system, polar aprotic solvents like THF can favor the formation of this compound, while protic solvents like methanol can promote the complete reduction to aniline.[2][3]

Q3: Can the selectivity be controlled in photocatalytic reductions?

A3: Yes, in photocatalytic systems, selectivity can be controlled by several factors, including the choice of solvent, the presence of a base, and the wavelength of the incident light.[1][2][3] For instance, with a CdS/NH2-MIL-125 photocatalyst, using THF as the solvent leads to high selectivity for this compound.[2][3]

Q4: Are bimetallic catalysts effective for this transformation?

A4: Yes, bimetallic catalysts, such as Ag-Cu alloy nanoparticles, have been shown to be effective for the selective reduction of nitrobenzene to this compound.[1] The composition of the alloy is a key factor in controlling the product selectivity.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Selective Reduction of Nitrobenzene to this compound.

CatalystReducing Agent/ConditionsSolventTemperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Reference
CdS/NH2-MIL-125Hydrazine (B178648) hydrate (B1144303), Visible lightTHFRoom Temp24>9992[2][3]
Ag-Cu alloy NPs (Ag:Cu = 4:1)Visible lightEthanolRoom Temp89895[1]
AuNP@O=PPh2-PEGPIILSSodium Borohydride (B1222165)EthanolRoom Temp1100>98
Ni/GrapheneHydrazine hydrateEthanolRoom Temp0.59698

Experimental Protocols

Protocol 1: Photocatalytic Reduction of Nitrobenzene to this compound using CdS/NH2-MIL-125

This protocol is based on the work by Tavakolian et al.[2][3]

  • Catalyst Preparation: The CdS/NH2-MIL-125 nanocomposite is synthesized according to previously reported methods.

  • Reaction Setup:

    • In a reaction vessel, add nitrobenzene (0.2 mmol), the CdS/NH2-MIL-125 photocatalyst (8 mg), and tetrahydrofuran (THF) (2.0 mL).

    • Add hydrazine hydrate (6 eq.) as the hydrogen source.

    • Seal the vessel and purge with an inert gas (e.g., argon).

  • Reaction Execution:

    • Irradiate the reaction mixture with a 12 W white lamp at room temperature.

    • Stir the mixture for 24 hours.

  • Analysis:

    • After the reaction, analyze the conversion and product selectivity using Gas Chromatography (GC).

Protocol 2: Selective Reduction of Nitrobenzene to this compound using Supported Gold Nanoparticles

This protocol is adapted from the work by Doherty et al.[4]

  • Catalyst Preparation: The phosphine-decorated polymer-immobilized ionic liquid-stabilized AuNPs (AuNP@O=PPh2-PEGPIILS) are prepared as described in the literature.

  • Reaction Setup:

    • To a reaction flask, add the AuNP@O=PPh2-PEGPIILS catalyst (0.05 mol%).

    • Add ethanol (2 mL) as the solvent.

    • Add sodium borohydride (2.5 mmol) as the reducing agent and stir for 5 minutes.

  • Reaction Execution:

    • Add nitrobenzene (1 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 1 hour.

  • Analysis:

    • Monitor the reaction progress and determine the product distribution by ¹H NMR spectroscopy.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reactants Reactants (Nitrobenzene, Solvent) Reaction_Vessel Reaction Vessel (Stirring, Temperature Control) Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent / Light Source Reducing_Agent->Reaction_Vessel Monitoring Reaction Monitoring (TLC, GC) Reaction_Vessel->Monitoring Workup Workup & Catalyst Separation Monitoring->Workup Purification Product Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the selective reduction of nitrobenzene.

Signaling_Pathway Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene +H₂ Phenylhydroxylamine N-Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine +H₂ This compound This compound Nitrosobenzene->this compound + Phenylhydroxylamine - H₂O Phenylhydroxylamine->this compound Aniline Aniline Phenylhydroxylamine->Aniline +H₂ Azobenzene Azobenzene This compound->Azobenzene +H₂ Azobenzene->Aniline +H₂

References

Validation & Comparative

A Comparative Guide to the Photoisomerization Efficiency of Azobenzene and Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photoisomerization efficiency of azobenzene (B91143) and its N-oxide analog, azoxybenzene (B3421426). While azobenzene is a well-characterized photoswitch with extensive quantitative data, the photoisomerization efficiency of this compound is less documented in the scientific literature. This guide summarizes the available experimental data, outlines the underlying photochemical mechanisms, and provides detailed experimental protocols for the characterization of these important molecular switches.

Executive Summary

Azobenzene is a prototypical molecular switch that undergoes efficient and reversible trans-cis (or E/Z) photoisomerization upon irradiation with light of specific wavelengths. This property has led to its widespread use in various applications, including photopharmacology and materials science. This compound, which features an N-oxide moiety, also exhibits photoisomerization, but quantitative data on its efficiency is notably scarce. This guide highlights the well-established photophysical parameters of azobenzene and contrasts them with the more qualitative understanding of this compound's photochemical behavior, identifying a clear knowledge gap and an opportunity for future research.

Data Presentation: Photophysical Properties

Parametertrans-Azobenzenetrans-Azoxybenzene
λmax (π-π* transition) ~320 nm~325 nm
λmax (n-π* transition) ~440 nmWeak or absent ~440 nm
Quantum Yield (ΦE→Z) ~0.1-0.2 (at ~365 nm)Not well-documented
Quantum Yield (ΦZ→E) ~0.4-0.5 (at ~440 nm)Not well-documented
Photoisomerization Mechanism Rotation and/or InversionAssumed to be similar to azobenzene
Thermal Half-life (Z→E) Hours to days (solvent dependent)Not well-documented

Note: The quantum yields for azobenzene are wavelength and solvent-dependent.

Photoisomerization Mechanisms

The photoisomerization of azobenzene can proceed through two primary pathways upon excitation: rotation around the N=N double bond or inversion through a semi-linear transition state. The operative mechanism can depend on the excitation wavelength (n-π* vs. π-π* transition) and the molecular environment.[1][2]

For this compound, while it is known to undergo trans-cis isomerization, the specific mechanism and its efficiency are not as thoroughly investigated.[3][4][5] The presence of the N-oxide group is known to influence its photochemical behavior, with photoreduction to azobenzene and rearrangement to 2-hydroxyazobenzene being competing pathways upon UV irradiation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the photoisomerization pathways and a general experimental workflow for determining photoisomerization quantum yields.

G Azobenzene Photoisomerization Pathways cluster_trans trans-Azobenzene (E) cluster_cis cis-Azobenzene (Z) trans_S0 S₀ (Ground State) trans_S1 S₁ (n-π) trans_S0->trans_S1 hν (~440 nm) trans_S2 S₂ (π-π) trans_S0->trans_S2 hν (~320 nm) cis_S0 S₀ (Ground State) cis_S0->trans_S0 Thermal Relaxation or hν (~440 nm) CI Conical Intersection trans_S1->CI trans_S2->trans_S1 Internal Conversion CI->trans_S0 Relaxation CI->cis_S0 Isomerization

Caption: Photoisomerization pathways of azobenzene upon light absorption.

G Workflow for Quantum Yield Determination A Prepare Solution (known concentration) B Measure Initial Absorbance Spectrum A->B C Irradiate with Monochromatic Light (known photon flux) B->C D Measure Absorbance at intervals C->D E Determine Photostationary State (PSS) D->E Monitor spectral changes F Calculate Quantum Yield using Actinometry E->F

Caption: Experimental workflow for determining photoisomerization quantum yield.

Experimental Protocols

The determination of photoisomerization quantum yield (Φ) is crucial for evaluating the efficiency of a molecular switch. Below is a detailed methodology based on the well-established procedures for azobenzene, which can be adapted for this compound.

Objective: To determine the trans → cis (ΦE→Z) and cis → trans (ΦZ→E) photoisomerization quantum yields.

Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Monochromatic light source (e.g., laser or lamp with bandpass filters)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Solvent (e.g., methanol, hexane)

  • Azobenzene or this compound sample

Procedure:

  • Preparation of Solutions:

    • Prepare a dilute solution of the compound in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically < 1).

    • Prepare the actinometer solution according to standard protocols.

  • Actinometry (Determination of Photon Flux):

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution with the monochromatic light source for a specific time.

    • Measure the change in absorbance of the actinometer solution to calculate the number of photons that entered the sample, i.e., the photon flux (I₀).

  • Photoisomerization Experiment:

    • For ΦE→Z:

      • Start with a solution of the pure trans isomer.

      • Record the initial UV-Vis absorption spectrum.

      • Irradiate the sample at the λmax of the π-π* transition (e.g., ~365 nm for azobenzene).

      • Record UV-Vis spectra at regular time intervals until the photostationary state (PSS) is reached (no further change in the spectrum).

    • For ΦZ→E:

      • Prepare a solution enriched in the cis isomer by irradiating the trans solution until the PSS at the π-π* wavelength is reached.

      • Irradiate this cis-enriched solution at the λmax of the n-π* transition (e.g., ~440 nm for azobenzene).

      • Record UV-Vis spectra at regular time intervals until a new PSS is reached.

  • Data Analysis and Quantum Yield Calculation:

    • The quantum yield is calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

    • The number of molecules isomerized can be determined from the change in absorbance at a specific wavelength, using the molar extinction coefficients of the trans and cis isomers.

    • The number of photons absorbed is determined from the photon flux (measured by actinometry) and the absorbance of the sample.

    • Detailed calculations involve analyzing the initial rate of isomerization or by fitting the kinetic data to appropriate models.

Conclusion

Azobenzene stands as a robust and well-understood photoswitch with high photoisomerization efficiency, making it a valuable tool in various scientific and technological fields. In contrast, while this compound is known to undergo photoisomerization, a significant gap exists in the literature regarding the quantitative efficiency of this process. The lack of documented quantum yields for this compound's E/Z isomerization presents a clear avenue for future research. The experimental protocols outlined in this guide provide a framework for such investigations, which would be invaluable for the rational design of novel photoswitchable molecules and materials based on the this compound scaffold. Further research into the photophysics of this compound and its derivatives is essential to unlock their full potential in applications ranging from drug delivery to molecular machinery.

References

A Comparative Guide to the Synthesis of Azoxybenzene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the synthesis of azoxybenzene (B3421426) and its derivatives is a critical process, given their roles as intermediates and their applications in materials science and pharmaceuticals. This guide provides a comparative analysis of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols.

At a Glance: Key Synthesis Methods Compared

The synthesis of this compound is predominantly achieved through three main routes: the oxidation of anilines, the reduction of nitrobenzenes, and the reductive dimerization of nitrosobenzenes. The choice of method often depends on the availability of starting materials, desired yield and purity, and reaction conditions.

Synthesis MethodKey ReagentsTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Oxidation of Anilines Aniline (B41778), H₂O₂, Base (e.g., NaF)80°C, 1-10 hup to 99%[1][2][3]High yields, uses readily available starting materials.Can produce nitrobenzene (B124822) as a byproduct, requiring careful control of conditions.[1][2][3]
Aniline, Oxone, DIPEARoom Temperature, 18 hup to 92%Mild reaction conditions, one-pot procedure.[4]Longer reaction times.
Aniline, H₂O₂, Cu-CeO₂ catalyst50°C, 6 hHigh selectivity[5]Catalytic method, potentially reusable catalyst.Requires catalyst synthesis.
Reduction of Nitrobenzenes Nitrobenzene, Photocatalyst (e.g., CdS/MOF), HydrazineRoom Temperature, Light IrradiationHigh selectivity[6][7]Green chemistry approach, mild conditions.Requires specialized photochemical equipment.
Nitrobenzene, Copper/Graphene catalyst, Alkali, Alcohol20-80°C, 3-10 h, Light IrradiationHigh yield[8]Photocatalytic method with potential for scalability.Requires catalyst and specific irradiation setup.
Reductive Dimerization of Nitrosobenzenes Nitrosobenzene (B162901)100°C, in iPrOHup to 60%[9]Simple, catalyst-free method.[9][10]Lower yields compared to other methods, nitrosobenzenes can be unstable.
Nitrosobenzene, DIPEARoom Temperature, 16 h, in H₂Oup to 92%[4]High yield, environmentally friendly solvent (water), mild conditions.[4]Requires synthesis of nitrosobenzene precursor.

In-Depth Experimental Protocols

Oxidation of Aniline to this compound using H₂O₂ and NaF

This method, noted for its high yield and selectivity, utilizes hydrogen peroxide as a green oxidant in the presence of a mild base.[1][2][3]

Experimental Protocol:

  • To a solution of aniline (2.00 mmol) in acetonitrile (B52724) (4 mL), add sodium fluoride (B91410) (NaF, 4.00 mmol).

  • To this mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 20.0 mmol).

  • The reaction mixture is then stirred at 80°C for 1 to 10 hours, with reaction progress monitored by an appropriate method (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield pure this compound.

One-Pot Synthesis of this compound from Aniline via Oxidation-Reductive Dimerization

This environmentally friendly approach proceeds at room temperature and involves the in situ generation of nitrosobenzene from aniline.[4]

Experimental Protocol:

  • Dissolve aniline (0.2 mmol) in a 1:1 mixture of acetonitrile and water (2.0 mL).

  • Add oxone (2.2 equivalents) to the solution and stir for 2 hours at room temperature.

  • After 2 hours, add N,N-Diisopropylethylamine (DIPEA, 0.25 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, the solvent is evaporated.

  • The residue is diluted with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • Purification by flash column chromatography yields the final this compound product.

Reductive Dimerization of Nitrosobenzene

A straightforward method that avoids catalysts and reagents, relying on the thermal reductive dimerization of nitrosobenzene.[9][11]

Experimental Protocol:

  • A solution of nitrosobenzene in isopropanol (B130326) (iPrOH) is prepared.

  • The solution is heated to 100°C.

  • The reaction is monitored for the disappearance of the nitrosobenzene starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods for this compound.

Synthesis_Pathways cluster_oxidation Oxidation of Anilines cluster_reduction Reduction of Nitrobenzenes cluster_dimerization Reductive Dimerization of Nitrosobenzenes Aniline Aniline Phenylhydroxylamine Phenylhydroxylamine Aniline->Phenylhydroxylamine Oxidation Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Oxidation This compound This compound Nitrosobenzene->this compound Condensation with Phenylhydroxylamine Nitrobenzene Nitrobenzene Nitrosobenzene_red Nitrosobenzene_red Nitrobenzene->Nitrosobenzene_red Reduction Phenylhydroxylamine_red Phenylhydroxylamine_red Nitrosobenzene_red->Phenylhydroxylamine_red Reduction Azoxybenzene_red Azoxybenzene_red Phenylhydroxylamine_red->Azoxybenzene_red Condensation with Nitrosobenzene Nitrosobenzene_dimer Nitrosobenzene_dimer Dimer_intermediate Dimer_intermediate Nitrosobenzene_dimer->Dimer_intermediate Dimerization Azoxybenzene_dimer Azoxybenzene_dimer Dimer_intermediate->Azoxybenzene_dimer Reduction & Rearrangement

Caption: Overview of the main synthetic routes to this compound.

One_Pot_Aniline_Oxidation start Start: Aniline Solution add_oxone Add Oxone start->add_oxone stir_2h Stir at RT for 2h add_oxone->stir_2h in_situ_nitroso In situ formation of Nitrosobenzene stir_2h->in_situ_nitroso add_dipea Add DIPEA in_situ_nitroso->add_dipea stir_16h Stir at RT for 16h add_dipea->stir_16h workup Work-up & Purification stir_16h->workup product Final Product: this compound workup->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

This comparative guide is intended to provide researchers with a solid foundation for selecting and implementing the most suitable method for this compound synthesis based on their specific laboratory capabilities and research objectives. The provided protocols offer a starting point for experimental work, which may be further optimized to achieve desired outcomes.

References

A Comparative Guide to HPLC and GC-MS for the Validation of Azoxybenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of azoxybenzene (B3421426), a key intermediate in various chemical syntheses, is critical for ensuring the quality, safety, and efficacy of end products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the experimental protocols, present comparative data, and discuss the unique advantages each method offers for the precise and reliable assessment of this compound.

At a Glance: HPLC vs. GC-MS for this compound Analysis

Both HPLC and GC-MS are robust methods for purity determination, but their suitability depends on the specific requirements of the analysis. HPLC is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds, offering high sensitivity and detailed molecular information.[1][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and differential partitioning of analytes between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1][2]Requires compounds to be volatile or amenable to derivatization to increase volatility.
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1]Generally offers higher sensitivity, often in the parts-per-billion (ppb) range or lower.[1]
Selectivity Good selectivity based on the choice of stationary and mobile phases.Excellent selectivity and specificity due to mass spectrometric detection, which provides structural information.
Common Impurities Can effectively separate a wide range of potential impurities, including starting materials (e.g., nitrobenzene (B124822), aniline) and by-products (e.g., azobenzene, nitrosobenzene).Effective for volatile impurities. Less suitable for non-volatile or polymeric by-products.
Instrumentation Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost due to the mass spectrometer.[1]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for the analysis of this compound by HPLC and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and laboratory conditions.

ParameterHPLCGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.2 ng[4][5]Potentially lower than HPLC, in the picogram range.
Limit of Quantification (LOQ) In the low ng rangeIn the low pg to ng range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method suitable for the analysis of this compound and its derivatives.[4][5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v).[4][5] An alternative is acetonitrile (B52724) and water with a phosphoric acid modifier.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C[4][5]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A specific validated GC-MS method for this compound purity is not widely documented. The following protocol is a general method suitable for the analysis of semi-volatile aromatic compounds and can be adapted and validated for this compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-300

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Common impurities in this compound can originate from the starting materials or side reactions during synthesis.[7][8][9]

  • Nitrobenzene: A common starting material for the synthesis of this compound.

  • Aniline: Can be formed by the reduction of nitrobenzene or be a starting material itself.

  • Nitrosobenzene: An intermediate in the synthesis of this compound from nitrobenzene.[9]

  • Azobenzene: A potential by-product formed by the reduction of this compound.

  • Isomers of this compound: Different positional isomers may be present depending on the synthetic route.

Both HPLC and GC-MS can be optimized to separate these potential impurities from the main this compound peak, allowing for their identification and quantification.

Method Validation Workflows

The validation of analytical methods is a critical step to ensure the reliability of the results. The following diagrams illustrate the typical workflows for HPLC and GC-MS method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Final Method MD_Optimize->MD_End MV_Specificity Specificity MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report

Figure 1. HPLC Method Validation Workflow

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation GCMD_Start Start GCMD_Optimize_GC Optimize GC Conditions (Column, Temperature Program) GCMD_Start->GCMD_Optimize_GC GCMD_Optimize_MS Optimize MS Parameters (Ionization, Mass Range) GCMD_Optimize_GC->GCMD_Optimize_MS GCMD_End Final Method GCMD_Optimize_MS->GCMD_End GCMV_Specificity Specificity GCMD_End->GCMV_Specificity GCMV_Linearity Linearity & Range GCMV_Specificity->GCMV_Linearity GCMV_Accuracy Accuracy GCMV_Linearity->GCMV_Accuracy GCMV_Precision Precision (Repeatability & Intermediate) GCMV_Accuracy->GCMV_Precision GCMV_LOD_LOQ LOD & LOQ GCMV_Precision->GCMV_LOD_LOQ GCMV_Robustness Robustness GCMV_LOD_LOQ->GCMV_Robustness GCMV_Report Validation Report GCMV_Robustness->GCMV_Report

Figure 2. GC-MS Method Validation Workflow

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice between the two methods will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.

  • HPLC is a versatile and robust method, particularly suitable for routine quality control where a wide range of potential impurities, including non-volatile ones, needs to be monitored.

  • GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace impurity analysis and for the definitive identification of unknown volatile impurities.

For comprehensive purity assessment, a combination of both techniques can provide orthogonal information, leading to a more complete understanding of the impurity profile of this compound. This is particularly important in drug development and for meeting stringent regulatory requirements.

References

A Comparative Guide to Theoretical and Experimental Bond Lengths in Azoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in computational chemistry, materials science, and drug development, a precise understanding of molecular geometry is paramount. Azoxybenzene (B3421426), a molecule with intriguing photochemical properties, serves as an excellent case study for comparing the accuracy of theoretical calculations against experimental data. This guide provides a detailed comparison of the bond lengths in trans-azoxybenzene determined by experimental techniques and various computational methods.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and theoretical bond lengths for key bonds in trans-azoxybenzene. Experimental values are derived from gas-phase electron diffraction (GED) and single-crystal X-ray diffraction (XRD). Theoretical values are obtained from a range of quantum chemical methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) with various functionals.

BondExperimental (GED) [Å][1]Experimental (XRD) [Å]Theoretical (HF/6-31G) [Å]Theoretical (B3LYP/6-31G) [Å]Theoretical (PBE0/6-31G*) [Å]
N=N 1.271(3)1.257(2)1.2211.2651.253
N–O 1.271(3)1.242(2)1.2181.2631.251
N–C 1.414 (avg)1.470(3)1.4391.4521.443
N(O)–C 1.464(7)1.478(3)1.4881.4951.486
C–C (phenyl avg.) 1.400(1)1.387 (avg)1.3861.3931.390

Note: GED data provides an average C-N bond length as the difference between r(N(O)-C) and r(N-C) was assumed during refinement. XRD data is sourced from the Cambridge Structural Database (CSD entry: AZOBEN01). Theoretical values are representative calculations and can vary with the choice of basis set.

Experimental Protocols: Elucidating Molecular Structure

The experimental bond lengths presented here are primarily determined by two powerful techniques: Gas Electron Diffraction and Single-Crystal X-ray Diffraction.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique used to determine the structure of molecules in the gas phase, providing insights into their geometry free from intermolecular interactions present in the solid state.[2]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous molecules.

  • Diffraction Pattern: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This diffraction data is then used to determine the internuclear distances (bond lengths) and angles.[2] For the specific case of trans-azoxybenzene, the diffraction patterns were taken at 160°C.[1]

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown.

  • X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays at specific angles.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and thus the bond lengths and angles can be calculated with high precision.

Theoretical Methodologies: In Silico Predictions

The theoretical bond lengths are calculated using computational quantum chemistry methods. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and optimized geometry.

Hartree-Fock (HF) Theory

The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not fully account for electron correlation, which can lead to systematic errors in bond lengths.

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that maps the many-electron problem onto a problem of a non-interacting system in an effective potential. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Some common functionals used for geometry optimization include:

  • B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is known for providing a good balance of accuracy and computational cost for a wide range of molecules.

  • PBE0: Another popular hybrid functional that often provides slightly different results from B3LYP and can be more accurate for certain systems.

For all theoretical calculations, a basis set must be chosen to represent the atomic orbitals. A common choice for geometry optimizations is the Pople-style basis set, such as 6-31G*. Larger and more flexible basis sets can provide more accurate results at a higher computational cost.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.

cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_ged Gas Electron Diffraction comp Comparison of Bond Lengths exp_ged->comp GED Bond Lengths exp_xrd X-ray Crystallography exp_xrd->comp XRD Bond Lengths theo_hf Hartree-Fock (HF) theo_hf->comp HF Bond Lengths theo_dft Density Functional Theory (DFT) theo_dft->comp DFT Bond Lengths

Caption: Workflow for comparing experimental and theoretical bond lengths.

Logical Relationship of Methods

The relationship between the different methods can be visualized as a hierarchy of approximations and refinements.

cluster_methods Methodologies cluster_computational Computational Methods exp Experimental Methods Gas Electron Diffraction X-ray Crystallography hf Hartree-Fock dft Density Functional Theory B3LYP PBE0 ...

Caption: Hierarchy of experimental and computational methods.

References

A Comparative Kinetic Study of Azoxybenzene and Stilbene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomerization Kinetics with Supporting Experimental Data

The photochromic molecules azoxybenzene (B3421426) and stilbene (B7821643), both capable of undergoing reversible trans-cis isomerization, are fundamental scaffolds in the development of photoswitchable drugs, molecular machines, and smart materials. While structurally similar, their isomerization kinetics exhibit distinct characteristics that significantly impact their application. This guide provides a comparative analysis of the kinetic parameters of this compound and stilbene isomerization, supported by experimental data and detailed methodologies.

Quantitative Comparison of Isomerization Kinetics

The following table summarizes key kinetic parameters for the thermal and photochemical isomerization of this compound and stilbene. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the specified conditions.

ParameterThis compoundStilbeneConditions
Thermal cis → trans Isomerization
Rate Constant (k)~1 x 10-4 s-1Very slow (negligible at RT)Ethanol, 25°C (estimated)
Activation Energy (Ea)66 ± 7 kJ/mol[1]~180 kJ/molLiquid crystal phase[1] / Gas phase
Half-life (t1/2)~2 hoursDays to monthsEthanol, 25°C (estimated)
Photochemical trans → cis Isomerization
Quantum Yield (Φt→c)0.11 - 0.15[2]0.4 - 0.5[3]Ethanol/Methanol
Photochemical cis → trans Isomerization
Quantum Yield (Φc→t)~0.5~0.35Various organic solvents

Key Observations:

  • Thermal Relaxation: this compound's cis isomer has a significantly shorter thermal half-life compared to that of stilbene, making it a more rapidly reversible thermal switch. The higher activation energy for stilbene's thermal isomerization indicates a much more stable cis isomer in the dark.

  • Photochemical Efficiency: Stilbene generally exhibits a higher quantum yield for the trans to cis photoisomerization, suggesting a more efficient photochemical conversion upon irradiation.[3] Conversely, the quantum yield for the reverse cis to trans photoisomerization is typically higher for azobenzene.

Isomerization Mechanisms

The distinct kinetics of this compound and stilbene arise from their different isomerization mechanisms.

cluster_this compound This compound Isomerization cluster_stilbene Stilbene Isomerization A_trans trans-Azoxybenzene (S0) A_trans_S1 trans-Azoxybenzene (S1) A_trans->A_trans_S1 A_cis cis-Azoxybenzene (S0) A_TS_inv Inversion TS A_cis->A_TS_inv Δ (Thermal) A_TS_rot Rotational TS A_trans_S1->A_TS_rot Rotation A_cis_S1 cis-Azoxybenzene (S1) A_cis_S1->A_cis Relaxation A_TS_rot->A_cis_S1 A_TS_inv->A_trans S_trans trans-Stilbene (S0) S_trans_S1 trans-Stilbene (S1) S_trans->S_trans_S1 S_cis cis-Stilbene (S0) S_cis_S1 cis-Stilbene (S1) S_cis->S_cis_S1 S_TS_perp Perpendicular TS (Phantom Singlet) S_trans_S1->S_TS_perp Torsion S_cis_S1->S_TS_perp S_TS_perp->S_trans Relaxation S_TS_perp->S_cis Relaxation

Figure 1. Simplified potential energy surface pathways for the photoisomerization of this compound and stilbene.

For this compound, two primary pathways are proposed for the cis-to-trans thermal isomerization: a lower-energy inversion mechanism involving a linear transition state and a higher-energy rotation around the N=N bond. The photoisomerization is believed to proceed primarily through rotation. Stilbene's photoisomerization, on the other hand, predominantly occurs via torsion around the C=C bond, proceeding through a perpendicular "phantom" singlet state.[4] The cis isomer of stilbene can also undergo an irreversible photocyclization to dihydrophenanthrene, a side reaction not observed in this compound.[5]

Experimental Protocols

A standardized experimental workflow is crucial for obtaining comparable kinetic data. The following outlines a general protocol for monitoring isomerization kinetics using UV-Vis spectroscopy.

cluster_workflow Experimental Workflow for Isomerization Kinetics prep Sample Preparation (Solvent, Concentration) spec Acquire Initial UV-Vis Spectrum (trans isomer) prep->spec irrad Irradiation (Select Wavelength and Intensity) spec->irrad monitor Monitor Spectral Changes (Time-course measurements) irrad->monitor thermal_prep Prepare cis-rich sample (Irradiate to photostationary state) irrad->thermal_prep photo_kinetics Photochemical Kinetics Analysis (Calculate Φ) monitor->photo_kinetics thermal_monitor Monitor Thermal Relaxation (In dark at constant T) thermal_prep->thermal_monitor thermal_kinetics Thermal Kinetics Analysis (Calculate k and Ea) thermal_monitor->thermal_kinetics

Figure 2. A generalized experimental workflow for studying isomerization kinetics.

Detailed Methodology for UV-Vis Spectroscopic Monitoring:

  • Solution Preparation: Prepare a dilute solution of the compound (this compound or stilbene) in the desired solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.8 and 1.5 in the spectral region of interest.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This spectrum represents the pure trans isomer.

  • trans → cis Photoisomerization:

    • Irradiate the sample with a light source at a wavelength where the trans isomer absorbs strongly (e.g., ~365 nm).

    • At regular time intervals, stop the irradiation and record the full UV-Vis spectrum.

    • Continue this process until the photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.

    • The changes in absorbance at the λmax of the trans and cis isomers can be used to calculate the quantum yield (Φt→c).

  • cis → trans Thermal Isomerization:

    • Prepare a cis-rich sample by irradiating a solution to the PSS as described above.

    • Place the cuvette in a thermostated cell holder in the spectrophotometer, shielded from external light.

    • Monitor the change in absorbance over time at the λmax of the trans or cis isomer.

    • The reaction follows first-order kinetics, and the rate constant (k) can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • By performing the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

  • cis → trans Photoisomerization:

    • Using the cis-rich sample from the PSS, irradiate with a light source at a wavelength where the cis isomer absorbs strongly (e.g., >400 nm).

    • Monitor the spectral changes over time as described for the trans → cis isomerization to determine the quantum yield (Φc→t).

Conclusion

The kinetic profiles of this compound and stilbene isomerization present a trade-off between thermal stability and photochemical efficiency. This compound's faster thermal relaxation makes it suitable for applications requiring rapid, reversible switching, while stilbene's higher trans → cis photoisomerization quantum yield and greater thermal stability of the cis isomer are advantageous for applications where long-lived photo-switched states are desired. The choice between these two fundamental photochromic units will ultimately depend on the specific performance requirements of the intended application in drug development, materials science, or molecular machinery. The experimental protocols outlined provide a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced kinetic behaviors of these and other photoswitchable molecules.

References

A Comparative Guide to the Reactivity of Substituted Azoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted azoxybenzenes in key chemical transformations, supported by experimental data. Understanding the influence of substituents on the reactivity of the azoxybenzene (B3421426) core is crucial for designing novel compounds with tailored properties for applications in medicinal chemistry, materials science, and chemical synthesis.

Comparative Reactivity Data

The reactivity of substituted azoxybenzenes is significantly influenced by the electronic nature and position of substituents on the aromatic rings. This is evident in several key reactions, including the Wallach rearrangement, photochemical rearrangements, and reductive dimerization of nitrosobenzenes.

Wallach Rearrangement
Photochemical Rearrangements

Substituted azoxybenzenes undergo photochemical rearrangement, typically to form ortho-hydroxyazobenzenes. The efficiency of this reaction is dependent on the nature of the substituents. Generally, electron-donating groups tend to facilitate the photorearrangement, while electron-withdrawing groups can hinder it. For example, nitro- or dimethylamino-substituted azoxybenzenes have been reported to be unreactive under photochemical conditions.

SubstituentReaction ConditionsProduct(s)Yield (%)Reference
UnsubstitutedEthanol, UV irradiation2-HydroxyazobenzeneNot specifiedBunce, N. J. (1977)
4-MethylNot specifiedNot specifiedNot specified
4-NitroNot specifiedNo reaction0Goon, D. J. W., et al. (1973)
4,4'-DimethoxyNot specifiedNot specifiedNot specified

Table 1: Comparative Yields in Photochemical Rearrangements of Substituted Azoxybenzenes. (Note: Comprehensive quantitative data is sparse in the literature).

Reductive Dimerization of Substituted Nitrosobenzenes

The synthesis of substituted azoxybenzenes can be achieved through the reductive dimerization of corresponding nitrosobenzenes. The reactivity in this process is markedly influenced by the electronic nature of the substituents. Electron-withdrawing groups on the nitrosobenzene (B162901) ring generally enhance the reaction rate and yield, while electron-donating groups tend to have the opposite effect.

Substituent on NitrosobenzeneProductYield (%)
4-H4,4'-Unsubstituted this compound92
4-F4,4'-Difluorothis compound91
4-Cl4,4'-Dichlorothis compound88
4-Br4,4'-Dibromothis compound84
4-CH34,4'-Dimethylthis compound65
4-OCH34,4'-Dimethoxythis compoundNot specified
4-NO24,4'-Dinitrothis compoundNot specified
2-F2,2'-Difluorothis compound89
2-Cl2,2'-Dichlorothis compound85
2-Br2,2'-Dibromothis compound87
3-F3,3'-Difluorothis compound86
3-Cl3,3'-Dichlorothis compound89
3-Br3,3'-Dibromothis compound85
2,4,6-Trimethyl2,2',4,4',6,6'-Hexamethylthis compoundNot specified

Table 2: Comparative Yields in the Reductive Dimerization of Substituted Nitrosobenzenes. [2]

Experimental Protocols

Wallach Rearrangement of 3-Chloro-3'-methylthis compound

Materials:

  • 3-Chloro-3'-methylthis compound

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide (B78521) solution

  • Ether for extraction

Procedure:

  • Dissolve 3-chloro-3'-methylthis compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

  • Allow the reaction mixture to stand at room temperature for a specified period (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography.

  • Pour the reaction mixture carefully onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a sodium hydroxide solution until basic.

  • Extract the product with a suitable organic solvent, such as ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain 2-hydroxy-3'-methyl-3-chloroazobenzene.[1]

Photochemical Rearrangement of this compound

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of this compound in the chosen solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a specific wavelength (e.g., >300 nm) for a designated time.

  • Monitor the progress of the reaction by UV-Vis spectroscopy or chromatography.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting 2-hydroxyazobenzene from any unreacted starting material or byproducts by column chromatography or recrystallization.

Reductive Dimerization of 4-Chloronitrosobenzene (B1211902)

Materials:

  • 4-Chloronitrosobenzene

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate (B1210297) for extraction

  • Magnesium sulfate

Procedure:

  • To a solution of 4-chloronitrosobenzene (0.2 mmol) in 2 mL of water, add DIPEA (0.05 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 4,4'-dichlorothis compound.[2]

Reaction Mechanisms and Logical Relationships

The Wallach Rearrangement

The mechanism of the Wallach rearrangement is complex and has been the subject of considerable study. It is generally accepted to proceed through a dicationic intermediate. The reaction is initiated by the protonation of the azoxy oxygen, followed by a second protonation on the nitrogen atom. Subsequent nucleophilic attack by water and rearrangement leads to the final p-hydroxyazobenzene product.

Wallach_Rearrangement This compound Substituted This compound Protonated_this compound Singly Protonated Intermediate This compound->Protonated_this compound + H+ Diprotonated_this compound Dicationic Intermediate Protonated_this compound->Diprotonated_this compound + H+ Nucleophilic_Attack Nucleophilic Attack by H2O Diprotonated_this compound->Nucleophilic_Attack Rearrangement Rearrangement Nucleophilic_Attack->Rearrangement Hydroxyazobenzene p-Hydroxyazobenzene Product Rearrangement->Hydroxyazobenzene

Caption: Proposed mechanism of the Wallach rearrangement.

Photochemical Rearrangement

The photochemical rearrangement of azoxybenzenes is thought to proceed through an excited singlet state. Upon absorption of UV light, the this compound molecule is excited, leading to the formation of a cyclic intermediate, which then rearranges to the ortho-hydroxyazo product.

Photochemical_Rearrangement This compound Substituted This compound (S0) Excited_State Excited Singlet State (S1) This compound->Excited_State Cyclic_Intermediate Cyclic Intermediate Excited_State->Cyclic_Intermediate Hydroxyazobenzene o-Hydroxyazobenzene Product Cyclic_Intermediate->Hydroxyazobenzene

Caption: Simplified pathway for photochemical rearrangement.

Reductive Dimerization of Nitrosobenzenes

The reductive dimerization of nitrosobenzenes to form azoxybenzenes is believed to proceed via a radical mechanism, especially when facilitated by a catalyst like DIPEA in an aqueous medium.

Reductive_Dimerization Nitrosobenzene Substituted Nitrosobenzene Radical_Anion Nitrosobenzene Radical Anion Nitrosobenzene->Radical_Anion e- transfer (DIPEA) Dimerization Dimerization Radical_Anion->Dimerization 2x Intermediate Dimeric Intermediate Dimerization->Intermediate Dehydration Dehydration Intermediate->Dehydration This compound Substituted This compound Dehydration->this compound

Caption: Proposed radical mechanism for reductive dimerization.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on chemical reactivity, it is noteworthy that some substituted azoxybenzenes exhibit biological activity, including cytotoxic, nematocidal, and antimicrobial effects. The this compound moiety has been identified as the pharmacophore responsible for the insecticidal activity of certain natural products.[2] However, specific interactions with well-defined cellular signaling pathways, such as kinase or nuclear receptor pathways, are not yet extensively characterized in the public domain. Further research is warranted to elucidate the precise mechanisms of action of these compounds and their potential as modulators of biological signaling.

References

Azoxybenzene as a Reference Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reference standard is a cornerstone of accurate and reliable analytical chemistry. In the analysis of aromatic amines and their metabolites, particularly in pharmaceutical development and environmental monitoring, azoxybenzene (B3421426) serves as a valuable reference standard. This guide provides an objective comparison of this compound with other potential reference standards, supported by available experimental data, to aid researchers in making informed decisions for their analytical needs.

Comparison of this compound and Alternative Reference Standards

This compound is frequently utilized in High-Performance Liquid Chromatography (HPLC) for the quantification of aniline (B41778) and its metabolites. Its structural similarity to these analytes makes it a suitable candidate. However, other structurally related compounds, such as azobenzene, hydrazobenzene, and nitrobenzene (B124822), are also commercially available as analytical standards and can be considered as alternatives.

The following table summarizes the performance characteristics of HPLC methods using these compounds. It is important to note that the data is compiled from various studies and the experimental conditions may differ.

FeatureThis compoundAzobenzeneHydrazobenzeneNitrobenzene
Purity Certified Reference Material available[1]Analytical Standard, 98% Purity[2]Analytical Standard available[3]Analytical Standard, PESTANAL®, Certified Reference Material available[4][5]
Typical Analytical Method HPLC-UVHPLC-UV, GC-MS[6]HPLC-UVHPLC-UV, GC-MS[4]
Linearity (Correlation Coefficient, r²) >0.99 (Typical for HPLC methods)>0.999 (in some methods)0.9998[7]0.9992 - 1 (in a GC method)[2]
Precision (RSD%) Typically <2% for HPLC methods<15% (Intra- and Inter-day CV)Intraday: <2%, Interday: <2%[7]<15% (Intra- and Inter-day CV)
Accuracy (Recovery %) Typically 98-102%90-112%98.2% - 103.0%[7]79-136%[8]
Limit of Detection (LOD) Dependent on method and detectorDependent on method and detector0.1 µg/mL[7]4.3-5.5 µg/L[8]
Limit of Quantitation (LOQ) Dependent on method and detectorDependent on method and detector0.3 µg/mL[7]-
Key Applications Analysis of aniline and its metabolites[8]General analytical applications, potential internal standard[6]Analysis in pharmaceutical ingredients[9]Analysis in environmental samples, potential internal standard[4][8]
Advantages Structurally very similar to many aniline condensation products.Good stability.Structurally related to aniline metabolites.Readily available and cost-effective.
Disadvantages May not be suitable for all aniline derivative analyses.May not perfectly mimic the behavior of all aniline metabolites.Can be unstable in solution[3].Structural differences may lead to variations in extraction efficiency and chromatographic behavior compared to some aniline metabolites.

Experimental Protocol: Quantification of Aniline and its Metabolites using HPLC-UV with this compound as a Reference Standard

This protocol is a representative example for the quantification of aniline and its degradation products. Researchers should validate the method for their specific application.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and Water (e.g., 50:50, v/v).

  • This compound reference standard.

  • Aniline and other relevant metabolite standards.

  • Acetonitrile (for stock solutions).

  • HPLC grade water and methanol.

2. Standard Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound, aniline, and other metabolite standards in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations spanning the expected sample concentration range.

3. Sample Preparation

  • Sample preparation will vary depending on the matrix (e.g., wastewater, biological fluid). A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analytes.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by the absorbance maxima of the analytes (e.g., 254 nm or 313 nm for this compound)[9].

5. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

6. Quantification

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration for the standard solutions.

  • Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of selecting and using a reference standard in an analytical method.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Define Analytical Need (e.g., Quantify Aniline Metabolites) B Select Reference Standard (e.g., this compound) A->B D Prepare Samples A->D C Prepare Standard Solutions B->C F Inject Standards & Samples C->F D->F E HPLC System Setup E->F G Data Acquisition F->G H Peak Integration G->H I Generate Calibration Curve H->I J Calculate Sample Concentrations H->J I->J K Report Results J->K

Caption: Workflow for quantitative analysis using a reference standard.

Signaling_Pathway cluster_validation Method Validation Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Precision Precision Precision->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Analyte Analyte of Interest (e.g., Aniline Metabolite) Method Analytical Method (e.g., HPLC-UV) Analyte->Method RefStd Reference Standard (e.g., this compound) RefStd->Method Method->Specificity Method->Linearity Method->Precision Method->Accuracy Method->LOD Method->LOQ Method->Robustness

Caption: Logical relationship of a reference standard in method validation.

References

A Comparative Guide to the Electronic Transitions of Azoxybenzene and Azobenzene: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic transition properties of azoxybenzene (B3421426) and its close analog, azobenzene (B91143). Understanding the distinct spectral characteristics of these molecules is crucial for their application in areas such as photoswitchable materials, molecular electronics, and drug design. This document summarizes key experimental data, outlines common computational modeling approaches, and provides a standardized experimental protocol for their analysis.

Introduction

Azobenzene and this compound are structurally similar aromatic azo compounds that exhibit distinct electronic properties due to the presence of an oxygen atom on the azoxy bridge in the latter. Azobenzene is renowned for its photoisomerization between the trans and cis forms, a property driven by its characteristic π→π* and n→π* electronic transitions. The introduction of an oxygen atom in this compound significantly perturbs the electronic structure, leading to notable differences in their absorption spectra. This guide delves into these differences through a comparative analysis of experimental and computational data.

Data Presentation: A Comparative Summary

The following table summarizes the key experimental and computational data for the electronic transitions of trans-azobenzene and trans-azoxybenzene. The data highlights the differences in their absorption maxima (λmax) and molar absorptivity (ε), providing a quantitative basis for comparison.

CompoundTransitionExperimental λmax (nm)Experimental ε (M⁻¹cm⁻¹)Computational λmax (nm)Computational Method
trans-Azobenzene π→π~320[1]~20,000 - 30,000318 - 324[2]TD-DFT (PBE0, B3LYP)[3][4]
n→π~440[2]~400 - 500440 - 450TD-DFT (PBE0, B3LYP)[3][4]
trans-Azoxybenzene π→π~320 - 350[5]~7,000 - 10,000Not explicitly foundDFT studies on derivatives exist[6]
n→πAbsent or masked[7]-Not explicitly found-

Key Observations:

  • Both trans-azobenzene and trans-azoxybenzene exhibit a strong absorption band in the UV region (around 320-350 nm), which is assigned to the π→π* transition.[1][5]

  • The most significant difference is the absence or masking of the weak n→π* transition in the visible region of the trans-azoxybenzene spectrum, which is a characteristic feature of trans-azobenzene.[7]

  • Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been shown to accurately predict the electronic transitions of azobenzene and its derivatives.[3][4][8] While specific computational studies directly comparing this compound and azobenzene are less common, DFT has been applied to study the electronic properties of this compound-based liquid crystals.[6]

Experimental Protocols: UV-Vis Spectroscopy

A standardized protocol for acquiring the UV-Vis absorption spectra of azobenzene and this compound is outlined below.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the π→π* and n→π* electronic transitions.

Materials:

  • trans-Azobenzene

  • trans-Azoxybenzene

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)[9]

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of trans-azobenzene and trans-azoxybenzene in the chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solutions, prepare a series of dilutions to final concentrations in the range of 10⁻⁵ to 10⁻⁴ M.[9]

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectra of the prepared solutions over a wavelength range of 250-700 nm.[9]

    • Use the pure solvent as a baseline reference.

    • Ensure that the absorbance values at λmax fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Computational Modeling of Electronic Transitions

Computational chemistry provides valuable insights into the nature of electronic transitions and complements experimental findings.

Theoretical Methods:

  • Density Functional Theory (DFT): Used to optimize the ground-state geometries of the molecules. Common functionals include B3LYP and PBE0.[8][10]

  • Time-Dependent Density Functional Theory (TD-DFT): The most widely used method for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities of the electronic transitions.[3][4][8] Various functionals and basis sets (e.g., 6-311+G(d,p)) are employed to achieve good agreement with experimental data.[3]

Computational Workflow:

The following diagram illustrates a typical workflow for the computational modeling of the electronic transitions of azobenzene and this compound.

G Computational Workflow for Electronic Transition Analysis cluster_0 Molecule Preparation cluster_1 Ground State Calculations cluster_2 Excited State Calculations cluster_3 Analysis and Comparison A Define Molecular Structures (Azobenzene & this compound) B Geometry Optimization (DFT) - Functional (e.g., B3LYP, PBE0) - Basis Set (e.g., 6-311+G(d,p)) A->B C Vertical Excitation Energies (TD-DFT) - Calculation of λmax and Oscillator Strength B->C D Comparison with Experimental Data C->D E Analysis of Molecular Orbitals (HOMO, LUMO, n, π, π*) C->E

Caption: Computational workflow for analyzing electronic transitions.

Discussion: this compound vs. Azobenzene

The absence of the n→π* transition in the visible spectrum of trans-azoxybenzene is the most striking difference compared to trans-azobenzene. This can be attributed to the influence of the oxygen atom on the electronic structure of the azo bridge. The lone pair electrons on the nitrogen atoms that are involved in the n→π* transition in azobenzene are significantly perturbed by the N-oxide bond in this compound. This perturbation likely lowers the energy of the non-bonding molecular orbital (n) and/or alters the symmetry of the transition, leading to a much weaker or blue-shifted transition that is masked by the strong π→π* band.

Computational studies can further elucidate these differences by analyzing the molecular orbitals involved in the electronic transitions of both molecules. By comparing the energies and compositions of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the non-bonding orbitals, a clearer picture of the electronic landscape of each molecule can be obtained.

Conclusion

This guide provides a foundational comparison of the electronic transitions of this compound and azobenzene, highlighting their key spectral differences. The data and protocols presented herein serve as a valuable resource for researchers working with these important classes of molecules. Further computational studies directly comparing the two molecules are warranted to provide a more detailed theoretical understanding of the observed experimental differences.

References

Safety Operating Guide

Proper Disposal of Azoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of azoxybenzene (B3421426) is critical to ensure laboratory safety and environmental protection. This compound is a hazardous chemical that requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, from immediate safety precautions to the final steps of waste removal.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Symptoms of exposure may include jaundice, cyanosis, dermatitis, and potential liver and kidney damage.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Dampen the Spill: To prevent the generation of airborne dust, gently dampen the spilled solid material with 60-70% ethanol (B145695).[2]

  • Collect the Material: Carefully sweep or wipe up the dampened this compound and place it into a suitable, clearly labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue. Following this, wash the entire spill area with a soap and water solution.[2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in a sealed bag and disposed of as hazardous waste.

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3] Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Collect all this compound waste, including contaminated materials, separately from other chemical waste streams to avoid incompatible mixtures.

    • Do not mix solid this compound waste with liquid waste.

  • Waste Containerization:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container. The original container is often a suitable choice if it is in good condition.

    • The container must have a secure, leak-proof lid and be kept closed except when adding waste.

    • Ensure the exterior of the container remains clean.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and "this compound."

    • Include the full chemical name (no abbreviations), concentration, and date of accumulation.

  • Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing and reducing agents.

    • Store the container in secondary containment to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O[1]
Molecular Weight198.22 g/mol [1]
Melting Point36 °C (97 °F)[1]
Density1.159 g/cm³[1]
Solubility in Water< 1 mg/mL at 20 °C[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Azoxybenzene_Disposal_Workflow cluster_start Start cluster_handling Immediate Actions cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Secure 2. Dampen with Ethanol 3. Collect Material 4. Decontaminate Area spill->cleanup Yes segregate Segregate this compound Waste spill->segregate No cleanup->segregate container Use Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Incineration at Approved Hazardous Waste Facility contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Degradation (for informational purposes)

While incineration is the standard disposal method, research has explored chemical degradation methods for azo compounds, which may be relevant for understanding their environmental fate and potential future disposal technologies. These are not recommended for routine laboratory disposal without specific EHS approval and a thorough risk assessment.

  • Reductive Cleavage: Azo compounds can be cleaved at the N=N bond using reducing agents like zinc dust with ammonium (B1175870) formate (B1220265) or formic acid. This process breaks the molecule into corresponding amines.

  • Advanced Oxidation Processes (AOPs): Methods such as Fenton's oxidation (using hydrogen peroxide and an iron catalyst) can degrade azo dyes by generating highly reactive hydroxyl radicals. These radicals can break down the complex aromatic structure of the dye.

It is crucial to re-emphasize that these chemical degradation methods are complex, may produce other hazardous byproducts, and should not be attempted for routine waste disposal in a laboratory setting. The established and approved method of disposal through your institution's EHS program and subsequent incineration remains the mandatory procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.